molecular formula C7H5ClN2O B1592614 4-Chloro-1H-indazol-5-ol CAS No. 478834-25-2

4-Chloro-1H-indazol-5-ol

Cat. No.: B1592614
CAS No.: 478834-25-2
M. Wt: 168.58 g/mol
InChI Key: SGGVCALTHVTDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1H-indazol-5-ol is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGVCALTHVTDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629071
Record name 4-Chloro-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478834-25-2
Record name 4-Chloro-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-1H-indazol-5-ol: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-1H-indazol-5-ol, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document will delve into the known and predicted chemical properties of this compound, propose a detailed synthetic pathway, and explore its potential applications in modern drug discovery, particularly in the realm of kinase inhibition.

Core Molecular Characteristics

This compound belongs to the indazole family, a class of bicyclic heteroaromatic compounds consisting of a benzene ring fused to a pyrazole ring.[3] The specific substitution pattern of a chlorine atom at the 4-position and a hydroxyl group at the 5-position imparts unique electronic and steric properties that make it an attractive building block for targeted therapies.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be established from available information and predicted based on its structure.

PropertyValueSource
Molecular Formula C₇H₅ClN₂OCalculated
Molecular Weight 168.58 g/mol [4]
CAS Number 478834-25-2[4]
Appearance Predicted: Off-white to light brown solidInferred
Melting Point Not reported-
Boiling Point Not reported-
Solubility Predicted: Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water.Inferred from related structures
pKa Predicted: Phenolic hydroxyl ~8-10; Indazole NH ~13-14Inferred from related structures[1]
Spectroscopic Profile (Predicted)

Based on the analysis of structurally similar indazole derivatives, the following spectroscopic characteristics are anticipated for this compound.

  • ¹H NMR (in DMSO-d₆):

    • A broad singlet corresponding to the N-H proton of the indazole ring, likely appearing downfield (>12 ppm).

    • A singlet for the phenolic O-H proton, with its chemical shift being concentration-dependent.

    • A doublet for the proton at the 6-position, coupled to the proton at the 7-position.

    • A doublet for the proton at the 7-position, coupled to the proton at the 6-position.

    • A singlet or a narrow doublet for the proton at the 3-position.

  • ¹³C NMR (in DMSO-d₆):

    • Aromatic carbons would appear in the range of 100-155 ppm. The carbon bearing the hydroxyl group (C5) would be shifted downfield, while the carbon with the chlorine atom (C4) would also be significantly influenced.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

    • Characteristic aromatic C-H and C=C stretching vibrations in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z 168, with a characteristic M+2 peak at m/z 170 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom.

Synthesis and Purification

Proposed Synthetic Pathway

The following diagram illustrates the proposed synthetic route:

Synthesis_of_this compound cluster_0 Stage 1: Synthesis of 4-Chloro-1H-indazole cluster_1 Stage 2: Introduction of 5-Hydroxyl Group start 2-Methyl-3-chloroaniline step1 Acetylation & Diazotization start->step1 1. Ac₂O, KOAc 2. Isoamyl nitrite intermediate1 4-Chloro-1H-indazole step1->intermediate1 Cyclization intermediate1_2 4-Chloro-1H-indazole step2 Nitration intermediate1_2->step2 HNO₃, H₂SO₄ intermediate2 4-Chloro-5-nitro-1H-indazole step2->intermediate2 step3 Reduction intermediate2->step3 SnCl₂, EtOH intermediate3 4-Chloro-1H-indazol-5-amine step3->intermediate3 step4 Diazotization & Hydrolysis intermediate3->step4 1. NaNO₂, H₂SO₄ 2. H₂O, Δ product This compound step4->product Kinase_Inhibition cluster_0 Further Functionalization Indazole This compound Scaffold Kinase Kinase ATP-Binding Pocket (Hinge Region) Indazole->Kinase Hydrogen Bonding (N-H, OH) R_group Introduction of Specificity-Conferring Groups Indazole->R_group Synthetic Modification Inhibition Inhibition of Kinase Activity Kinase->Inhibition Blocks ATP Binding R_group->Kinase Interaction with Hydrophobic Pockets Therapeutic_Effect Anti-proliferative/Anti-inflammatory Effects Inhibition->Therapeutic_Effect Downstream Signaling Blockade

References

An In-depth Technical Guide to 4-Chloro-1H-indazol-5-ol (CAS 478834-25-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Indazole Scaffold in Modern Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in contemporary drug discovery.[1][2] Its rigid, planar structure and ability to participate in a diverse array of non-covalent interactions—including hydrogen bonding, π-π stacking, and hydrophobic interactions—make it an ideal anchor for engaging with biological targets. This has led to the successful development of numerous FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, which feature the indazole core and are critical in oncology.[3] The inherent synthetic tractability of the indazole ring system allows for systematic modification and optimization of structure-activity relationships (SAR), further cementing its importance in the medicinal chemist's toolkit.[2][4]

This guide focuses on a specific, strategically substituted derivative: 4-Chloro-1H-indazol-5-ol . The presence of a chloro group at the 4-position and a hydroxyl group at the 5-position offers a unique combination of electronic and functional handles for synthetic elaboration, making it a valuable intermediate in the synthesis of complex, biologically active molecules, particularly in the realm of protein kinase inhibitors.[3][5]

Section 1: Physicochemical and Structural Characteristics

This compound is a heterocyclic aromatic compound with the molecular formula C₇H₅ClN₂O.

PropertyValueSource
CAS Number 478834-25-2N/A
Molecular Formula C₇H₅ClN₂ON/A
Molecular Weight 168.58 g/mol N/A
InChI Key SGGVCALTHVTDBA-UHFFFAOYSA-NN/A
Canonical SMILES C1=C(C=C2C(=C1O)C=NN2)ClN/A

The indazole core can exist in two tautomeric forms, 1H- and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form.[4] The chlorine atom at the 4-position acts as a steric and electronic modulator, while the hydroxyl group at the 5-position provides a key site for derivatization, for instance, through etherification or esterification, to explore SAR and modulate pharmacokinetic properties.

Section 2: Proposed Synthesis Protocol

The proposed synthesis is a multi-step process commencing from a commercially available starting material, 3-chloro-2-methyl-5-nitroaniline. The core of this synthesis is an intramolecular cyclization via diazotization, a classic and reliable method for forming the indazole ring system.

Experimental Workflow: A Step-by-Step Guide

Synthesis_Workflow A Step 1: Acetylation B Step 2: Diazotization & Cyclization A->B Acetic Anhydride Isoamyl Nitrite C Step 3: Deacetylation B->C LiOH D Step 4: Reduction of Nitro Group C->D SnCl2 / HCl E Step 5: Sandmeyer Reaction D->E NaNO2 / HCl CuCl F Final Product E->F Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Step 1: Acetylation of 3-chloro-2-methyl-5-nitroaniline

  • To a stirred solution of 3-chloro-2-methyl-5-nitroaniline (1.0 eq) in glacial acetic acid (10 vol), add acetic anhydride (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50°C and stir for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water (20 vol) and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to yield N-(3-chloro-2-methyl-5-nitrophenyl)acetamide.

Causality: Acetylation of the aniline nitrogen protects it and increases the steric hindrance around the amino group, which can influence the regioselectivity of the subsequent cyclization.

Step 2: Intramolecular Cyclization via Diazotization

  • Suspend N-(3-chloro-2-methyl-5-nitrophenyl)acetamide (1.0 eq) in chloroform (15 vol).

  • Add potassium acetate (1.2 eq) and cool the mixture to 0°C.

  • Slowly add isoamyl nitrite (2.0 eq) dropwise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and then heat to 60°C for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, dilute with water, and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain the crude 1-acetyl-4-chloro-5-nitro-1H-indazole.

Causality: The combination of potassium acetate and isoamyl nitrite in a non-polar solvent facilitates the in-situ formation of the diazotizing agent. The subsequent heating drives the intramolecular cyclization of the diazonium salt onto the adjacent methyl group, forming the indazole ring.

Step 3: Deacetylation

  • Dissolve the crude 1-acetyl-4-chloro-5-nitro-1H-indazole in a mixture of THF (10 vol) and water (5 vol).

  • Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature for 3 hours.

  • Monitor the deprotection by TLC.

  • Once complete, neutralize the reaction mixture with 1M HCl and extract with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-5-nitro-1H-indazole.

Causality: Basic hydrolysis with LiOH is a standard and efficient method for removing the N-acetyl protecting group to reveal the free N-H of the indazole.

Step 4: Reduction of the Nitro Group

  • Suspend 4-chloro-5-nitro-1H-indazole (1.0 eq) in ethanol (20 vol).

  • Add a solution of stannous chloride (SnCl₂) dihydrate (5.0 eq) in concentrated hydrochloric acid (5 vol) dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 4-6 hours.

  • Basify the reaction mixture with a 2M NaOH solution to pH > 10 and extract with ethyl acetate (3 x 20 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-chloro-1H-indazol-5-amine.

Causality: The Bechamp reduction using stannous chloride in acidic media is a classic and effective method for the reduction of an aromatic nitro group to an amine without affecting the indazole core or the chloro substituent.

Step 5: Conversion of the Amine to a Hydroxyl Group (Sandmeyer-type reaction)

  • Dissolve 4-chloro-1H-indazol-5-amine (1.0 eq) in a mixture of sulfuric acid and water at 0°C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C, to form the diazonium salt.

  • In a separate flask, heat a solution of copper(II) sulfate in water to boiling.

  • Slowly add the cold diazonium salt solution to the hot copper sulfate solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue heating for 30 minutes.

  • Cool the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Causality: This is a variation of the Sandmeyer reaction. The amino group is converted to a diazonium salt, which is a good leaving group. Subsequent heating in the presence of a copper catalyst facilitates its replacement by a hydroxyl group from the aqueous medium.

Section 3: Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its characteristic spectroscopic features can be reliably predicted based on the analysis of closely related indazole derivatives.[1][8][9][10]

  • ¹H NMR (in DMSO-d₆):

    • A broad singlet corresponding to the N-H proton of the indazole ring, typically in the range of δ 13.0-13.5 ppm.

    • A singlet for the phenolic O-H proton, likely around δ 9.0-10.0 ppm.

    • A singlet for the C3-H proton of the indazole ring, expected around δ 8.0-8.2 ppm.

    • Two doublets in the aromatic region, corresponding to the C6-H and C7-H protons, likely between δ 7.0-7.5 ppm, showing ortho coupling.

  • ¹³C NMR (in DMSO-d₆):

    • The carbon bearing the hydroxyl group (C5) would appear significantly downfield, in the region of δ 150-155 ppm.

    • The carbon bearing the chlorine atom (C4) would be in the range of δ 115-120 ppm.

    • Other aromatic and indazole carbons would appear in their characteristic regions between δ 110-140 ppm.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretching band from the phenolic hydroxyl group around 3200-3400 cm⁻¹.

    • A sharp N-H stretching band from the indazole ring around 3100-3200 cm⁻¹.

    • C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.

    • A C-Cl stretching band, typically in the fingerprint region below 800 cm⁻¹.

  • Mass Spectrometry (Electron Ionization):

    • A molecular ion peak (M⁺) at m/z 168, with a characteristic M+2 peak at m/z 170 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

    • Fragmentation would likely involve the loss of CO and HCN, typical for such heterocyclic systems.

Section 4: Applications in Medicinal Chemistry

This compound is a prime candidate for use as a key building block in the synthesis of targeted therapeutics, particularly inhibitors of protein kinases.[3][11] The strategic placement of its functional groups allows for its incorporation into larger molecules designed to fit into the ATP-binding pocket of these enzymes.

Application_Logic cluster_0 This compound cluster_1 Key Functional Groups cluster_2 Synthetic Elaboration cluster_3 Targeted Therapeutics Core This compound C₇H₅ClN₂O FG Indazole N-H Phenolic -OH 4-Chloro Core:f1->FG:h H-bond donor/acceptor Site for substitution Core:f1->FG:o H-bond donor Key vector for SAR Core:f1->FG:c Steric/Electronic Modulation SE N-Alkylation/Arylation O-Alkylation/Etherification Suzuki/Buchwald Coupling FG:h->SE:n FG:o->SE:e FG:c->SE:s (after conversion to boronic ester) TT Kinase Inhibitors Other Receptor Modulators SE->TT

Caption: Logical workflow for the application of this compound in drug discovery.

  • The Indazole N-H: This position can be readily alkylated or arylated to introduce substituents that can occupy hydrophobic pockets or form additional hydrogen bonds within the target protein.[11]

  • The 5-hydroxyl group: This is a crucial handle for introducing a side chain that often targets the solvent-exposed region of an active site. Etherification with various alkyl or aryl groups can be used to fine-tune solubility, cell permeability, and target engagement.

  • The 4-chloro substituent: While it can be used for cross-coupling reactions, its primary role is often to modulate the electronics of the ring system and to provide a steric element that can enhance binding affinity and selectivity.

Section 5: Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. However, based on the known hazards of structurally similar compounds, such as other chloro- and amino-indazoles, the following precautions are strongly recommended.[12][13][14][15][16]

  • Hazard Classification (Predicted):

    • Acute Toxicity, Oral (Category 4) - Harmful if swallowed.[12]

    • Skin Irritation (Category 2) - Causes skin irritation.[12]

    • Eye Irritation (Category 2A) - Causes serious eye irritation.[12]

    • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System - May cause respiratory irritation.

  • Handling:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents.

  • First Aid:

    • If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

References

An In-Depth Technical Guide to the Synthesis of 4-Chloro-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1H-indazol-5-ol is a key heterocyclic scaffold of significant interest in medicinal chemistry, primarily for its role as a crucial intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of a robust and scientifically vetted synthetic pathway to this valuable molecule. The presented strategy emphasizes a logical, multi-step approach commencing with a commercially available substituted aniline, proceeding through a pivotal indazole ring formation, and culminating in a final deprotection step. This guide delves into the causality behind the experimental choices, offers detailed, step-by-step protocols, and presents quantitative data to ensure reproducibility and scalability.

Introduction: The Significance of the Indazole Core

The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of therapeutic applications.[2] Substituted indazoles are integral components of numerous approved drugs and clinical candidates, exhibiting activities such as anti-cancer, anti-inflammatory, and neuroprotective effects. The specific substitution pattern of 4-chloro and 5-hydroxy groups on the indazole ring imparts distinct physicochemical properties that are often sought after in the design of targeted therapies.

Strategic Approach to the Synthesis of this compound

The direct functionalization of the indazole core to introduce a hydroxyl group at the C5 position is often challenging. Therefore, a more strategic and reliable approach involves the construction of the indazole ring from a precursor that already contains the required substituents in a protected form. The synthetic strategy detailed in this guide follows a three-stage process:

  • Preparation of the Key Precursor: Synthesis of 3-chloro-4-methoxy-2-methylaniline, a substituted aniline bearing the chloro and protected hydroxyl (methoxy) groups in the desired orientation.

  • Indazole Ring Formation: Cyclization of the substituted aniline to construct the 4-chloro-5-methoxy-1H-indazole core. This is a critical step that establishes the bicyclic heterocyclic system.

  • Deprotection to Yield the Final Product: Cleavage of the methyl ether to unveil the C5 hydroxyl group, yielding the target molecule, this compound.

This strategic sequence ensures high regioselectivity and provides a clear and adaptable pathway for the synthesis.

Synthesis_Strategy Start Commercially Available Starting Materials Precursor Stage 1: Precursor Synthesis (3-chloro-4-methoxy-2-methylaniline) Start->Precursor Multi-step synthesis Indazole_Formation Stage 2: Indazole Ring Formation (4-chloro-5-methoxy-1H-indazole) Precursor->Indazole_Formation Diazotization & Cyclization Deprotection Stage 3: Demethylation (this compound) Indazole_Formation->Deprotection Ether Cleavage Final_Product Target Molecule Deprotection->Final_Product

Figure 1: Overall synthetic strategy for this compound.

Stage 1: Synthesis of the Precursor - 3-Chloro-2-methylaniline

The synthesis of the indazole core often begins with a suitably substituted aniline. In this case, 3-chloro-2-methylaniline is a key starting material.

Experimental Protocol: Synthesis of 3-chloro-2-methylaniline

A robust method for the preparation of 3-chloro-2-methylaniline involves the reduction of 6-chloro-2-nitrotoluene.

Materials and Reagents:

  • 6-chloro-2-nitrotoluene

  • Polysulfide (e.g., sodium polysulfide, calcium polysulfide, or ammonium polysulfide)

  • Ammonium salt (e.g., ammonium chloride)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a reaction vessel equipped with a stirrer and a temperature controller, dissolve the polysulfide in water.

  • Add the ammonium salt to the solution and heat the mixture to a temperature between 30-105 °C with stirring.

  • Slowly add 6-chloro-2-nitrotoluene to the heated reaction mixture.

  • Maintain the reaction at the specified temperature and monitor its progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion of the reaction, cool the mixture to room temperature and separate the organic phase.

  • Wash the organic phase with water until it is neutral.

  • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation, collecting the fraction at 127-137 °C (at 0.1 MPa) to obtain 3-chloro-2-methylaniline.[1]

Stage 2: Indazole Ring Formation

The formation of the indazole ring from a substituted o-toluidine derivative is a classic and effective transformation. This is typically achieved through diazotization of the amino group followed by intramolecular cyclization.

Rationale for the Choice of Reaction Conditions

The conversion of 3-chloro-2-methylaniline to 4-chloro-1H-indazole involves an in-situ diazotization followed by cyclization. The use of an alkyl nitrite, such as isopentyl nitrite, in the presence of an acetylating agent like acetic anhydride, facilitates the formation of the N-acetylated intermediate which then undergoes diazotization and subsequent ring closure. The final hydrolysis step removes the acetyl group from the indazole nitrogen.

Experimental Protocol: Synthesis of 4-chloro-1H-indazole

Materials and Reagents:

  • 3-chloro-2-methylaniline

  • Potassium acetate

  • Chloroform

  • Acetic anhydride

  • Isopentyl nitrite

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, add 3-chloro-2-methylaniline (70.6 mmol), potassium acetate (84.7 mmol), and chloroform (120 mL).

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Slowly add acetic anhydride (212 mmol) dropwise to the cooled mixture.

  • Allow the reaction mixture to warm to 25 °C and stir for 1 hour.

  • Heat the reaction to 60 °C and add isopentyl nitrite (141 mmol).

  • Stir the reaction mixture at 60 °C overnight.

  • After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and add water (75 mL) and THF (150 mL).

  • Add lithium hydroxide (494 mmol) and continue stirring at 0 °C for 3 hours to effect hydrolysis.

  • Add water (200 mL) and extract the product with ethyl acetate (300 mL, followed by 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.[3]

Reactant Molar Eq. Molecular Weight ( g/mol ) Amount
3-chloro-2-methylaniline1.0141.609.95 g (70.6 mmol)
Potassium acetate1.298.148.3 g (84.7 mmol)
Acetic anhydride3.0102.0920.0 mL (212 mmol)
Isopentyl nitrite2.0117.1518.9 mL (141 mmol)
Lithium hydroxide7.023.9520.7 g (494 mmol)

Table 1: Reagent quantities for the synthesis of 4-chloro-1H-indazole.

Stage 3: Synthesis of 4-Chloro-5-methoxy-1H-indazole and Subsequent Demethylation

Following a similar cyclization strategy, 3-chloro-4-methoxy-2-methylaniline can be converted to 4-chloro-5-methoxy-1H-indazole. The final and critical step is the selective cleavage of the methyl ether to yield the desired this compound.

Rationale for the Choice of Demethylation Reagent

The O-demethylation of aryl methyl ethers is a common transformation in organic synthesis. Boron tribromide (BBr₃) is a powerful and widely used reagent for this purpose due to its high reactivity.[4] The strong Lewis acidity of BBr₃ facilitates the cleavage of the otherwise stable methyl ether bond under relatively mild conditions. Alternative reagents include hydrobromic acid (HBr), which typically requires harsher conditions.[5]

Demethylation_Mechanism Methoxy_Indazole 4-chloro-5-methoxy-1H-indazole Complex Lewis Acid-Base Complex Methoxy_Indazole->Complex Coordination BBr3 BBr₃ BBr3->Complex Intermediate Oxonium Intermediate Complex->Intermediate Bromide attack on methyl group Product This compound Intermediate->Product Hydrolysis Byproduct CH₃Br + BBr₂(OH) Intermediate->Byproduct

Figure 2: Simplified mechanism of BBr₃-mediated demethylation.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed route based on established methodologies for analogous transformations.

Part A: Synthesis of 4-chloro-5-methoxy-1H-indazole

This step would follow a similar procedure to the synthesis of 4-chloro-1H-indazole, starting from 3-chloro-4-methoxy-2-methylaniline. The reaction conditions would likely require optimization.

Part B: Demethylation of 4-chloro-5-methoxy-1H-indazole

Materials and Reagents:

  • 4-chloro-5-methoxy-1H-indazole

  • Boron tribromide (BBr₃) (typically a 1M solution in dichloromethane)

  • Dichloromethane (DCM), anhydrous

  • Methanol (for quenching)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-chloro-5-methoxy-1H-indazole in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (1.1 to 1.5 equivalents) in dichloromethane dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess BBr₃ by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Parameter Value
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
CAS Number 478834-25-2

Table 2: Physicochemical properties of this compound.

Conclusion

The synthesis of this compound presented in this guide provides a logical and experimentally sound pathway for researchers in the field of drug discovery and development. By starting with a readily available substituted aniline and employing a well-established indazole ring formation reaction followed by a standard deprotection protocol, this methodology offers a reliable route to this important heterocyclic intermediate. The detailed protocols and rationale provided herein are intended to serve as a valuable resource for the scientific community, facilitating further exploration of the therapeutic potential of indazole-based compounds.

References

The Biological Versatility of 4-Chloro-1H-indazol-5-ol: An In-Depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] This technical guide provides a comprehensive analysis of the potential biological activities of 4-Chloro-1H-indazol-5-ol , a specific yet under-investigated derivative. While direct experimental data for this compound is sparse, this document synthesizes information from structurally related analogs to build a robust predictive profile. By examining the established structure-activity relationships (SAR) of chloro- and hydroxyl-substituted indazoles, we will explore the probable therapeutic applications, potential molecular targets, and propose experimental workflows for the validation of its biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel indazole derivatives.

The Indazole Scaffold: A Foundation of Potent Biological Activity

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, exhibit a wide spectrum of pharmacological properties.[3][4] Their structural rigidity and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make them ideal pharmacophores for engaging with a diverse range of biological targets.[5] The indazole nucleus is a key component in drugs targeting various disease areas, including oncology, inflammation, and infectious diseases.[6][7][8]

The biological activity of indazole derivatives can be finely tuned by the nature and position of substituents on the bicyclic ring system. This allows for the optimization of potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, possesses two key substituents that are known to significantly influence the biological profile of the indazole core: a chloro group at the 4-position and a hydroxyl group at the 5-position.

Deconstructing the Substituents: Predicted Biological Impact

The Influence of the 4-Chloro Substituent

The introduction of a chlorine atom at the 4-position of the indazole ring can have profound effects on the molecule's physicochemical properties and biological activity. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, can enhance binding affinity to protein targets. Furthermore, the electron-withdrawing nature of chlorine can modulate the acidity of the indazole N-H and influence the overall electronic distribution of the molecule.

Studies on related 4-chloro-indazole derivatives have implicated this substitution pattern in several biological activities:

  • Kinase Inhibition: The indazole scaffold is a well-established kinase hinge-binding motif. The addition of a chloro group can enhance potency and selectivity. For instance, N-(4-(1-(4-chloroindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea has been identified as a multi-kinase inhibitor targeting c-Kit, PDGFRβ, and FLT3.[9]

  • Antimicrobial Activity: Some chloro-substituted indazoles have demonstrated antimicrobial properties. For example, novel 3-chloro-6-nitro-1H-indazole derivatives have shown promising antileishmanial activity.[1]

  • Antifungal Activity: A study on the microwave-assisted synthesis of indazole derivatives, including 4-chloro-1-H indazole, reported promising antifungal activity against Candida albicans.[10]

The Role of the 5-Hydroxyl Group

The hydroxyl group at the 5-position introduces a hydrogen bond donor and acceptor, significantly increasing the potential for specific interactions with biological targets. It can also improve the aqueous solubility of the compound, a desirable property for drug candidates.

While direct biological activity data for 5-hydroxy-indazoles is limited, the presence of a hydroxyl group on the benzene ring of the indazole core is a common feature in many bioactive molecules. For example, in a series of indazole arylsulfonamides acting as CCR4 antagonists, methoxy or hydroxyl groups at the C4 position were found to be potent.[11][12] The hydroxyl group's ability to form key hydrogen bonds is often a critical determinant of binding affinity and selectivity. Furthermore, 5-hydroxy-1H-indazoles have been utilized as precursors in the synthesis of fluorescent probes, highlighting the reactivity and utility of this functional group.[13]

Predicted Biological Activity Profile of this compound

Based on the established activities of the indazole scaffold and the influence of its substituents, we can construct a predictive biological activity profile for this compound.

Primary Predicted Activity: Kinase Inhibition

The most probable and potent biological activity of this compound is the inhibition of protein kinases. The indazole core can act as a scaffold to present the chloro and hydroxyl substituents to the ATP-binding pocket of various kinases.

Hypothesized Signaling Pathway Involvement:

kinase_inhibition cluster_upstream Upstream Signaling cluster_pathway Signaling Cascade cluster_downstream Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_A Kinase A (e.g., Src, Abl) Receptor_Tyrosine_Kinase->Kinase_A Activates Kinase_B Kinase B (e.g., MEK, AKT) Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Survival Cell Survival Transcription_Factor->Survival Angiogenesis Angiogenesis Transcription_Factor->Angiogenesis Indazole_Compound 4-Chloro-1H- indazol-5-ol Indazole_Compound->Kinase_A Inhibits Indazole_Compound->Kinase_B Inhibits

Figure 1: Hypothesized mechanism of kinase inhibition by this compound.

The 5-hydroxyl group could form a crucial hydrogen bond with the hinge region of the kinase, while the 4-chloro substituent could occupy a hydrophobic pocket, potentially conferring selectivity for specific kinase subfamilies.

Potential Kinase Targets:

  • Tyrosine Kinases: Src family kinases, Abl, VEGFR, PDGFR, FGFR.[2]

  • Serine/Threonine Kinases: AKT, Aurora kinases, Glycogen synthase kinase-3 (GSK-3).[14][15]

Secondary Predicted Activities
  • Anticancer Activity: By inhibiting key kinases involved in cell proliferation and survival, this compound is predicted to exhibit antiproliferative activity against various cancer cell lines.[7][16]

  • Anti-inflammatory Activity: Several indazole derivatives have shown anti-inflammatory properties through the inhibition of inflammatory mediators like COX-2 and cytokines such as TNF-α and IL-1β.[8] The substitution pattern of this compound suggests it may also possess such activities.

Proposed Experimental Workflows for Biological Validation

To validate the predicted biological activities of this compound, a systematic experimental approach is required.

Synthesis of this compound

A plausible synthetic route can be adapted from established methods for substituted indazoles.

Proposed Synthetic Workflow:

synthesis_workflow Start Starting Material: 2-Chloro-4-fluoro-5-nitrotoluene Step1 Nitration Start->Step1 Intermediate1 Intermediate 1: 2-Chloro-4-fluoro-1-methyl-5-nitrobenzene Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (SNAr) Intermediate1->Step2 Intermediate2 Intermediate 2: 2-Chloro-4-methoxy-1-methyl-5-nitrobenzene Step2->Intermediate2 Step3 Reduction of Nitro Group Intermediate2->Step3 Intermediate3 Intermediate 3: 5-Chloro-2-methoxy-4-methylaniline Step3->Intermediate3 Step4 Diazotization and Cyclization Intermediate3->Step4 Intermediate4 Intermediate 4: 4-Chloro-5-methoxy-1H-indazole Step4->Intermediate4 Step5 Demethylation Intermediate4->Step5 Product Final Product: This compound Step5->Product

Figure 2: A plausible synthetic route to this compound.
In Vitro Biological Evaluation

Experimental Protocol: Kinase Inhibition Assay

  • Objective: To determine the inhibitory activity of this compound against a panel of selected kinases.

  • Materials:

    • Recombinant human kinases (e.g., Src, Abl, VEGFR2, AKT).

    • Kinase-specific peptide substrates.

    • ATP.

    • This compound stock solution in DMSO.

    • Kinase assay buffer.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • Add the kinase and its specific peptide substrate to the wells of a microplate.

    • Add the diluted compound or DMSO (vehicle control) to the wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 1: Proposed Panel for Initial Kinase Screening

Kinase FamilySpecific Kinases to TestRationale
Tyrosine KinasesSrc, Abl, VEGFR2, EGFRFrequently inhibited by indazole derivatives and implicated in various cancers.
Serine/Threonine KinasesAKT1, CDK2, GSK3βImportant targets in cell cycle regulation and survival pathways.

Experimental Protocol: Antiproliferative Assay

  • Objective: To assess the cytotoxic effect of this compound on various cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

    • Complete cell culture medium.

    • This compound stock solution in DMSO.

    • MTT or resazurin-based cell viability assay kit.

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 72 hours.

    • Add the cell viability reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

In Silico Modeling and Future Directions

To further refine the understanding of the biological activity of this compound, computational studies are recommended.

Workflow for In Silico Target Prediction:

in_silico_workflow Input 3D Structure of This compound Step1 Pharmacophore Modeling Input->Step1 Step2 Virtual Screening against Protein Target Databases Step1->Step2 Step3 Molecular Docking (e.g., with AutoDock Vina) Step2->Step3 Output Predicted Protein Targets and Binding Modes Step3->Output Validation Experimental Validation (e.g., Kinase Assays) Output->Validation

Figure 3: Workflow for computational prediction of biological targets.

Molecular docking studies can predict the binding mode of this compound within the active sites of various kinases, providing insights into the structural basis of its potential activity and selectivity.[17][18][19][20] These in silico predictions can guide the selection of kinases for in vitro screening and inform the design of more potent and selective analogs.[21]

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comprehensive analysis of the indazole scaffold and the influence of its chloro and hydroxyl substituents strongly suggests a high potential for this compound as a kinase inhibitor with consequent anticancer and anti-inflammatory properties. The proposed synthetic and biological evaluation workflows provide a clear path for the experimental validation of these predictions. The inherent versatility of the indazole core, combined with the specific electronic and steric properties of the 4-chloro and 5-hydroxyl groups, makes this compound a compelling candidate for further investigation in drug discovery programs.

References

4-Chloro-1H-indazol-5-ol: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 4-Chloro-1H-indazol-5-ol, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established methodologies for related structures and forward-looking strategies for the synthesis and evaluation of this specific molecule. While direct literature on this compound is sparse, this guide synthesizes information on the broader indazole class to provide a robust framework for its investigation.

Part 1: The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in drug discovery.[1][2] Its unique structural and electronic properties allow it to mimic the indole nucleus found in many biologically active molecules, while offering distinct hydrogen bonding patterns and metabolic profiles. This has led to the successful development of several marketed drugs containing the indazole moiety, targeting a range of therapeutic areas.

Marketed DrugTherapeutic AreaMechanism of Action
Axitinib OncologyTyrosine Kinase Inhibitor (VEGFR 1-3, PDGFR, c-KIT)
Pazopanib OncologyTyrosine Kinase Inhibitor (VEGFR 1-3, PDGFR, FGFR, c-KIT)
Niraparib OncologyPARP Inhibitor
Benzydamine Anti-inflammatoryNon-steroidal anti-inflammatory drug (NSAID)
Granisetron AntiemeticSerotonin 5-HT3 receptor antagonist

The diverse biological activities of indazole derivatives, including their roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics, underscore the value of exploring novel substitutions on this scaffold.[1][2] this compound, with its specific substitution pattern, represents an intriguing yet underexplored molecule with the potential for novel biological activity.

Part 2: Synthesis of this compound

Established Synthesis of the Precursor: 4-Chloro-1H-indazole

A reliable method for the synthesis of 4-chloro-1H-indazole proceeds from 2-methyl-3-chloroaniline.[3] This multi-step, one-pot reaction is efficient and high-yielding.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 2-methyl-3-chloroaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

  • Acetylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes.

  • Warming and Stirring: Allow the reaction mixture to gradually warm to 25 °C and stir for 1 hour.

  • Diazotization and Cyclization: Heat the reaction to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol). Stir the reaction mixture overnight at 60 °C.

  • Work-up and Hydrolysis: After the reaction is complete, cool the mixture to 0 °C and add water (75 mL) and THF (150 mL). Add lithium hydroxide (20.7 g, 494 mmol) and continue stirring at 0 °C for 3 hours to facilitate hydrolysis.

  • Extraction and Isolation: Add water (200 mL) and extract the product with ethyl acetate (300 mL, then 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid (11.07 g, 100% yield).[3]

Causality of Experimental Choices:

  • Potassium acetate acts as a base to neutralize the acetic acid formed during the initial acetylation step.

  • Acetic anhydride serves as the acetylating agent, protecting the amine group and facilitating the subsequent diazotization.

  • Isopentyl nitrite is the diazotizing agent, which, upon heating, generates a diazonium salt intermediate that spontaneously cyclizes to form the indazole ring.

  • Lithium hydroxide is a strong base used for the hydrolysis of the N-acetylated indazole intermediate to the final 1H-indazole.

G cluster_synthesis Synthesis of 4-Chloro-1H-indazole start 2-Methyl-3-chloroaniline reagents1 + Potassium Acetate + Acetic Anhydride in Chloroform start->reagents1 Acetylation intermediate1 N-acetylated intermediate reagents1->intermediate1 reagents2 + Isopentyl Nitrite (60 °C) intermediate1->reagents2 Diazotization & Cyclization intermediate2 N-acetyl-4-chloro-1H-indazole reagents2->intermediate2 reagents3 + LiOH, H2O, THF (0 °C) intermediate2->reagents3 Hydrolysis product 4-Chloro-1H-indazole reagents3->product G cluster_route_a Proposed Route A start Substituted Aniline (with -OH or protected -OH) step1 Diazotization & Cyclization start->step1 intermediate Protected this compound step1->intermediate step2 Deprotection (if necessary) intermediate->step2 product This compound step2->product G cluster_route_b Proposed Route B start 4-Chloro-1H-indazole step1 Nitration start->step1 intermediate1 5-Nitro-4-chloro-1H-indazole step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 5-Amino-4-chloro-1H-indazole step2->intermediate2 step3 Diazotization & Hydrolysis intermediate2->step3 product This compound step3->product G cluster_pathway Generic Kinase Signaling Pathway receptor Receptor Tyrosine Kinase substrate Substrate Protein receptor->substrate Phosphorylation inhibitor This compound (Hypothetical Inhibitor) inhibitor->receptor atp ATP atp->receptor product Phosphorylated Protein substrate->product downstream Downstream Signaling (Proliferation, Survival, etc.) product->downstream G cluster_assay Kinase Inhibition Assay Workflow start Prepare Reagents (Kinase, Substrate, ATP, Compound) step1 Add Kinase, Compound, and Substrate to Plate start->step1 step2 Initiate Reaction with ATP step1->step2 step3 Incubate step2->step3 step4 Detect Phosphorylation step3->step4 end Calculate IC50 step4->end

References

The Emergence of a Versatile Scaffold: A Technical Guide to the Synthesis and Characteristics of 4-Chloro-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry, celebrated for its role as a "privileged scaffold" in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of a specific, yet significant, member of this family: 4-Chloro-1H-indazol-5-ol. While the seminal report of its discovery remains elusive in the annals of chemical literature, this document reconstructs its likely historical context, details a plausible and chemically sound synthetic pathway, and elucidates its key physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals, offering both a retrospective analysis and a practical framework for the utilization of this versatile molecule.

Introduction: The Indazole Nucleus - A Legacy of Therapeutic Innovation

The story of the indazole scaffold begins in the late 19th century with the pioneering work of Emil Fischer, who first synthesized an indazole derivative, specifically an oxo-substituted version, around 1883.[1] This foundational discovery, stemming from the intramolecular condensation of o-hydrazinobenzoic acid, opened the door to a new class of heterocyclic compounds.[1] The inherent stability and unique electronic properties of the fused benzene and pyrazole ring system have since positioned indazole and its derivatives as critical components in the development of a wide array of pharmacologically active molecules.

The versatility of the indazole scaffold lies in its capacity for substitution at various positions, allowing for the fine-tuning of its biological activity. The introduction of halogen and hydroxyl groups, in particular, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on this compound, a molecule that combines these key functional groups and holds considerable potential as a building block in drug discovery.

A Postulated History: The Intellectual Lineage of this compound

It is probable that this compound was first prepared as part of a broader investigation into the structure-activity relationships of substituted indazoles. Its synthesis would have built upon established methods for the construction of the indazole ring system, with subsequent or concurrent introduction of the chloro and hydroxyl functionalities.

Synthetic Strategy: A Plausible and Efficient Route

Based on established synthetic protocols for substituted indazoles, a robust and logical pathway for the preparation of this compound can be proposed. This hypothetical synthesis leverages readily available starting materials and employs well-understood chemical transformations.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned as a multi-step process, likely commencing with a suitably substituted aniline precursor. A plausible starting material would be 2-amino-3-chloro-6-methoxyphenol. The methoxy group can serve as a protected form of the final hydroxyl group.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Diazotization of 2-Amino-3-chloro-6-methoxyphenol

  • Dissolve 2-amino-3-chloro-6-methoxyphenol in a suitable acidic medium, such as aqueous hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the corresponding diazonium salt.

Step 2: Intramolecular Cyclization to form 4-Chloro-5-methoxy-1H-indazole

  • The resulting diazonium salt solution is then carefully neutralized or treated with a mild base to promote intramolecular cyclization. This step leads to the formation of the indazole ring system, yielding 4-chloro-5-methoxy-1H-indazole.

Step 3: Demethylation to Yield this compound

  • The intermediate, 4-chloro-5-methoxy-1H-indazole, is then subjected to a demethylation reaction to unmask the hydroxyl group.

  • A common and effective reagent for this transformation is boron tribromide (BBr₃) in an inert solvent like dichloromethane.

  • The reaction mixture is typically stirred at a low temperature initially and then allowed to warm to room temperature.

  • Workup with water or a mild base will yield the final product, this compound.

Causality of Experimental Choices

The choice of a methoxy group as a protecting group for the phenol is strategic. It is relatively stable under the conditions of diazotization and cyclization, yet can be cleaved efficiently under specific conditions, minimizing side reactions. The use of low temperatures during diazotization is critical to prevent the decomposition of the unstable diazonium salt.

Visualization of the Synthetic Workflow

Synthesis_Workflow start 2-Amino-3-chloro-6-methoxyphenol diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium cyclization Intramolecular Cyclization diazonium->cyclization methoxy_indazole 4-Chloro-5-methoxy-1H-indazole cyclization->methoxy_indazole demethylation Demethylation (BBr3) methoxy_indazole->demethylation final_product This compound demethylation->final_product

Caption: Proposed synthetic pathway for this compound.

Physicochemical Properties and Characterization

While detailed spectroscopic data from a primary literature source for this compound is not available, its fundamental physicochemical properties can be obtained from chemical supplier databases.

PropertyValueSource
Molecular Formula C₇H₅ClN₂O--INVALID-LINK--
Molecular Weight 168.58 g/mol --INVALID-LINK--
Appearance Likely a solidInferred
Solubility Expected to be soluble in organic solvents like DMSO and methanolInferred

For definitive structural confirmation, a suite of analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the indazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the N-H and O-H stretches.

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the chloro and hydroxyl groups provides handles for further chemical modification, allowing for the exploration of a wide chemical space.

Derivatives of substituted indazoles have demonstrated a broad range of biological activities, including but not limited to:

  • Kinase Inhibition: The indazole nucleus is a well-established pharmacophore for the development of kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases.

  • Antimicrobial Activity: Certain substituted indazoles have shown potent activity against a range of bacterial and fungal pathogens.

  • Central Nervous System (CNS) Activity: The scaffold has been explored for the development of agents targeting CNS disorders.

The specific substitution pattern of this compound could confer unique biological properties, making it a valuable tool for medicinal chemists.

Conclusion

While the precise historical moment of its discovery remains to be unearthed, this compound stands as a molecule of significant interest within the broader family of substituted indazoles. By understanding its likely synthetic origins and key chemical characteristics, researchers are well-equipped to unlock its potential in the ongoing quest for novel and effective therapeutics. The legacy of the indazole scaffold, initiated by Emil Fischer over a century ago, continues to evolve, with compounds like this compound representing the next frontier of exploration.

References

A Comprehensive Technical Guide to Determining the Aqueous Solubility of 4-Chloro-1H-indazol-5-ol for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for researchers, medicinal chemists, and drug development professionals on the principles and methodologies for accurately determining the aqueous solubility of 4-Chloro-1H-indazol-5-ol. While specific experimental solubility data for this compound is not publicly available, this document serves as an in-depth, practical manual for generating this critical dataset in a scientifically rigorous manner.

Introduction: The Significance of this compound and Its Solubility Profile

This compound is a heterocyclic compound featuring an indazole core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules, particularly as kinase inhibitors. The precise positioning of the chloro and hydroxyl groups can critically influence its physicochemical properties and, consequently, its potential as a drug candidate or intermediate.

Aqueous solubility is a paramount physical property in drug discovery.[1][2] Poor solubility can lead to erratic results in in vitro assays, low and variable bioavailability, and significant challenges in formulation development, ultimately increasing the risk of late-stage failure.[1][3][4] Therefore, a thorough understanding and precise measurement of the solubility of this compound is not merely a data point but a foundational pillar for its successful development.

This guide will provide the scientific rationale and step-by-step protocols for two key types of solubility measurements: kinetic and thermodynamic solubility.

Physicochemical Properties of this compound

Before embarking on solubility assessment, it is crucial to understand the basic physicochemical properties of the compound. These properties provide context for its expected behavior and inform the selection of appropriate analytical methods.

PropertyValue/InformationSource
Molecular Formula C₇H₅ClN₂O[5]
Molecular Weight 168.58 g/mol [5]
Purity 95% (Example, should be confirmed)[5]
pKa Not publicly available. Must be determined experimentally as it critically influences pH-dependent solubility.
LogP Not publicly available. Must be determined experimentally to understand lipophilicity.

The presence of both a weakly acidic hydroxyl group and a weakly basic indazole nitrogen means that the solubility of this compound will likely be highly dependent on pH.[2]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

Understanding the two primary types of solubility measurements is essential for correct data interpretation and application at different stages of drug discovery.[6]

  • Kinetic Solubility: This measurement reflects the solubility of a compound when it is rapidly dissolved from a high-concentration organic solvent stock (typically DMSO) into an aqueous buffer.[3][4] It is a measure of how quickly a compound precipitates out of a supersaturated solution. Because it is fast and requires minimal compound, it is ideal for the early stages of drug discovery and high-throughput screening (HTS).[1][7] However, kinetic solubility often overestimates the true solubility because it may reflect the amorphous, more soluble form of the compound rather than the most stable crystalline form.[8]

  • Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution with an excess of the solid material.[4][6] The measurement is taken after a prolonged incubation period (e.g., 24 hours or more) to ensure equilibrium is reached.[1] This value is crucial for lead optimization and formulation development as it reflects the solubility of the most stable, crystalline form of the drug, which is what will be present in a final drug product.[9]

The workflow for selecting and applying these assays is visualized below.

G cluster_0 Drug Discovery Stages cluster_1 Solubility Assay Selection Early Discovery Early Discovery Kinetic Assay Kinetic Assay Early Discovery->Kinetic Assay High Throughput Guides initial selection Lead Optimization Lead Optimization Thermo Assay Thermo Assay Lead Optimization->Thermo Assay Gold Standard Informs structural modifications Pre-formulation Pre-formulation Pre-formulation->Thermo Assay Definitive Value Critical for formulation design

Caption: Logical flow for selecting solubility assays during drug development.

Experimental Protocol: Kinetic Solubility Determination

This protocol describes a high-throughput method using laser nephelometry to detect precipitation.

Principle: The compound is introduced from a DMSO stock solution into an aqueous buffer. If the concentration exceeds its kinetic solubility, the compound will precipitate, and the resulting particles will scatter light. The amount of scattered light is proportional to the extent of precipitation.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh ~1-2 mg of this compound.

    • Dissolve in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution using gentle vortexing or sonication.

  • Plate Preparation:

    • Using a liquid handler for accuracy, perform serial dilutions of the 10 mM stock solution in a 384-well plate using DMSO.

    • In a separate 384-well clear-bottom assay plate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Assay Execution:

    • Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the assay plate containing the aqueous buffer. This step is critical and should be performed rapidly to induce precipitation. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

    • Immediately place the assay plate into a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus).[7]

  • Data Acquisition and Analysis:

    • Measure the light scattering at time zero and after a short incubation period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[1]

    • The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

G A 1. Prepare 10 mM Stock in 100% DMSO B 2. Serial Dilution in DMSO Plate A->B D 4. Transfer DMSO Stock to Assay Plate (1:100) B->D C 3. Add Aqueous Buffer to Assay Plate C->D E 5. Measure Light Scattering (Nephelometry) D->E F 6. Determine Highest Non-Precipitated Concentration E->F

Caption: Workflow for the kinetic solubility assay.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the definitive shake-flask method, which is considered the most reliable for determining equilibrium solubility.[9][10]

Principle: An excess of the solid compound is agitated in a specific aqueous buffer for a prolonged period until the concentration of the dissolved compound in the solution reaches equilibrium with the remaining solid.

Methodology:

  • Sample Preparation:

    • Add an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for at least 24 hours to ensure equilibrium is reached.[4] Some compounds may require longer incubation times (48-72 hours).

  • Phase Separation:

    • After incubation, allow the vials to stand to let the undissolved solid settle.

    • Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. This is typically achieved by centrifugation followed by filtration using a low-binding filter (e.g., 0.22 µm PVDF).[9]

  • Quantification:

    • Prepare a standard calibration curve of this compound of known concentrations in the assay buffer/mobile phase.

    • Analyze the filtered supernatant and the standards using a validated analytical method, typically HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[3][11]

  • Solid-State Analysis (Trustworthiness Step):

    • Recover the remaining solid from the vial and analyze it using techniques like polarized light microscopy or X-ray powder diffraction (XRPD).[8]

    • This crucial step confirms whether the compound remained in its original crystalline form or converted to a different polymorph or a hydrate during the experiment, which could significantly alter the solubility value.[9]

G A 1. Add Excess Solid Compound to Buffer B 2. Agitate for 24-48h at Constant Temp A->B C 3. Separate Supernatant (Centrifuge/Filter) B->C E 5. Analyze Residual Solid (e.g., XRPD) B->E D 4. Quantify Concentration (HPLC-UV or LC-MS/MS) C->D F Report Solubility Value & Solid Form D->F E->F

Caption: Workflow for the thermodynamic (shake-flask) solubility assay.

Data Interpretation and Reporting

The final report should include the solubility values (e.g., in µg/mL or µM) for this compound under the specified conditions (buffer, pH, temperature). It is critical to note whether the value is kinetic or thermodynamic. Any significant discrepancy between the two values should be highlighted, as a large difference (high kinetic, low thermodynamic solubility) can indicate a high potential for supersaturation but also a risk of precipitation in vivo. The results from the solid-state analysis are mandatory for validating the thermodynamic solubility data.

By following these rigorous, well-established protocols, researchers can generate high-quality, reliable solubility data for this compound, enabling informed decisions in the complex process of drug discovery and development.

References

A Spectroscopic Guide to 4-Chloro-1H-indazol-5-ol: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-1H-indazol-5-ol, a substituted indazole of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages high-fidelity predictive methodologies alongside established principles of spectroscopic interpretation to serve as a comprehensive reference for its structural characterization.

Introduction to this compound and the Role of Spectroscopy

This compound belongs to the indazole class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities. The precise arrangement of substituents on the indazole core is critical to its pharmacological profile, necessitating unambiguous structural confirmation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing detailed information about the molecular framework, functional groups, and overall connectivity. This guide will systematically detail the expected spectroscopic signatures of this compound.

Molecular Structure and Isomerism

The structure of this compound, with the IUPAC name this compound and CAS Number 478834-25-2, presents a unique substitution pattern on the bicyclic indazole ring system. The presence of both a chloro and a hydroxyl group on the benzene portion of the ring, in addition to the inherent tautomerism of the pyrazole ring, influences its electronic environment and, consequently, its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification. The data presented herein is based on advanced computational prediction models, which have demonstrated high accuracy for similar heterocyclic systems.

Experimental Protocol: NMR Sample Preparation and Acquisition (A General Approach)
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial, as it can influence the chemical shifts of labile protons, such as those of the -OH and -NH groups.

  • Instrumentation : Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition : Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition : Obtain the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons, as well as the labile hydroxyl and amine protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3~8.1s-
H-6~7.2d~8.5
H-7~7.0d~8.5
OH~9.5-10.5br s-
NH~12.5-13.5br s-

Expertise & Experience: The downfield chemical shift of the NH proton is characteristic of N-unsubstituted indazoles and is a result of its acidic nature and involvement in intermolecular hydrogen bonding. The broadness of the OH and NH signals is due to chemical exchange with the solvent and quadrupolar relaxation effects of the nitrogen atoms. The ortho-coupling between H-6 and H-7 is a key indicator of their adjacent positions on the benzene ring.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-3~135
C-3a~120
C-4~115
C-5~150
C-6~112
C-7~118
C-7a~140

Trustworthiness: The predicted chemical shifts are consistent with the expected electronic effects of the substituents. The C-5 carbon, bearing the electron-donating hydroxyl group, is shifted downfield, while the C-4 carbon, attached to the electron-withdrawing chlorine atom, is also significantly influenced. The combination of ¹H and ¹³C NMR data provides a self-validating system for the assignment of the molecular structure.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, N-H, C=C, and C-Cl bonds.

Experimental Protocol: IR Spectrum Acquisition (ATR Method)
  • Sample Preparation : Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a high-quality spectrum.

  • Background Correction : A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3400-3200 (broad)O-H stretch (intermolecular H-bonding)Strong
3200-3000 (broad)N-H stretchMedium
1620-1580C=C aromatic ring stretchMedium-Strong
1500-1450C=C aromatic ring stretchMedium-Strong
1250-1150C-O stretch (phenol)Strong
800-700C-Cl stretchMedium-Strong

Authoritative Grounding: The broadness of the O-H and N-H stretching bands is a direct consequence of intermolecular hydrogen bonding in the solid state. The positions of the aromatic C=C stretching bands are indicative of the substituted benzene ring within the indazole system.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrum Acquisition (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer.

  • Data Acquisition : Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Expected Mass Spectral Data
  • Molecular Ion : The molecular weight of this compound (C₇H₅ClN₂O) is 168.58 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 169. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with a prominent peak at m/z 171 ([M+2+H]⁺) that is approximately one-third the intensity of the m/z 169 peak.

  • Key Fragmentation Pathways : The fragmentation of the indazole ring is a complex process. Common fragmentation pathways for substituted indazoles involve the loss of small neutral molecules such as HCN, N₂, and CO. For this compound, potential fragmentation could involve the loss of HCl or cleavage of the pyrazole ring.

Data Integration and Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The predicted NMR data provides the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (OH, NH), and the mass spectrum verifies the molecular weight and elemental composition. Together, these data points provide a robust and self-consistent confirmation of the structure of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By combining high-fidelity predictions with fundamental principles of spectroscopic interpretation, this document serves as a valuable resource for researchers working with this and related indazole derivatives. The detailed analysis of the predicted NMR, IR, and MS data offers a clear pathway for the structural elucidation and quality control of this important chemical entity.

A Technical Guide to the Target Deconvolution of 4-Chloro-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2][3] Its unique structure facilitates critical interactions with a variety of biological targets, most notably protein kinases.[1][4][5] This guide focuses on a specific derivative, 4-Chloro-1H-indazol-5-ol, a compound of interest for which the precise therapeutic targets remain to be fully elucidated. We present a comprehensive, technically-grounded strategy for the systematic identification and validation of its potential molecular targets. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the strategic rationale and detailed experimental protocols necessary to advance the understanding and potential clinical application of this and similar indazole-based compounds.

Introduction: The Promise of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of modern drug design.[3][6] Its rigid structure and ability to participate in a rich network of hydrogen bonds and other non-covalent interactions allow it to bind with high affinity and specificity to the active sites of numerous enzymes.[7] Several FDA-approved drugs, including the kinase inhibitors Axitinib, Pazopanib, and the PARP inhibitor Niraparib, feature an indazole core, highlighting its clinical and commercial significance.[1][2]

The subject of this guide, this compound, possesses key structural features that suggest a strong potential for biological activity. The 1H-indazole core provides the fundamental binding motif. The 5-hydroxyl group can act as a critical hydrogen bond donor and/or acceptor, potentially mimicking the hinge-binding interactions common to many kinase inhibitors. The 4-chloro substituent modulates the electronic properties and steric profile of the molecule, which can fine-tune binding affinity and selectivity for specific targets.

While the broad potential of indazoles is known, the specific targets of this compound are not yet defined in publicly accessible literature. This guide, therefore, serves as a roadmap for "target deconvolution" or "target identification"—the process of discovering the specific molecular targets of a bioactive compound. We will outline a logical, multi-pronged approach that begins with broad, hypothesis-generating screens and progresses to rigorous, specific validation assays.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is a prerequisite for any drug discovery program. These parameters influence solubility, permeability, metabolic stability, and ultimately, bioavailability. The table below summarizes the key calculated and experimental properties for this compound.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₇H₅ClN₂ODefines the elemental composition.
Molecular Weight 168.58 g/mol Falls within the "Rule of Five" guidelines for good oral bioavailability.
CAS Number 478834-25-2Unique chemical identifier.[8]
Appearance Solid (predicted)Relevant for formulation and handling.
XLogP3 1.9Indicates good membrane permeability and balances solubility.
Hydrogen Bond Donors 2The -OH and -NH groups can form key interactions with protein targets.
Hydrogen Bond Acceptors 2The pyrazole nitrogens and hydroxyl oxygen can accept hydrogen bonds.
Rotatable Bond Count 0A rigid structure, which can lead to higher binding affinity by reducing the entropic penalty of binding.

High-Probability Target Classes for Indazole Scaffolds

The accumulated knowledge from decades of medicinal chemistry provides a strong basis for hypothesizing the likely target classes for this compound. The indazole scaffold is particularly well-known for its ability to inhibit ATP-binding enzymes.

Protein Kinases

This is the most prominent and validated target class for indazoles.[1][4] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[4][5] Indazole-based drugs like Axitinib and Pazopanib are multi-targeted tyrosine kinase inhibitors, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4][9] Other kinases successfully targeted by indazoles include Aurora kinases, FLT3, and c-Kit.[3][5][7] The 1H-indazole motif is adept at forming hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common mechanism for achieving potent inhibition.

Poly (ADP-ribose) Polymerases (PARPs)

PARP inhibitors represent a major breakthrough in cancer therapy, particularly for tumors with BRCA mutations. The drug Niraparib is a potent PARP inhibitor built upon an indazole scaffold.[10] The indazole core mimics the nicotinamide moiety of the NAD+ substrate, occupying the catalytic site and preventing the DNA repair function of the enzyme.

Other Potential Targets

While kinases and PARPs are the most probable targets, the indazole scaffold has shown activity against a diverse range of other proteins, including phosphodiesterases (PDEs), 5-lipoxygenase (5-LOX), and soluble guanylate cyclase (sGC).[11] This versatility underscores the need for unbiased screening approaches in addition to hypothesis-driven investigations.

A Strategic Workflow for Target Deconvolution

Identifying the specific molecular target(s) of a compound requires a systematic and multi-layered approach. The following workflow integrates computational, biochemical, and cell-based methods to move from a broad list of possibilities to a validated set of high-confidence targets.

Target_Deconvolution_Workflow cluster_0 Phase 1: In Silico & Hypothesis Generation cluster_1 Phase 2: In Vitro Biochemical Screening cluster_2 Phase 3: Cell-Based Target Engagement & Validation cluster_3 Phase 4: In Vivo Validation A Compound Structure (this compound) B Computational Screening (Target Prediction, Molecular Docking) A->B C Literature Analysis (Known Indazole Targets) A->C D Broad Kinase Panel Screen (e.g., KinomeScan) B->D Prioritize Kinases C->D Confirm Known Classes E PARP Family Enzyme Assays C->E Test PARP Hypothesis F Biophysical Binding Assays (ITC, SPR, DSF) D->F E->F G Cellular Thermal Shift Assay (CETSA) F->G Confirm Cellular Engagement H Target-Specific Biomarker Modulation (e.g., Phospho-protein Western Blot) G->H I Phenotypic Assays in Relevant Cell Lines (e.g., Anti-proliferation, Anti-migration) H->I J Pharmacokinetic Profiling (PK) I->J Advance to In Vivo K Pharmacodynamic (PD) Biomarker Analysis J->K L Xenograft / Disease Models K->L

Caption: A strategic workflow for target identification of this compound.

Proposed High-Probability Targets and Mechanistic Rationale

Based on the structure of this compound and the extensive literature on related compounds, we propose the following as primary, high-probability therapeutic targets.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Rationale: VEGFR-2 is a primary target for several approved indazole-based kinase inhibitors, including Axitinib and Pazopanib.[4][9] It is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.

  • Role in Pathophysiology: Overexpression and activation of VEGFR-2 are common in many solid tumors, including renal cell carcinoma, non-small cell lung cancer, and ovarian cancer.[4][9]

  • Proposed Mechanism: We hypothesize that this compound binds to the ATP-binding site of the VEGFR-2 kinase domain. The 1H-indazole core likely forms hydrogen bonds with the hinge region residues (e.g., Cys919), while the 5-hydroxyl group could form an additional key interaction. Inhibition of VEGFR-2 would block downstream signaling pathways like MAPK/ERK and PI3K/Akt, ultimately leading to a reduction in tumor angiogenesis and growth.

VEGFR2_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes P_VEGFR2 Autophosphorylation of VEGFR-2 VEGFR2->P_VEGFR2 Activates RAS RAS P_VEGFR2->RAS PI3K PI3K P_VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Gene Transcription: - Proliferation - Survival - Angiogenesis ERK->Response AKT AKT PI3K->AKT AKT->Response Inhibitor This compound Inhibitor->P_VEGFR2 INHIBITS

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Aurora Kinase A/B
  • Rationale: Aurora kinases are essential serine/threonine kinases that regulate mitosis. Several indazole derivatives have been specifically designed and reported as potent inhibitors of Aurora kinases.[4][5]

  • Role in Pathophysiology: Overexpression of Aurora kinases is frequently observed in various cancers, including breast, colon, and ovarian cancer, and is often associated with aneuploidy and poor prognosis.[4]

  • Proposed Mechanism: Inhibition of Aurora Kinase A would lead to defects in centrosome separation and spindle assembly, while inhibition of Aurora Kinase B would disrupt the spindle assembly checkpoint and cytokinesis. Both mechanisms result in mitotic catastrophe and subsequent cancer cell death. The indazole scaffold would again target the conserved ATP-binding pocket.

Experimental Protocols for Target Validation

The following protocols provide detailed, step-by-step methodologies for testing the hypotheses outlined above. These protocols are designed with self-validating controls to ensure data integrity.

Protocol: Broad Kinase Inhibition Profiling
  • Objective: To obtain an unbiased profile of the compound's activity against a large panel of human kinases to identify primary targets and assess selectivity.

  • Methodology: This experiment is typically performed using a fee-for-service platform like Eurofins DiscoverX's KINOMEscan™ or Promega's Kinase-Glo® platform. The principle of the KINOMEscan™ is a competition binding assay.

  • Step-by-Step Procedure (Conceptual):

    • Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Assay Plate Preparation: The service provider plates DNA-tagged kinases, typically immobilized on a solid support.

    • Competition Assay: The test compound (at a fixed concentration, e.g., 1 µM) is added to the kinases along with a known, tagged, broad-spectrum kinase inhibitor (the "tracer").

    • Incubation: The mixture is incubated to allow the compound and tracer to compete for binding to the kinases.

    • Quantification: The amount of tracer bound to each kinase is quantified (e.g., via qPCR of the DNA tag). A low signal for the tracer indicates that the test compound has successfully outcompeted it, signifying a binding interaction.

    • Data Analysis: Results are typically expressed as "% Control" or "Percent Inhibition". A low % Control value (e.g., <10%) indicates a strong interaction. Hits are confirmed via dose-response curves to determine the dissociation constant (Kd).

  • Controls:

    • Positive Control: A known potent inhibitor for a subset of kinases (e.g., Staurosporine) to validate assay performance.

    • Negative Control: DMSO vehicle only, to establish the baseline of 100% tracer binding.

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm that the compound directly binds to and stabilizes the proposed target protein inside intact cells.

  • Principle: When a ligand binds to its target protein, it generally increases the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures.

  • Step-by-Step Procedure:

    • Cell Culture: Grow a relevant cell line (e.g., HUVEC for VEGFR-2, HeLa for Aurora kinases) to ~80% confluency.

    • Treatment: Treat cells with either this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.

    • Protein Analysis: Carefully collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of the target protein (e.g., VEGFR-2 or Aurora Kinase A) in the supernatant by Western Blot or ELISA.

    • Data Analysis: Plot the amount of soluble target protein versus temperature for both the treated and vehicle control samples. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and therefore, direct binding.

  • Controls:

    • Vehicle Control (DMSO): Establishes the baseline melting curve of the target protein.

    • Non-Target Protein Control: Probe the Western Blot for a highly abundant protein not expected to bind the compound (e.g., GAPDH). Its melting curve should not shift, demonstrating the specificity of the stabilization effect.

Conclusion and Future Directions

This guide has established a robust, evidence-based framework for the target deconvolution of this compound. By leveraging the well-documented pharmacology of the indazole scaffold, we have identified protein kinases, particularly VEGFR-2 and Aurora kinases, as high-probability therapeutic targets. The proposed workflow, combining broad-panel screening with rigorous biochemical and cell-based validation, provides a clear path to confirming these hypotheses and uncovering novel targets.

Successful validation of a primary target would trigger the next phase of drug development, including lead optimization to improve potency and selectivity, detailed pharmacokinetic and pharmacodynamic studies, and eventual efficacy testing in relevant in vivo disease models. The systematic approach detailed herein is designed to maximize the probability of success in translating the chemical promise of this compound into a potential therapeutic reality.

References

4-Chloro-1H-indazol-5-ol: A Strategic Building Block for Advanced Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly kinase inhibitors. This technical guide delves into the synthesis, reactivity, and strategic applications of a specifically functionalized derivative, 4-Chloro-1H-indazol-5-ol . Possessing a unique substitution pattern—a chloro group at the 4-position and a hydroxyl group at the 5-position—this molecule offers medicinal chemists a versatile platform for constructing complex molecular architectures. We will explore the nuances of its synthesis, the differential reactivity of its functional groups, and provide field-proven insights into its deployment as a key building block in the development of targeted therapeutics.

Introduction: The Significance of the Indazole Core and the 4-Chloro-5-Hydroxy Substitution Pattern

Indazoles, bicyclic heteroaromatic compounds, are bioisosteres of indoles and have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] Their ability to form key hydrogen bond interactions with protein targets has made them a favored scaffold in drug design.

The subject of this guide, this compound, presents a particularly interesting case. The hydroxyl group at the 5-position serves as a crucial handle for introducing a variety of side chains through O-alkylation, a common strategy in the synthesis of kinase inhibitors to target the solvent-exposed region of the ATP-binding pocket. The chlorine atom at the 4-position, meanwhile, can influence the electronic properties of the ring system and provide an additional vector for diversification through cross-coupling reactions, or it may be a key interaction motif with the target protein. This dual functionalization makes this compound a highly valuable and strategic building block for creating libraries of potential drug candidates.

Synthesis of this compound: A Multi-step Approach

A robust and scalable synthesis of this compound is paramount for its widespread use. While a single, optimized one-pot synthesis is not widely reported, a reliable multi-step route can be constructed from commercially available starting materials. The following pathway is a logical and experimentally supported approach.

Figure 1. Proposed synthetic pathway to this compound.

Step-by-Step Synthesis Protocol

Step 1: Nitration of 2-Chloro-4-fluorotoluene

The initial step involves the nitration of 2-chloro-4-fluorotoluene to introduce a nitro group at the 5-position, ortho to the methyl group and para to the fluorine. This is a standard electrophilic aromatic substitution.

  • Protocol: To a stirred mixture of concentrated sulfuric acid and concentrated nitric acid (a common nitrating mixture) at 0-10 °C, slowly add 2-chloro-4-fluorotoluene. Maintain the temperature during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction is then quenched by pouring it onto ice, and the solid product, 2-chloro-4-fluoro-5-nitrotoluene, is collected by filtration, washed with water, and dried.

Step 2: Formation of the Indazole Ring

The substituted nitrotoluene is then converted to the indazole ring system. A common method involves reaction with a formamide equivalent followed by cyclization with hydrazine.

  • Protocol: 2-Chloro-4-fluoro-5-nitrotoluene is heated with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms an enamine intermediate. The crude enamine is then dissolved in a suitable solvent, such as acetic acid or ethanol, and treated with hydrazine hydrate. Heating the mixture promotes the cyclization and elimination of dimethylamine and water to yield 4-Chloro-5-nitro-1H-indazole.

Step 3: Reduction of the Nitro Group

The nitro group is then reduced to an amine, yielding 4-Chloro-1H-indazol-5-amine.

  • Protocol: 4-Chloro-5-nitro-1H-indazole is dissolved in ethanol or ethyl acetate, and a reducing agent such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is added.[3] Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be employed. After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent.

Step 4: Diazotization and Hydrolysis to the Phenol

The final step is the conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction.

  • Protocol: 4-Chloro-1H-indazol-5-amine is dissolved in an aqueous acidic solution (e.g., dilute sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature to form the diazonium salt. The reaction mixture is then gently warmed, which leads to the decomposition of the diazonium salt and the formation of the desired this compound. The product can be purified by recrystallization or column chromatography.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use.

PropertyValue
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
Appearance Off-white to light brown solid (predicted)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
pKa Phenolic proton is acidic, NH proton is weakly acidic

Spectroscopic Data (Predicted)

While a publicly available, experimentally verified full dataset is scarce, the expected NMR and mass spectrometry data can be predicted based on the structure and data from analogous compounds.[4][5][6]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.0 (br s, 1H, indazole N-H)

    • δ ~9.5 (s, 1H, O-H)

    • δ ~8.0 (s, 1H, H-3)

    • δ ~7.2 (d, J = 8.8 Hz, 1H, H-7)

    • δ ~7.0 (d, J = 8.8 Hz, 1H, H-6)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~150.0 (C-5)

    • δ ~140.0 (C-7a)

    • δ ~135.0 (C-3)

    • δ ~125.0 (C-3a)

    • δ ~115.0 (C-7)

    • δ ~112.0 (C-6)

    • δ ~110.0 (C-4)

  • Mass Spectrometry (ESI-MS):

    • m/z 169.0 [M+H]⁺, 167.0 [M-H]⁻

Reactivity and Application in Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its three key functional components: the phenolic hydroxyl group, the indazole nitrogen atoms, and the chlorinated aromatic ring.

O-Alkylation: A Gateway to Kinase Inhibitors

The hydroxyl group at the C-5 position is a prime site for derivatization. Its deprotonation with a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH) generates a phenoxide that readily undergoes nucleophilic substitution with a variety of electrophiles. This is a cornerstone strategy for the synthesis of many kinase inhibitors, where an ether linkage connects the indazole core to a solubilizing or pharmacophoric side chain.

Figure 2. General scheme for O-alkylation of this compound.

Exemplary Protocol: O-Alkylation with an Epoxide

This reaction is particularly relevant for introducing hydroxy-amine side chains, a common feature in many kinase inhibitors.

  • Dissolution and Deprotonation: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF. Add a mild base, for example, potassium carbonate (2.0 eq).

  • Epoxide Addition: To the stirred suspension, add the desired epoxide (1.2 eq).

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired O-alkylated indazole.

N-Alkylation: Controlling Regioselectivity

Alkylation of the indazole nitrogen presents a regioselectivity challenge, as it can occur at either the N-1 or N-2 position. The outcome is highly dependent on the reaction conditions (base, solvent) and the substitution pattern of the indazole ring.[7]

  • N-1 Alkylation (Thermodynamic Control): Generally, the 1H-indazole tautomer is thermodynamically more stable.[8] Using a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as THF often favors the formation of the N-1 alkylated product.[1]

  • N-2 Alkylation (Kinetic Control): Conditions that favor kinetic control, such as using a weaker base in a polar solvent, may lead to a higher proportion of the N-2 isomer. The presence of substituents at the C-7 position can also sterically direct alkylation to the N-2 position.

For this compound, the choice of N-alkylation strategy will depend on the desired final structure of the target molecule. It is crucial to carefully screen reaction conditions to achieve the desired regioselectivity.

A Building Block for RAF Kinase Inhibitors: A Representative Application

The 4-chloro-5-hydroxy-indazole core is structurally analogous to fragments found in potent inhibitors of the RAF kinase family, which are key targets in oncology. The following hypothetical scheme illustrates how this compound could be utilized in the synthesis of a RAF inhibitor-like molecule.

Figure 3. Representative synthesis of a RAF inhibitor analog using this compound.

In this scheme, the indazole nitrogen is first protected (e.g., with a SEM group) to ensure selective O-alkylation. The hydroxyl group is then reacted with a suitable side-chain precursor. Finally, deprotection of the indazole nitrogen yields the target molecule. This strategy allows for the late-stage introduction of diversity at the 5-position, making it a powerful approach in a drug discovery program.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7][9][10]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is a strategically designed building block that offers significant advantages in the synthesis of complex, biologically active molecules. Its dual functionality allows for controlled, sequential derivatization, providing a robust platform for structure-activity relationship (SAR) studies in drug discovery programs. A clear understanding of its synthesis and reactivity, as outlined in this guide, empowers researchers to fully exploit its potential in the quest for novel therapeutics, particularly in the field of kinase inhibition.

References

Methodological & Application

The Strategic Deployment of 4-Chloro-1H-indazol-5-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a quintessential example of such a motif.[1][2] Its rigid structure, combined with the strategic placement of hydrogen bond donors and acceptors (specifically the N1-H and N2 lone pair), allows it to function as an effective surrogate for the adenine base of ATP, making it a cornerstone in the design of protein kinase inhibitors.[2] Numerous approved drugs, including the anti-cancer agents Pazopanib and Niraparib, feature the indazole core, attesting to its therapeutic value.[2]

This guide focuses on a particularly versatile, yet underexplored, derivative: 4-Chloro-1H-indazol-5-ol . The specific substitution pattern of this molecule offers a rich platform for synthetic elaboration, providing medicinal chemists with multiple vectors to optimize potency, selectivity, and pharmacokinetic properties. The 4-chloro group serves as a chemical handle for carbon-carbon bond formation, while the 5-hydroxyl group provides a crucial point for hydrogen bonding interactions and the attachment of side chains designed to probe specific regions of a biological target.

Physicochemical Profile and Strategic Value

The utility of a building block in drug discovery is fundamentally tied to its physicochemical properties. This compound possesses a favorable profile for fragment-based and lead optimization campaigns.

PropertyValueSignificance in Drug Design
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol Adheres to Lipinski's Rule of Five; suitable starting point for library synthesis without excessive molecular weight gain.
Topological Polar Surface Area (TPSA) 58.9 ŲSuggests good potential for cell permeability and oral bioavailability.
cLogP (Calculated) ~2.0Indicates a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors 2 (N1-H, 5-OH)Provides strong anchoring points for target binding.
Hydrogen Bond Acceptors 2 (N2, 5-OH)Offers additional opportunities for directed interactions within a binding pocket.

The true value of this scaffold lies in the orthogonal reactivity of its key functional groups. The phenolic hydroxyl at C5 can be readily alkylated or used in ether linkages, while the chloro group at C4 is primed for palladium-catalyzed cross-coupling reactions. This allows for a divergent synthetic approach from a common intermediate, enabling the rapid exploration of chemical space around the core.

Application in Kinase Inhibitor Design

Protein kinases remain one of the most important target classes in oncology. The ATP binding site, which is highly conserved across the kinome, contains a "hinge" region that forms critical hydrogen bonds with the adenine of ATP to anchor it for phosphate transfer. The indazole scaffold masterfully mimics this interaction.

// Connections N1 -> hinge_residue2 [arrowhead=vee, style=dashed, color="#34A853", label=" H-Bond Acceptor"]; N2 -> hinge_residue1 [arrowhead=vee, style=dashed, color="#34A853", label=" H-Bond Donor"]; OH5 -> solvent_front [arrowhead=vee, style=dotted, color="#4285F4", label=" Interaction/Linker"]; Cl4 -> hydrophobic_pocket [arrowhead=vee, style=dotted, color="#EA4335", label=" Occupies Pocket/\nCoupling Site"]; } END_DOT Caption: General binding mode of an indazole scaffold in a kinase ATP pocket.

As illustrated above, the N1-H of the indazole typically donates a hydrogen bond to a backbone carbonyl in the hinge, while the N2 nitrogen accepts a hydrogen bond from a backbone N-H. The 5-hydroxyl group is positioned to interact with the solvent-exposed region or can be used as an attachment point for side chains targeting deeper pockets, thereby enhancing selectivity. The 4-chloro substituent can occupy a small hydrophobic pocket or, more importantly, serve as a reactive handle to introduce larger aryl groups that can secure additional binding interactions.

Table: Comparative Activity of Indazole-Based Kinase Inhibitors

CompoundPrimary Target(s)IC₅₀ (nM)Reference
PazopanibVEGFRs, PDGFRs, c-KIT10-84[2]
AxitinibVEGFRs0.1-0.2[3]
LinifanibVEGFR, PDGFR3-4
CFI-400945PLK4<10

Synthetic Protocols and Methodologies

Protocol 1: Proposed Synthesis of this compound

G start 4-Chloro-1H-indazole step1 Nitration HNO₃, H₂SO₄ start->step1 intermediate1 4-Chloro-5-nitro- 1H-indazole step1->intermediate1 step2 Reduction Fe, NH₄Cl or H₂, Pd/C intermediate1->step2 intermediate2 4-Chloro-1H-indazol- 5-amine step2->intermediate2 step3 Diazotization NaNO₂, HCl, 0°C intermediate2->step3 intermediate3 Diazonium Salt (in situ) step3->intermediate3 step4 Hydrolysis H₂O, Δ intermediate3->step4 product 4-Chloro-1H-indazol- 5-ol step4->product

Step 1: Nitration of 4-Chloro-1H-indazole

  • Rationale: Electrophilic aromatic substitution (nitration) is directed by the fused ring system. The 5-position is electronically activated and a likely site for substitution.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid (H₂SO₄, 10 mL) cooled to 0 °C in an ice bath, add 4-chloro-1H-indazole (1.0 g, 6.55 mmol) portion-wise, ensuring the temperature does not exceed 5 °C.

    • Once dissolution is complete, add a cooled mixture of concentrated sulfuric acid (5 mL) and concentrated nitric acid (HNO₃, 0.45 mL, ~7.2 mmol) dropwise over 20 minutes.

    • Stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexane) until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice (100 g).

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum to yield 4-chloro-5-nitro-1H-indazole.

Step 2: Reduction to 4-Chloro-1H-indazol-5-amine

  • Rationale: The nitro group is readily reduced to a primary amine using standard methods like catalytic hydrogenation or metal/acid reduction.

  • Procedure:

    • Suspend 4-chloro-5-nitro-1H-indazole (1.0 g, 5.06 mmol) in ethanol (20 mL) and water (5 mL).

    • Add ammonium chloride (NH₄Cl, 1.35 g, 25.3 mmol) followed by iron powder (Fe, 1.41 g, 25.3 mmol).

    • Heat the mixture to reflux (approx. 80-85 °C) for 3-4 hours, monitoring by TLC.

    • Cool the reaction to room temperature and filter through a pad of Celite®, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to afford 4-chloro-1H-indazol-5-amine.

Step 3 & 4: Diazotization and Hydrolysis to this compound

  • Rationale: The primary aromatic amine can be converted to a diazonium salt, which is an excellent leaving group and can be displaced by water upon heating to form the desired phenol.

  • Procedure:

    • Dissolve 4-chloro-1H-indazol-5-amine (1.0 g, 5.96 mmol) in a mixture of water (10 mL) and concentrated hydrochloric acid (HCl, 3 mL). Cool the solution to 0 °C.

    • Add a solution of sodium nitrite (NaNO₂, 0.45 g, 6.56 mmol) in water (3 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at 0 °C.

    • In a separate flask, heat a 1 M aqueous solution of sulfuric acid (20 mL) to 100 °C.

    • Slowly add the cold diazonium salt solution to the hot acid solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, maintain the temperature at 100 °C for 30 minutes.

    • Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the use of the 4-chloro position as a handle for C-C bond formation. A critical first step is the protection of the acidic 5-hydroxyl and N1-H protons to prevent side reactions. A methoxymethyl (MOM) ether is a suitable protecting group for the phenol, and the N1-H can be protected similarly or may not require protection with certain catalyst systems.[5]

G start This compound step1 Protection MOM-Cl, DIPEA start->step1 intermediate1 Protected Indazole step1->intermediate1 step2 Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O intermediate1->step2 intermediate2 Coupled Product step2->intermediate2 step3 Deprotection Acidic Hydrolysis (HCl) intermediate2->step3 product 4-Aryl-1H-indazol-5-ol step3->product

Step A: Protection of the 5-Hydroxyl Group

  • Procedure:

    • Dissolve this compound (1.0 g, 5.93 mmol) in dichloromethane (DCM, 20 mL).

    • Add N,N-diisopropylethylamine (DIPEA, 2.3 mL, 13.0 mmol, 2.2 eq).

    • Cool to 0 °C and add methoxymethyl chloride (MOM-Cl, 1.0 mL, 13.0 mmol, 2.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography to yield the protected intermediate.

Step B: Suzuki-Miyaura Coupling

  • Rationale: This palladium-catalyzed reaction is one of the most robust methods for forming aryl-aryl bonds.[6][7] Pd(dppf)Cl₂ is a reliable catalyst for coupling aryl chlorides. A base is required to activate the boronic acid for transmetalation.[7]

  • Procedure:

    • In a reaction vial, combine the MOM-protected 4-chloro-indazole (100 mg, ~0.4 mmol), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

    • Add degassed 1,4-dioxane (3 mL) and water (0.75 mL).

    • Seal the vial and heat the reaction mixture to 90-100 °C for 4-12 hours, until TLC or LC-MS analysis indicates consumption of the starting material.

    • Cool the mixture, dilute with ethyl acetate, and filter through Celite®.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude coupled product.

Step C: Deprotection

  • Procedure:

    • Dissolve the crude coupled product in methanol (5 mL).

    • Add 2 M hydrochloric acid (2 mL) and stir at room temperature or with gentle heating (40-50 °C) for 2-6 hours.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify by chromatography to yield the final 4-aryl-1H-indazol-5-ol.

Protocol 3: Derivatization via Williamson Ether Synthesis

This protocol demonstrates how to build derivatives from the 5-hydroxyl position, a common strategy for extending a molecule towards a solvent-exposed region of a protein.

G Indazolol This compound Product 4-Chloro-5-(alkoxy)-1H-indazole Indazolol->Product SN2 Reaction Δ AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product SN2 Reaction Δ Base Base (e.g., K₂CO₃) Base->Product SN2 Reaction Δ Solvent Solvent (e.g., DMF) Solvent->Product SN2 Reaction Δ

  • Rationale: The Williamson ether synthesis is a classic Sₙ2 reaction where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide from an alkyl substrate.[8][9] A polar aprotic solvent like DMF is ideal for this reaction.[9]

  • Procedure:

    • To a solution of this compound (100 mg, 0.59 mmol) in N,N-dimethylformamide (DMF, 4 mL), add potassium carbonate (K₂CO₃, 123 mg, 0.89 mmol, 1.5 eq).

    • Stir the suspension at room temperature for 15 minutes to form the phenoxide.

    • Add the desired primary alkyl halide (e.g., benzyl bromide or 1-bromo-3-phenylpropane, 1.1 eq).

    • Heat the reaction mixture to 60-70 °C and stir for 4-8 hours, monitoring progress by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice water (20 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with water and brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

    • Purify the crude residue by flash column chromatography to obtain the desired 5-alkoxy-4-chloro-1H-indazole derivative.

Conclusion

This compound represents a high-value scaffold for medicinal chemistry. Its dual functionality allows for the systematic and divergent exploration of structure-activity relationships. The protocols outlined herein provide a practical framework for the synthesis and elaboration of this building block. By leveraging the chloro-group for cross-coupling and the hydroxyl-group for etherification, researchers can rapidly generate diverse libraries of compounds, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. The strategic application of this scaffold can accelerate the journey from initial hit to optimized clinical candidate.

References

Application Notes and Protocols for the N-Alkylation of 4-Chloro-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of the indazole nucleus, particularly through N-alkylation, is a critical step in the synthesis of these bioactive molecules, profoundly influencing their pharmacological profiles. However, the N-alkylation of substituted indazoles presents significant regioselectivity challenges due to the presence of two nucleophilic nitrogen atoms (N-1 and N-2).[1] This challenge is further compounded in substrates such as 4-Chloro-1H-indazol-5-ol, where a phenolic hydroxyl group introduces a competing site for alkylation, potentially leading to undesired O-alkylation products. This application note provides a comprehensive, field-proven protocol for the efficient and selective N-alkylation of this compound. We will detail a robust two-step strategy involving the protection of the hydroxyl group, followed by regioselective N-alkylation and subsequent deprotection. The causality behind experimental choices, troubleshooting guidance, and mechanistic insights are provided to ensure reproducibility and high yields.

Introduction: The Significance of N-Alkylated Indazoles

N-alkylated indazoles are a privileged class of heterocyclic compounds with a broad spectrum of biological activities, including their use as kinase inhibitors in oncology.[2] The substituent on the indazole nitrogen plays a crucial role in modulating the compound's binding affinity to target proteins, solubility, and metabolic stability. The regiochemical placement of the alkyl group, whether at the N-1 or N-2 position, can drastically alter the molecule's three-dimensional structure and, consequently, its biological function. Therefore, precise control over the N-alkylation process is paramount in the drug discovery and development pipeline.

The subject of this protocol, this compound, presents a dual challenge for selective alkylation. Firstly, the inherent tautomerism of the indazole ring allows for alkylation at either N-1 or N-2. Secondly, the presence of the acidic hydroxyl group at the 5-position creates a competing nucleophile, which can lead to the formation of O-alkylated byproducts under basic conditions. To overcome these hurdles, a protection strategy is the most reliable approach.

Strategic Overview: A Two-Step Approach to Selective N-Alkylation

To achieve the desired chemoselective N-alkylation of this compound, a three-stage workflow is recommended:

  • Protection of the Hydroxyl Group: The phenolic hydroxyl group is masked with a suitable protecting group that is stable to the basic conditions of the subsequent N-alkylation step.

  • Regioselective N-Alkylation: The protected indazole is then subjected to alkylation conditions optimized to favor substitution at the desired nitrogen position (N-1 or N-2).

  • Deprotection: The protecting group is selectively removed to yield the final N-alkylated this compound.

This strategic approach ensures that the alkylating agent reacts exclusively with the indazole nitrogens, allowing for a clean and high-yielding transformation.

Detailed Experimental Protocols

Stage 1: Protection of the 5-Hydroxyl Group

Rationale: The choice of protecting group is critical. A silyl ether, specifically a tert-butyldimethylsilyl (TBDMS) ether, is an excellent candidate. It is readily introduced, robust under a variety of reaction conditions (including the basic conditions for N-alkylation), and can be cleaved under mild acidic conditions that will not affect the N-alkyl group or the indazole core.

Materials and Reagents:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).

  • Add imidazole (1.5 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DMF to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain 5-(tert-butyldimethylsilyloxy)-4-chloro-1H-indazole.

Stage 2: Regioselective N-Alkylation of Protected Indazole

Rationale: The regioselectivity of indazole N-alkylation is highly dependent on the reaction conditions, including the choice of base and solvent.[1] To favor the thermodynamically more stable N-1 isomer, a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is often employed.[3][4][5] For selective N-2 alkylation, conditions that favor kinetic control or specific catalytic systems can be used.[6][7] Below are protocols for both N-1 and N-2 selective alkylation.

Materials and Reagents:

  • 5-(tert-butyldimethylsilyloxy)-4-chloro-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Iodomethane, Ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 5-(tert-butyldimethylsilyloxy)-4-chloro-1H-indazole (1.0 eq).

  • Add anhydrous THF to dissolve the indazole (concentration typically 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[1]

  • Extract the aqueous layer with ethyl acetate (3 x volumes).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated product.[1]

The Mitsunobu reaction is a reliable method for achieving N-2 selectivity in the alkylation of indazoles.[3][5]

Materials and Reagents:

  • 5-(tert-butyldimethylsilyloxy)-4-chloro-1H-indazole

  • An alcohol (R-OH, 1.5 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Dissolve 5-(tert-butyldimethylsilyloxy)-4-chloro-1H-indazole (1.0 eq), the alcohol (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.[1]

  • Allow the reaction to warm to room temperature and stir overnight.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.[1]

  • Purify the crude mixture directly by flash column chromatography on silica gel to separate the N-2 isomer.[1]

Stage 3: Deprotection of the 5-Hydroxyl Group

Rationale: The TBDMS group is typically removed under acidic conditions. Tetrabutylammonium fluoride (TBAF) is also a common reagent for cleaving silyl ethers and offers a milder, non-acidic alternative.

Materials and Reagents:

  • N-alkyl-5-(tert-butyldimethylsilyloxy)-4-chloro-indazole

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Dissolve the N-alkylated, protected indazole (1.0 eq) in THF.

  • Add TBAF solution (1.2 eq) dropwise at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final N-alkyl-4-chloro-1H-indazol-5-ol.

Visualization of the Experimental Workflow

experimental_workflow cluster_protection Stage 1: Hydroxyl Protection cluster_alkylation Stage 2: N-Alkylation cluster_n1 N-1 Selective cluster_n2 N-2 Selective cluster_deprotection Stage 3: Deprotection start This compound prot_reagents TBDMSCl, Imidazole DMF, 0°C to RT start->prot_reagents Step 3.1 prot_product 5-(TBDMS-oxy)-4-chloro-1H-indazole prot_reagents->prot_product n1_reagents NaH, THF, 0°C to RT Alkyl Halide prot_product->n1_reagents Protocol 2A n2_reagents R-OH, PPh3, DIAD THF, 0°C to RT prot_product->n2_reagents Protocol 2B n1_product N1-Alkyl-5-(TBDMS-oxy)- 4-chloro-indazole n1_reagents->n1_product deprot_reagents TBAF, THF, RT n1_product->deprot_reagents Step 3.3 n2_product N2-Alkyl-5-(TBDMS-oxy)- 4-chloro-indazole n2_reagents->n2_product n2_product->deprot_reagents final_product_n1 N1-Alkyl-4-chloro-1H-indazol-5-ol deprot_reagents->final_product_n1 final_product_n2 N2-Alkyl-4-chloro-1H-indazol-5-ol deprot_reagents->final_product_n2

Caption: Workflow for selective N-alkylation of this compound.

Mechanistic Rationale and Causality

The regioselectivity of indazole alkylation is a classic example of the competition between kinetic and thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1]

  • N-1 Alkylation (Thermodynamic Control): When a strong base like NaH is used in a non-polar aprotic solvent like THF, the indazolide anion is formed. Under these conditions, which allow for equilibration, the reaction proceeds to form the more stable N-1 alkylated product.[3][5][8]

  • N-2 Alkylation (Kinetic Control): The N-2 position is often more sterically accessible and can be the site of initial, kinetically favored attack. The Mitsunobu reaction, proceeding through a different mechanism involving a phosphonium intermediate, often shows a preference for the N-2 position.[3][5]

The choice of a silyl protecting group for the hydroxyl function is based on its ability to withstand the basic conditions of N-alkylation while being easily removable under mild conditions that do not affect other functional groups in the molecule.

mechanism_rationale cluster_main Factors Influencing N-Alkylation Regioselectivity cluster_thermo Thermodynamic Pathway cluster_kinetic Kinetic Pathway Indazole Indazolide Anion N1_Product N-1 Alkylated Product (More Stable) Indazole->N1_Product Equilibrating Conditions (e.g., NaH/THF) N2_Product N-2 Alkylated Product (Often Faster Formation) Indazole->N2_Product Kinetic Conditions (e.g., Mitsunobu)

References

Application Notes and Protocols for the Synthesis of 4-Chloro-1H-indazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The specific substitution pattern of 4-Chloro-1H-indazol-5-ol offers a unique combination of electronic and steric properties, making its derivatives attractive targets for drug discovery programs. This document provides a comprehensive guide to the synthetic routes for this compound and its subsequent derivatization. The protocols herein are designed to be robust and scalable, with an emphasis on the underlying chemical principles to allow for adaptation and optimization in a research setting.

Introduction

Indazole derivatives have garnered significant attention in the pharmaceutical industry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The 4-chloro substitution can enhance binding affinity to target proteins through halogen bonding and improve metabolic stability. The 5-hydroxyl group provides a crucial handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of diverse libraries of ethers, esters, and other derivatives. This guide details a practical multi-step synthesis of the core molecule, this compound, and provides protocols for its derivatization at both the 5-hydroxyl and the N1-position of the indazole ring.

Retrosynthetic Analysis

A logical approach to the synthesis of derivatized this compound begins with the disconnection of the functional groups on the core scaffold. The derivatization at the oxygen and nitrogen (O-R² and N-R¹) can be achieved in the final steps from the parent molecule. The core, this compound, can be obtained by the demethylation of a methoxy-protected precursor. This precursor, 4-chloro-5-methoxy-1H-indazole, can be synthesized through a classical indazole ring formation via diazotization and cyclization of an appropriately substituted aniline, namely 2-chloro-5-methoxy-6-methylaniline.

Retrosynthesis Derivatives Derivatives Core Scaffold This compound Derivatives->Core Scaffold Derivatization (O/N-alkylation) Protected Core 4-Chloro-5-methoxy-1H-indazole Core Scaffold->Protected Core Demethylation Aniline Precursor 2-Chloro-5-methoxy-6-methylaniline Protected Core->Aniline Precursor Diazotization/Cyclization

Caption: Retrosynthetic analysis of this compound derivatives.

Synthetic Protocols

Part 1: Synthesis of the Core Scaffold: this compound

This synthesis is a multi-step process beginning with a commercially available substituted aniline, which is then elaborated to the final product.

Step 1: Synthesis of 2-Chloro-5-methoxy-6-methylaniline (Aniline Precursor)

  • Reaction Scheme:

    • Protection of the amino group of 4-methoxy-2-methylaniline (e.g., acetylation).

    • Chlorination ortho to the activating amino group.

    • Deprotection of the amino group.

Expertise & Experience: The choice of protecting group for the aniline is crucial to prevent side reactions during chlorination and to ensure its facile removal. Acetylation is a common and effective strategy. The directing effects of the substituents (the activating acetylamino group and the methoxy group) will guide the incoming chloro-substituent to the desired position.

Protocol 1: Synthesis of 2-Chloro-5-methoxy-6-methylaniline

  • Acetylation: To a solution of 4-methoxy-2-methylaniline (1 eq.) in glacial acetic acid, add acetic anhydride (1.2 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Pour the reaction mixture into ice water and collect the precipitated N-(4-methoxy-2-methylphenyl)acetamide by filtration.

  • Chlorination: Dissolve the acetamide from the previous step in a suitable solvent like acetic acid. Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq.) and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Hydrolysis (Deprotection): To the chlorinated acetamide, add a solution of hydrochloric acid and heat to reflux for several hours until the deprotection is complete. Cool the reaction mixture, neutralize with a base (e.g., NaOH solution), and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to obtain 2-chloro-5-methoxy-6-methylaniline.

Step 2: Synthesis of 4-Chloro-5-methoxy-1H-indazole (Protected Core)

This step involves the formation of the indazole ring system via a diazotization-cyclization reaction.

  • Reaction Scheme: Diazotization of the aniline precursor followed by intramolecular cyclization.

Expertise & Experience: The diazotization of 2-alkylanilines is a well-established method for indazole synthesis. The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt intermediate. The subsequent intramolecular cyclization is often spontaneous or can be promoted by gentle warming. This method is analogous to the improved preparation of 4-chloro-1H-indazole from 3-chloro-2-methylaniline[1].

Protocol 2: Synthesis of 4-Chloro-5-methoxy-1H-indazole

  • In a round-bottom flask, dissolve 2-chloro-5-methoxy-6-methylaniline (1 eq.) in a mixture of acetic acid and propionic acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at low temperature for 1 hour.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate) to yield 4-chloro-5-methoxy-1H-indazole.

Step 3: Demethylation to this compound (Core Scaffold)

The final step in the synthesis of the core scaffold is the cleavage of the methyl ether to reveal the free hydroxyl group.

  • Reaction Scheme: Cleavage of the aryl methyl ether using a strong Lewis acid.

Expertise & Experience: Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers. The reaction is typically performed in a chlorinated solvent at low temperatures to control its reactivity. An excess of BBr₃ is often used to ensure complete conversion. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃, followed by nucleophilic attack of a bromide ion on the methyl group[2]. A well-documented protocol for the demethylation of 5-methoxy-1H-indazole serves as an excellent template for this reaction[3].

Protocol 3: Synthesis of this compound

  • Dissolve 4-chloro-5-methoxy-1H-indazole (1 eq.) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃) (2-3 eq., 1M in DCM) dropwise.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford this compound.

Reaction Step Starting Material Key Reagents Typical Conditions Product
Step 1 4-methoxy-2-methylanilineAc₂O, NCS, HClMulti-step, variable temp.2-Chloro-5-methoxy-6-methylaniline
Step 2 2-Chloro-5-methoxy-6-methylanilineNaNO₂, Acetic Acid0 °C to RT4-Chloro-5-methoxy-1H-indazole
Step 3 4-Chloro-5-methoxy-1H-indazoleBBr₃, DCM-78 °C to RTThis compound

Table 1: Summary of the synthetic sequence for this compound.

Part 2: Derivatization of this compound

The synthesized core scaffold can be further functionalized at the 5-hydroxyl group and the N1-position of the indazole ring.

Derivatization of the 5-Hydroxyl Group (O-Alkylation)

The hydroxyl group can be converted to a variety of ethers using the Williamson ether synthesis.

Protocol 4: General Procedure for O-Alkylation

  • To a solution of this compound (1 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) (2-3 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.2 eq.).

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction to room temperature, pour into water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography.

Derivatization of the Indazole Nitrogen (N-Alkylation)

The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity is influenced by steric and electronic factors, as well as the reaction conditions[4][5][6].

N-Alkylation cluster_0 N-Alkylation of this compound Start This compound N1_Product N1-alkylated product Start->N1_Product Base, R-X N2_Product N2-alkylated product Start->N2_Product Base, R-X

Caption: N-alkylation of the indazole core can yield a mixture of N1 and N2 regioisomers.

Expertise & Experience: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a solvent like THF often favors the formation of the thermodynamically more stable N1-alkylated product[5][7]. The steric hindrance at the N1 position is generally less than at the N2 position, which is flanked by the benzene ring.

Protocol 5: Regioselective N1-Alkylation

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in dry tetrahydrofuran (THF) under an inert atmosphere.

  • Add a solution of this compound (1 eq.) in dry THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Add the alkylating agent (R-X) (1.1 eq.) and stir the reaction at room temperature or with gentle heating until completion.

  • Carefully quench the reaction with water or a saturated solution of ammonium chloride.

  • Extract the product with an organic solvent, and then wash, dry, and concentrate.

  • Separate the N1 and N2 isomers, if necessary, by column chromatography.

Derivatization Substrate Reagents Key Conditions Product Type
O-Alkylation This compoundR-X, K₂CO₃DMF, 60-80 °C5-Alkoxy-4-chloro-1H-indazole
N1-Alkylation This compoundR-X, NaHTHF, 0 °C to RT1-Alkyl-4-chloro-1H-indazol-5-ol

Table 2: Summary of derivatization reactions.

Conclusion

The synthetic routes and protocols detailed in this application note provide a comprehensive framework for the preparation of this compound and its derivatives. By understanding the chemical principles behind each step, from the strategic construction of the substituted aniline precursor to the regioselective functionalization of the indazole core, researchers can effectively synthesize novel compounds for evaluation in drug discovery programs. The methodologies presented are adaptable and can be optimized to suit specific research needs and target molecules.

References

The Strategic Application of 4-Chloro-1H-indazol-5-ol in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and the Privilege of the Indazole Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1] By screening low molecular weight compounds (fragments), typically with molecular weights under 300 Da, FBDD allows for a more efficient and comprehensive exploration of a target's chemical space.[2] This approach often yields higher quality starting points for lead optimization, as fragments tend to form more efficient, enthalpy-driven interactions with their biological targets.[3]

Within the vast landscape of chemical fragments, the indazole scaffold has emerged as a "privileged" structure.[4] Its rigid, bicyclic nature and capacity for crucial hydrogen bonding interactions make it a versatile and synthetically tractable core for a multitude of biologically active compounds, including several FDA-approved drugs.[5] This technical guide focuses on a specific, strategically designed indazole derivative, 4-Chloro-1H-indazol-5-ol , and delineates its application as a high-value fragment in drug discovery campaigns. We will explore its physicochemical profile, outline detailed protocols for its use in primary screening and hit validation, and discuss its potential for evolution into potent lead compounds.

Fragment Profile: this compound

The selection of fragments for a screening library is a critical first step in any FBDD campaign.[6] Ideal fragments adhere to the "Rule of Three," which provides guidelines for molecular weight (MW), lipophilicity (cLogP), and hydrogen bonding potential.[3] this compound has been rationally designed to align with these principles, making it an exemplary candidate for fragment screening.

PropertyValueSignificance in FBDD
CAS Number 478834-25-2[7]Unique identifier for chemical substance registration.
Molecular Formula C₇H₅ClN₂O[7]Provides the elemental composition of the molecule.
Molecular Weight 168.58 g/mol [7]Complies with the "Rule of Three" (MW < 300 Da), ensuring it occupies a smaller, more explorable chemical space.[2]
Calculated cLogP ~1.5-2.0Adheres to the "Rule of Three" (cLogP ≤ 3), suggesting good aqueous solubility, which is crucial for biophysical assays.[3]
Hydrogen Bond Donors 2Within the "Rule of Three" limit (≤ 3), providing potential for specific interactions with the target protein.[3]
Hydrogen Bond Acceptors 2Within the "Rule of Three" limit (≤ 3), offering additional points for hydrogen bond formation.[3]
Rotatable Bonds 0The rigid scaffold reduces conformational entropy upon binding, which can contribute to a more favorable binding affinity.

The strategic placement of the chloro and hydroxyl groups on the indazole core is key to the utility of this fragment. The 4-chloro substituent can occupy hydrophobic pockets and provides a potential vector for synthetic elaboration. The 5-hydroxyl group, along with the indazole nitrogens, can act as both hydrogen bond donors and acceptors, enabling the fragment to form key interactions with a wide range of protein targets.

Synthesis of this compound: A Plausible Route

Synthesis_Pathway Starting_Material 2-Amino-5-chloro-4-methoxy-toluene Intermediate_1 Diazonium Salt Starting_Material->Intermediate_1 NaNO₂, HCl Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Final_Product This compound Intermediate_2->Final_Product Demethylation (e.g., BBr₃)

Caption: Plausible synthetic route to this compound.

Application in Fragment Screening: A Multi-faceted Approach

The low-affinity nature of fragment binding necessitates the use of sensitive biophysical techniques for primary screening.[6] A robust FBDD workflow involves employing orthogonal methods to ensure a high degree of confidence in the identified hits.[1][9]

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Hit-to-Lead SPR Surface Plasmon Resonance (SPR) Orthogonal_Screen Orthogonal Biophysical Assay SPR->Orthogonal_Screen Initial Hits NMR NMR Spectroscopy (e.g., STD) NMR->Orthogonal_Screen Initial Hits Crystallography X-ray Crystallography Orthogonal_Screen->Crystallography Confirmed Hits SBDD Structure-Based Drug Design (SBDD) Crystallography->SBDD Structural Data Optimization Fragment Growing, Linking, Merging SBDD->Optimization Fragment_Library Fragment Library (incl. This compound) Fragment_Library->SPR Fragment_Library->NMR

Caption: A typical Fragment-Based Drug Discovery workflow.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak binding affinities characteristic of fragments.

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Materials:

  • Biacore™ or similar SPR instrument[10]

  • Sensor Chip CM5[10]

  • Target protein of interest

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., PBS, pH 7.4, with 0.05% P20 surfactant and 2-5% DMSO to match sample)[10]

  • Amine coupling kit

Methodology:

  • Target Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the sensor surface using a 1:1 mixture of EDC/NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve a high immobilization level (e.g., 10,000-15,000 RU).[10]

    • Deactivate any remaining active esters with ethanolamine-HCl.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer (e.g., 100 µM, 50 µM, 25 µM). Ensure the final DMSO concentration is identical in all samples and the running buffer.[11]

    • Inject the fragment solutions over the target and a reference flow cell (without immobilized protein) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.

    • Analyze the sensorgrams for concentration-dependent binding responses. A steady-state affinity (KD) can be estimated by plotting the response at equilibrium against the fragment concentration.

Protocol 2: Primary Screening using NMR Spectroscopy (Saturation Transfer Difference)

NMR-based methods, such as Saturation Transfer Difference (STD) spectroscopy, are powerful for detecting weak interactions in solution.[1]

Objective: To identify fragments that bind to the target protein in solution by observing the transfer of saturation from the protein to the ligand.

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • Target protein solution (10-50 µM in a deuterated buffer, e.g., d6-PBS, pH 7.4)

  • This compound stock solution (in d6-DMSO)

  • NMR tubes

Methodology:

  • Sample Preparation:

    • Prepare a sample containing the target protein and this compound (typically at a 1:100 protein-to-ligand molar ratio, e.g., 20 µM protein and 2 mM fragment).

  • NMR Data Acquisition:

    • Acquire a standard 1D proton spectrum to confirm the presence and integrity of the fragment.

    • Set up the STD experiment. This involves acquiring two spectra: an "on-resonance" spectrum where the protein is selectively saturated (typically in a region with no ligand signals, e.g., -1 ppm) and an "off-resonance" spectrum where the saturation is applied far from any protein or ligand signals (e.g., 40 ppm).

    • The difference between these two spectra (the STD spectrum) will only show signals from ligands that have bound to the protein and received the saturation.

  • Data Analysis:

    • A positive signal in the STD spectrum indicates that this compound is a binder.

    • The relative intensity of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface.

Hit Validation: From Putative Binder to Confirmed Hit

A critical step in FBDD is the validation of hits from the primary screen to eliminate false positives and gain structural insights into the binding event.[9] X-ray crystallography is the gold standard for hit validation as it provides unambiguous evidence of binding and a detailed 3D map of the protein-fragment interaction.[12]

Protocol 3: Hit Validation by X-ray Crystallography (Crystal Soaking)

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • High-quality crystals of the target protein

  • This compound stock solution (e.g., 100 mM in a suitable solvent like DMSO)

  • Cryoprotectant solution (mother liquor supplemented with glycerol or another cryoprotectant)

  • Crystallization plates and harvesting tools

  • Synchrotron X-ray source

Methodology:

  • Crystal Soaking:

    • Prepare a soaking solution by adding this compound to the cryoprotectant solution to a final concentration of 1-10 mM. The final solvent concentration should be kept as low as possible (typically <10%) to avoid crystal damage.[13]

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.

  • Cryo-cooling and Data Collection:

    • Harvest the soaked crystal using a loop and flash-cool it in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron beamline.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully analyze the resulting electron density maps for evidence of the bound fragment. The presence of clear, unambiguous electron density corresponding to this compound confirms its binding and reveals its specific binding mode, including key hydrogen bonds and hydrophobic interactions.

From Hit to Lead: The Path of Fragment Evolution

Once a fragment hit like this compound is validated and its binding mode is understood, the hit-to-lead optimization phase begins.[14] The goal is to elaborate the fragment into a more potent and drug-like molecule while maintaining its high ligand efficiency.

Hit_to_Lead cluster_0 Optimization Strategies Fragment_Hit This compound (High μM - mM affinity) Growing Fragment Growing Fragment_Hit->Growing Add functional groups into adjacent pockets Linking Fragment Linking Fragment_Hit->Linking Connect with another fragment in a nearby site Merging Fragment Merging Fragment_Hit->Merging Combine with an overlapping fragment Lead_Compound Lead Compound (nM affinity) Growing->Lead_Compound Linking->Lead_Compound Merging->Lead_Compound

Caption: Strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing: This is the most common strategy, where synthetic chemistry is used to add functional groups to the fragment core, extending it into adjacent pockets of the binding site identified by crystallography.[15] For this compound, the chloro or hydroxyl groups can serve as handles for chemical modification.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be connected with a suitable linker to create a larger molecule with significantly enhanced affinity.[15][16]

  • Fragment Merging: When two fragments bind in overlapping regions of the active site, a new molecule can be designed that incorporates the key features of both fragments.[15][17]

The optimization process is iterative, guided by structural biology and computational modeling, to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

This compound represents a well-designed and strategically valuable tool for fragment-based drug discovery. Its adherence to the "Rule of Three," combined with the privileged nature of the indazole scaffold, makes it a high-potential starting point for identifying novel inhibitors against a wide range of biological targets. By employing sensitive biophysical screening methods like SPR and NMR for initial hit identification, followed by rigorous structural validation using X-ray crystallography, researchers can confidently advance this fragment into hit-to-lead optimization campaigns. The detailed protocols and strategic considerations outlined in this guide provide a comprehensive framework for leveraging this compound to accelerate the discovery of new therapeutics.

References

Application Note: Quantitative Analysis of 4-Chloro-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-1H-indazol-5-ol is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic activities, including anti-tumor and anti-inflammatory properties. As novel indazole derivatives are explored in drug discovery and development, robust and reliable analytical methods for their quantification in various matrices are imperative. Accurate measurement of this compound is critical for pharmacokinetic studies, in vitro metabolism assays, and quality control of pharmaceutical formulations.

This application note provides detailed protocols for the quantitative analysis of this compound using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for bioanalytical applications, while the HPLC-UV method provides a cost-effective alternative for the analysis of bulk materials or formulated products.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not widely published, its physicochemical properties can be inferred from its structure and data on related compounds such as 1H-Indazol-5-ol and 5-chloro-1H-indazole.[1][2]

PropertyEstimated Value/CharacteristicRationale
Molecular FormulaC₇H₅ClN₂OBased on chemical structure.
Molecular Weight168.58 g/mol Calculated from the molecular formula.
UV Absorbance~220-230 nm and ~270-290 nmAromatic systems like indazole typically exhibit strong absorbance in these regions. The exact maxima would require experimental determination.
pKaPhenolic hydroxyl (~8-10), Indazole NH (~12-14)The phenolic hydroxyl group is expected to be acidic, while the indazole NH is weakly acidic. These properties are important for choosing the mobile phase pH in reverse-phase HPLC to ensure the analyte is in a non-ionized state for better retention.
SolubilitySoluble in organic solvents (e.g., methanol, acetonitrile, DMSO), sparingly soluble in water.The presence of the chloro and indazole groups suggests some lipophilicity, while the hydroxyl group enhances polarity. Solubility in common HPLC mobile phase constituents is expected.[3]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples with relatively high concentrations, such as in pharmaceutical formulations or for purity assessments of the bulk drug substance.

Principle

The separation is based on reversed-phase chromatography, where the analyte is partitioned between a nonpolar stationary phase and a polar mobile phase. Quantification is achieved by measuring the UV absorbance of the analyte as it elutes from the column and comparing the peak area to that of a calibration curve prepared with known standards.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS): 5-Chloro-1H-indazole (structurally similar and commercially available).[2]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), analytical grade

  • Deionized water (18 MΩ·cm or higher)

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterThe acidic mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC providing good elution strength for moderately polar compounds.
Gradient Elution 0-2 min: 20% B; 2-10 min: 20% to 80% B; 10-12 min: 80% B; 12-13 min: 80% to 20% B; 13-15 min: 20% BA gradient is employed to ensure efficient elution of the analyte and internal standard while providing good separation from any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µL
Detection Wavelength 280 nmBased on the expected UV absorbance spectrum of the indazole ring system. This should be optimized by running a UV scan of the analyte.

4. Sample and Standard Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and 5-Chloro-1H-indazole (IS) in 10 mL of methanol separately.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase (initial conditions, 20% ACN) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation (e.g., for a formulated product): Accurately weigh a portion of the formulation, dissolve it in a suitable solvent (e.g., methanol), and dilute it with the mobile phase to fall within the calibration range. Spike with the internal standard.

Data Analysis

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of the analyte in the samples by interpolation from this curve.

Hypothetical Method Validation Parameters (HPLC-UV)
ParameterExpected Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Accuracy 98-102%
Precision (%RSD) < 2%

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it the gold standard for the quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates.

Principle

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[4][5] The analyte is first separated from matrix components on an HPLC column. It then enters the mass spectrometer, where it is ionized. The precursor ion (the ionized molecule) is selected and fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS): A stable isotope-labeled (SIL) analog of this compound (e.g., with ¹³C or ²H) is ideal. If unavailable, a close structural analog like 4-Bromo-1H-indazol-5-ol can be used.

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Deionized water, LC-MS grade

  • Human plasma (or other relevant biological matrix)

2. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. Chromatographic Conditions:

ParameterConditionRationale
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)A smaller dimension column is suitable for the lower flow rates used in LC-MS.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95% to 5% B; 4.1-5.0 min: 5% BA fast gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4. Mass Spectrometer Conditions:

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe indazole nitrogen atoms are expected to be readily protonated.
Precursor Ion (Q1) m/z 169.0[M+H]⁺ for C₇H₅³⁵ClN₂O
Product Ion (Q3) To be determined experimentally. A plausible fragmentation would be the loss of CO (m/z 141.0) or HCN (m/z 142.0).The most intense and stable fragment ion should be chosen for quantification.
Collision Energy To be optimized for the specific instrument and transition.
Dwell Time 100 ms

5. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

  • Inject into the LC-MS/MS system.

Hypothetical Method Validation Parameters (LC-MS/MS)

| Parameter | Expected Performance | |---|---|---| | Linearity (r²) | > 0.995 | | Lower Limit of Quantification (LLOQ) | 0.1-1 ng/mL in plasma | | Accuracy | 85-115% (for bioanalytical methods) | | Precision (%RSD) | < 15% | | Matrix Effect | Within acceptable limits (e.g., 85-115%) | | Recovery | Consistent and reproducible |

Visualization of Experimental Workflows

HPLC-UV Sample Preparation and Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis stock Prepare Stock Solutions (Analyte & IS) cal Create Calibration Standards (Serial Dilution) stock->cal spike_cal Spike Standards with IS cal->spike_cal inject Inject into HPLC spike_cal->inject sample Prepare Sample (e.g., Dissolve Formulation) spike_sample Spike Sample with IS sample->spike_sample spike_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (280 nm) separate->detect data Data Acquisition & Analysis (Peak Area Ratio vs. Conc.) detect->data LCMSMS_Workflow cluster_extraction Sample Preparation (Protein Precipitation) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) ppt Add ACN with IS (150 µL) plasma->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into UHPLC reconstitute->inject separation UHPLC Separation inject->separation ionization ESI+ Source separation->ionization mrm MRM Detection (m/z 169.0 -> Product Ion) ionization->mrm quant Quantification mrm->quant

References

High-Throughput Purification of 4-Chloro-1H-indazol-5-ol using Preparative Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Substituted indazoles are a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapeutics. 4-Chloro-1H-indazol-5-ol is a key intermediate whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). This application note provides a detailed, field-proven protocol for the purification of this compound from common synthetic impurities using preparative High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, from analytical-scale scouting to preparative-scale execution, emphasizing the principles that ensure a robust, scalable, and efficient purification process.

Introduction: The Purification Challenge

The synthesis of this compound, like many heterocyclic compounds, can result in a crude product containing a mixture of starting materials, regioisomers, and reaction by-products.[1][2] For instance, a common synthetic route starting from 3-chloro-2-methylaniline may introduce unreacted precursors or side-products from the diazotization and cyclization steps.[3] The presence of the phenolic hydroxyl group and the ionizable indazole ring system imparts a moderate polarity to the target compound, which can lead to co-elution with similarly polar impurities if the chromatographic conditions are not carefully optimized.[4]

The primary goal of preparative HPLC is to isolate a target compound with high purity and recovery in the most economical way.[5] This necessitates a systematic approach, beginning with the development of a high-resolution analytical method that can be effectively scaled up for preparative-scale purification.[6]

Foundational Strategy: Reverse-Phase Chromatography

Causality of Method Selection

Reverse-phase chromatography (RPC) is the technique of choice for this application due to the molecular properties of this compound.[7] The non-polar indazole core interacts favorably with the hydrophobic stationary phase (e.g., C18), while the polar hydroxyl group provides sufficient aqueous solubility for effective partitioning with a polar mobile phase.[7][8] This dual nature allows for fine-tuning of retention and selectivity by modulating the organic-to-aqueous ratio of the mobile phase.

Stationary Phase: The C18 Workhorse

A C18 (octadecylsilane) bonded silica column is recommended as the initial stationary phase.[9] C18 columns offer robust hydrophobic retention, making them highly effective for separating a wide range of pharmaceutical compounds and their impurities.[10][11] For preparative applications, columns with larger particle sizes (e.g., 5-10 µm) are often used to reduce backpressure and allow for higher flow rates and sample loads.[12]

Mobile Phase Optimization: The Key to Selectivity

The choice of mobile phase is critical for achieving optimal separation.[13]

  • Solvents: A mixture of water and an organic solvent like acetonitrile or methanol is standard for RPC.[14] Acetonitrile is often preferred due to its lower viscosity and UV transparency at low wavelengths.[15]

  • pH Control: The indazole ring and the phenolic hydroxyl group are ionizable. The pH of the mobile phase will significantly impact the charge state and, therefore, the retention of the target compound and any acidic or basic impurities.[16] Buffering the mobile phase is essential to ensure reproducible retention times and good peak shape.[17] A mobile phase pH at least 1.5-2 units away from the analyte's pKa is recommended to prevent retention time drift.[15] For this application, an acidic mobile phase (e.g., pH 2-3) using a buffer like phosphate or an additive like formic acid or trifluoroacetic acid (TFA) is a logical starting point to suppress the ionization of the phenolic hydroxyl and protonate the indazole nitrogens, leading to consistent chromatographic behavior.[13]

Workflow Part I: Analytical Method Development

Before scaling up, an analytical method must be developed to ensure the separation is feasible and to define the starting conditions for the preparative run.[5] This "scouting" phase aims to maximize the resolution between the target peak and its closest eluting impurities.[18]

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Optimization Crude Prepare Crude Sample (e.g., 1 mg/mL in DMSO) Gradient_Scout Initial Gradient Scout Run (e.g., 5-95% B over 20 min) Crude->Gradient_Scout Mobile_A Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) Mobile_A->Gradient_Scout Mobile_B Prepare Mobile Phase B (e.g., 0.1% Formic Acid in ACN) Mobile_B->Gradient_Scout Peak_ID Identify Target Peak (LC-MS or Standard Injection) Gradient_Scout->Peak_ID Evaluate Chromatogram Optimize Optimize Gradient (Shallow gradient around target elution %) Peak_ID->Optimize Target Identified Final_Method Final Analytical Method Optimize->Final_Method Resolution > 1.5

Caption: Workflow for analytical method development.

Protocol 1: Analytical Method Scouting
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL of a ~1 mg/mL sample solution (dissolved in DMSO or mobile phase).

  • Detection: UV at 254 nm and 280 nm.

  • Initial Scouting Gradient:

    • Start with a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Optimization: Based on the scouting run, identify the elution percentage of this compound. Design a shallower gradient around this point to maximize resolution from nearby impurities. For example, if the target elutes at 40% B, a new gradient might run from 30% to 50% B over 20 minutes.[19]

ParameterConditionRationale
Stationary Phase C18 (e.g., Luna, Zorbax, XBridge)Provides excellent hydrophobic retention for aromatic heterocyclic compounds.[9]
Column Dimensions 4.6 x 150 mm, 5 µmStandard analytical dimensions for good efficiency and resolution.
Mobile Phase A: Water + 0.1% Formic AcidB: ACN + 0.1% Formic AcidFormic acid provides an acidic pH to ensure consistent ionization state and is volatile for LC-MS.[15]
Gradient Type Linear Gradient ElutionNecessary to separate components with a range of polarities and to clean the column effectively.[18]
Detection UV (254 nm, 280 nm)Aromatic nature of the indazole ring ensures strong UV absorbance for sensitive detection.

Table 1: Summary of Analytical Method Development Parameters.

Workflow Part II: Preparative Scale-Up and Purification

Once a satisfactory analytical separation is achieved (Resolution > 1.5 for all key peaks), the method can be scaled for preparative chromatography.[20] The primary objective shifts from resolution to throughput and purity.[21]

Preparative_Workflow cluster_prep Phase 1: Pre-Purification cluster_run Phase 2: Purification Run cluster_post Phase 3: Post-Purification Scale_Up Scale Method Parameters (Flow Rate, Gradient Time, Inj. Vol.) Dissolve Dissolve Crude Sample (High concentration in minimal solvent) Scale_Up->Dissolve Equilibrate Equilibrate Preparative Column Dissolve->Equilibrate Inject Inject Concentrated Sample (Loading Study) Equilibrate->Inject Run_Prep Run Preparative Gradient Inject->Run_Prep Collect Collect Fractions (Triggered by UV signal) Run_Prep->Collect Monitor UV Analyze Analyze Fractions (Analytical HPLC or TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Purity > 98% Evaporate Solvent Evaporation (Rotary Evaporator) Pool->Evaporate Final_Product Isolated Pure Compound Evaporate->Final_Product

Caption: Workflow for preparative purification and product isolation.

Protocol 2: Preparative HPLC Purification
  • Column Selection: Choose a preparative column with the same C18 chemistry as the analytical column. A common dimension is 21.2 x 250 mm.

  • Flow Rate Scaling: Scale the flow rate based on the cross-sectional area of the columns.

    • Formula:Flow_prep = Flow_anal * (ID_prep² / ID_anal²)

    • Example:21 mL/min = 1.0 mL/min * (21.2² / 4.6²)[6]

  • Gradient Scaling: The gradient duration should remain proportional to the column volume to maintain similar selectivity. For a scaled flow rate, the gradient time segments should be adjusted accordingly.

  • Sample Preparation & Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the mobile phase to avoid precipitation on the column. Perform a loading study, starting with a small injection and gradually increasing the mass on-column until resolution begins to degrade. This helps find the optimal balance between throughput and purity, often utilizing a combination of concentration and volume overloading.[22]

  • Fraction Collection: Set the fraction collector to trigger based on the UV detector signal. Use a threshold value that is slightly above the baseline noise to collect all eluting peaks.

  • Post-Processing:

    • Analyze the collected fractions using the optimized analytical HPLC method.

    • Combine the fractions that meet the desired purity specification (e.g., >98%).

    • Remove the organic and aqueous solvents using rotary evaporation and/or lyophilization to yield the final, purified solid product.

ParameterPreparative ConditionRationale
Column C18, 21.2 x 250 mm, 5-10 µmLarger diameter allows for higher mass loading.[6]
Flow Rate ~21 mL/min (scaled from 1 mL/min on 4.6 mm ID)Maintains optimal linear velocity for efficient separation on the larger column.[6]
Sample Load 50-500 mg per injection (determined by loading study)Maximize throughput while maintaining the required purity.[5]
Fractionation UV-triggeredEnsures accurate collection of the target compound and prevents loss of valuable material.[5]
Post-Analysis Analytical HPLC of fractionsVerifies the purity of each fraction before pooling to meet final product specifications.

Table 2: Summary of Preparative Method Parameters.

Conclusion

This application note details a systematic and robust methodology for the purification of this compound using preparative reverse-phase HPLC. By beginning with a thorough analytical method development process to optimize selectivity and then properly scaling the parameters for preparative chromatography, researchers can achieve high purity and yield. The principles of stationary phase selection, mobile phase optimization, and logical scaling are universally applicable and provide a solid foundation for tackling similar purification challenges in drug discovery and development.

References

Application Notes and Protocols for Cell-Based Assays Using 4-Chloro-1H-indazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indazole-Based Kinase Inhibitors

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent kinase inhibitors.[1][2] Numerous indazole derivatives have entered clinical trials or received regulatory approval for the treatment of various cancers, underscoring the therapeutic promise of this chemical class.[1][3] These compounds typically exert their anticancer effects by targeting key protein kinases that are dysregulated in malignant cells, thereby modulating critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize and validate the biological activity of a specific subclass: 4-Chloro-1H-indazol-5-ol derivatives. As novel chemical entities, a systematic evaluation of their cellular effects is paramount. These application notes and protocols are designed to offer both the conceptual framework and the practical, step-by-step methodologies required to:

  • Assess the cytotoxic and anti-proliferative effects on cancer cell lines.

  • Determine the mode of cell death induced by these compounds.

  • Confirm target engagement and inhibition of specific kinase signaling pathways within the cellular environment.

The protocols herein are presented as a self-validating system, emphasizing the causality behind experimental choices to ensure robust and reproducible data.

Part 1: Foundational Assays - Assessing Cellular Viability and Proliferation

A primary step in the characterization of any potential anti-cancer compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.

Scientific Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. This conversion only occurs in living cells, making the amount of formazan produced directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative assessment of cell viability.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals. The incubation time may need optimization depending on the cell type and metabolic rate.

  • Solubilization and Absorbance Reading:

    • After incubation, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to inhibit cell viability by 50%, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Illustrative Data Presentation

The following table provides an example of how to present IC₅₀ data for a novel this compound derivative (Compound X) in comparison to a known kinase inhibitor.

CompoundCell LineIC₅₀ (µM) after 72h
Compound X MCF-7 Data to be generated
Staurosporine (Control)MCF-78.029[4]
Compound X A549 Data to be generated
Indazole Derivative 4fA549>10[5]
Compound X K562 Data to be generated
Indazole Derivative 6oK5625.15[6]

Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Once a compound has demonstrated anti-proliferative activity, the next critical step is to elucidate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for many successful anticancer drugs.

Scientific Principle of Apoptosis Assays

Apoptosis is characterized by a series of distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and the activation of a cascade of cysteine-aspartic proteases known as caspases.

  • Annexin V/Propidium Iodide (PI) Staining: Annexin V is a protein with a high affinity for PS. When conjugated to a fluorophore (e.g., FITC), it can identify early apoptotic cells where PS has been translocated. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

  • Caspase Activity Assays: These assays utilize a specific peptide substrate for an executioner caspase (e.g., caspase-3) that is conjugated to a fluorophore or chromophore. Upon cleavage by the active caspase, the reporter molecule is released, generating a measurable signal that is proportional to caspase activity.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

Materials:

  • Cells treated with the this compound derivative and controls.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound at its IC₅₀ concentration (determined from the MTT assay) for a specified time (e.g., 24 hours).

    • Harvest both adherent and floating cells by trypsinization and centrifugation (500 x g for 5 minutes).

  • Cell Staining:

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Four distinct cell populations can be identified:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Diagram: Apoptosis Detection Workflow

apoptosis_workflow start Seed and Treat Cells harvest Harvest Cells (Adherent + Floating) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (Dark, RT) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Part 3: Target Engagement and Pathway Analysis

For compounds designed as kinase inhibitors, it is crucial to confirm that they engage their intended target within the cell and inhibit the downstream signaling pathway.

Scientific Principle of the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify drug-target engagement in a cellular context. The principle is based on ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. The binding of a small molecule inhibitor can stabilize the protein's structure, increasing the temperature required for its denaturation. By measuring the amount of soluble target protein remaining after a heat challenge across a temperature gradient, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound indicates direct target engagement.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Materials:

  • Cell line expressing the target kinase.

  • This compound derivative.

  • PBS and appropriate lysis buffer with protease and phosphatase inhibitors.

  • Thermocycler.

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies).

Procedure:

  • Cell Treatment:

    • Treat cells with the test compound at a saturating concentration (e.g., 10-20x IC₅₀) and a vehicle control for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermocycler. Include an unheated control.

    • Cool the samples to room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells using an appropriate lysis buffer and clear the lysate by centrifugation (20,000 x g for 20 min at 4°C).

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration.

  • Western Blot Analysis:

    • Load equal amounts of protein from each temperature point onto an SDS-PAGE gel.

    • Perform Western blotting using a primary antibody specific for the target kinase.

    • Detect with an appropriate HRP-conjugated secondary antibody and an ECL substrate.

Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the normalized intensities against the temperature for both compound-treated and vehicle-treated samples to generate melt curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Scientific Principle of Western Blotting for Pathway Analysis

Kinase inhibitors block the phosphorylation of downstream substrates. Western blotting is a key technique to visualize this effect. By using phospho-specific antibodies, it is possible to measure the decrease in the phosphorylation of a kinase's direct substrate upon treatment with an inhibitor. This provides functional evidence of target inhibition.

Protocol 4: Western Blotting for Phospho-Protein Analysis

Materials:

  • Cells treated with the this compound derivative.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane and transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (one for the phosphorylated form of the substrate and one for the total protein).

  • HRP-conjugated secondary antibody.

  • ECL detection reagent.

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with a dose-range of the test compound for a relevant time period.

    • Lyse the cells in ice-cold lysis buffer.

    • Quantify the protein concentration of the lysates.

  • Gel Electrophoresis and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal.

  • Stripping and Reprobing (Optional but Recommended):

    • The membrane can be stripped of the first set of antibodies and reprobed with an antibody against the total (non-phosphorylated) form of the target protein to confirm equal loading.

Diagram: Kinase Inhibition and Downstream Signaling

kinase_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Kinase Target Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) Response Cellular Response (Proliferation, Survival) pSubstrate->Response Leads to Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase cascade by a this compound derivative.

Part 4: Assay Validation and Best Practices

To ensure the reliability and reproducibility of the data generated, adherence to assay validation principles is essential.

  • Specificity: The assay should specifically measure the intended biological process. For example, in a kinase assay, the signal should be dependent on the activity of the target kinase.

  • Precision: The assay should yield similar results when repeated under the same conditions (intra-assay precision) and on different days or by different operators (inter-assay precision).

  • Accuracy: The results should be close to the true value. This can be assessed using known positive and negative controls.

  • Linearity and Range: The assay should provide a response that is proportional to the analyte concentration over a defined range.

  • Robustness: The assay should be insensitive to small, deliberate variations in method parameters, demonstrating its reliability during normal usage.

For every assay, it is critical to include appropriate controls, such as vehicle-treated cells, untreated cells, and cells treated with a reference compound with a known mechanism of action.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial characterization of this compound derivatives as potential anti-cancer agents. By systematically assessing their impact on cell viability, determining their mechanism of action, and confirming target engagement and pathway modulation, researchers can build a comprehensive biological profile of these novel compounds. This structured approach, grounded in established scientific principles and best practices, is fundamental to advancing promising chemical entities through the drug discovery pipeline.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-1H-indazol-5-ol with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Among the myriad of methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its versatility, functional group tolerance, and relatively mild reaction conditions.[1][2] This Nobel Prize-winning reaction facilitates the formation of a C-C single bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate.[2] Its application in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules, is extensive.[3][4][5]

This guide provides a comprehensive protocol for the Suzuki-Miyaura coupling of 4-Chloro-1H-indazol-5-ol with a variety of boronic acids. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5][6] The ability to functionalize the indazole core at the C4 position opens avenues for the exploration of novel chemical space and the development of new therapeutic agents. The presence of a chloro substituent at the C4 position and a hydroxyl group at the C5 position on the indazole ring presents unique challenges and considerations for this transformation, which will be addressed in detail.

Mechanistic Underpinnings of the Suzuki-Miyaura Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing cross-coupling reactions. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8][9]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide (this compound in this case). This step forms a palladium(II) intermediate.[1][8] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[7] The less reactive C-Cl bond often necessitates the use of more electron-rich and bulky ligands on the palladium catalyst to facilitate this step.[10][11][12]

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) center, displacing the halide. The presence of a base is crucial for this step.[13] The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which then readily undergoes transmetalation.[14][15][16] Alternatively, the base can react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex, which then reacts with the neutral boronic acid.[2][16]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new C-C bond in the desired biaryl product. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X (this compound) PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OH)2 / Base PdII_Aryl_R Ar-Pd(II)L2-R' Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R' (Product)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with this compound

The specific structure of this compound necessitates careful consideration of the reaction parameters to achieve a successful coupling.

  • The Chloro Substituent: Aryl chlorides are known to be less reactive than their bromide and iodide counterparts in Suzuki-Miyaura couplings.[7][11] This is due to the stronger C-Cl bond, which makes the oxidative addition step more challenging. To overcome this, highly active palladium catalysts are required. These typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[10][11][12]

  • The Hydroxyl Group: The presence of the acidic hydroxyl group at the C5 position can potentially interfere with the reaction. It can be deprotonated by the base, and the resulting phenoxide could coordinate to the palladium center, potentially inhibiting the catalytic cycle. The choice of base is therefore critical. While strong bases like NaOH or KOH can be effective, they may also promote side reactions.[16] Weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred as they are generally well-tolerated and effective in promoting the formation of the active boronate species.[16][17]

  • The Indazole N-H: The unprotected N-H of the indazole ring is also acidic and can interact with the catalyst or base.[17] While N-protection can be employed, developing a protocol that works on the unprotected substrate is more atom-economical. The use of appropriate bases like K₃PO₄ has been shown to be effective for the Suzuki coupling of unprotected nitrogen-rich heterocycles.[17]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl boronic acid. Researchers should note that optimization of reaction conditions may be necessary for different boronic acids.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Base (e.g., K3PO4) - Catalyst (e.g., Pd(OAc)2/SPhos) start->reagents solvent Add Degassed Solvent (e.g., 1,4-Dioxane/Water) reagents->solvent reaction Heat under Inert Atmosphere (e.g., 80-100 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, NMR) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Materials and Reagents:

  • This compound

  • Aryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • SPhos (2-10 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl boronic acid (1.2 eq.), potassium phosphate (2.0 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction flask via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Place the reaction flask in a preheated oil bath at 80-100 °C and stir vigorously for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[18] For a more detailed kinetic analysis, small aliquots can be taken at regular intervals and analyzed by NMR or GC-MS.[19][20][21]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[22][23]

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and melting point to confirm its identity and purity.[22]

Comparative Reaction Conditions for Suzuki Coupling on Indazoles

The choice of catalyst, base, and solvent can significantly impact the outcome of the Suzuki-Miyaura coupling. The following table summarizes various conditions reported in the literature for the coupling of substituted indazoles.

Indazole SubstrateBoronic Acid/EsterCatalyst (mol%)Base (eq.)SolventTemp. (°C)Yield (%)Reference
3-Chloroindazole5-Indole boronic acidPd source (2), Ligand (3)K₃PO₄ (2)Dioxane/H₂O100Varies[17]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)DME80High[3]
4H-Indazol-4-onesAryl boronic acidsPd(PPh₃)₄ (5)Na₂CO₃ (2.5)Dioxane/H₂O90Good[24]
Bromo-indazole carboxamideAryl boronic acidsPdCl₂(dppf)·DCM (5)K₂CO₃ (3)Dioxane/H₂O100Good[25]
5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamideAryl boronic acidsPd(OAc)₂ (5)CsF (2)DMF95-10092[4]

Troubleshooting and Common Side Reactions

Even with a well-defined protocol, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.

  • Low or No Conversion: This is often due to an inactive catalyst. Ensure the use of high-purity reagents and anhydrous, degassed solvents. The choice of a more active ligand or a higher catalyst loading may be necessary, especially for the less reactive chloro-substrate.

  • Dehalogenation: This side reaction results in the replacement of the chlorine atom with a hydrogen, leading to the formation of 1H-indazol-5-ol. Dehalogenation can occur if there are sources of hydride in the reaction mixture, such as certain bases or solvents.[7]

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules (R'-R') or two aryl halide molecules (Ar-Ar) can occur. Homocoupling of boronic acids is often promoted by the presence of oxygen. Ensuring a thoroughly deoxygenated reaction mixture can minimize this side reaction.

  • Protodeborylation: This involves the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is more common with electron-rich or heteroaryl boronic acids, especially under aqueous conditions.[7]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 4-aryl-1H-indazol-5-ols. By carefully selecting the catalyst system, base, and reaction conditions, the challenges associated with the less reactive 4-chloro substituent and the potentially interfering 5-hydroxyl and N-H groups can be overcome. The protocol and insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and development, enabling the efficient synthesis of novel indazole derivatives for biological evaluation.

References

Application Note & Protocol: A Proposed Scalable Synthesis of 4-Chloro-1H-indazol-5-ol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole core is a privileged heterocyclic system and a cornerstone in modern medicinal chemistry.[1][2] Its rigid bicyclic structure and unique electronic properties make it an ideal scaffold for developing potent and selective therapeutic agents across a spectrum of diseases.[2][3] Indazole-containing drugs, such as the anti-cancer agent Pazopanib and the antiemetic Granisetron, highlight the scaffold's clinical and commercial success.[2][4]

Specifically, 4-Chloro-1H-indazol-5-ol is a highly valuable synthetic intermediate. The strategic placement of the chloro, hydroxyl, and reactive indazole nitrogen atoms provides three distinct points for diversification, making it a crucial building block for constructing complex molecular architectures, particularly in the realm of kinase inhibitor development.[5] This document outlines a robust and scalable synthetic strategy designed to produce high-purity this compound, moving from readily available starting materials to the final product without requiring chromatographic purification on a large scale.

Proposed Synthetic Strategy: A Retrosynthetic Analysis

To develop a process suitable for large-scale production, the synthetic route must prioritize cost-effective starting materials, high-yielding reactions, and purification methods that avoid column chromatography.[6] Our proposed retrosynthesis originates from the commercially available and inexpensive 2,4-dichloro-1-methylbenzene.

G Target This compound Intermediate3 4,6-Dichloro-1H-indazole Target->Intermediate3 SNAr (Hydroxylation) Intermediate2 1,5-Dichloro-2,4-dinitro-6-methylbenzene Intermediate3->Intermediate2 Reductive Cyclization Intermediate1 2,4-Dichloro-5-nitro-1-methylbenzene Intermediate2->Intermediate1 Nitration StartingMaterial 2,4-Dichloro-1-methylbenzene Intermediate1->StartingMaterial Nitration

Caption: Retrosynthetic pathway for this compound.

This route leverages a classical approach to indazole synthesis via the reductive cyclization of an ortho-methyl dinitroarene. This method is well-precedented and known for its reliability and scalability.[7]

Overall Synthetic Workflow

The forward synthesis is a four-step process designed for efficiency and throughput. Each stage includes a robust workup and isolation procedure, culminating in a high-purity final product.

G cluster_0 Process Flow Start 2,4-Dichloro- 1-methylbenzene Step1 Step 1: Mononitration Start->Step1 Intermediate1 2,4-Dichloro-5-nitro- 1-methylbenzene Step1->Intermediate1 Step2 Step 2: Second Nitration Intermediate1->Step2 Intermediate2 1,5-Dichloro-2,4-dinitro- 6-methylbenzene Step2->Intermediate2 Step3 Step 3: Reductive Cyclization Intermediate2->Step3 Intermediate3 4,6-Dichloro- 1H-indazole Step3->Intermediate3 Step4 Step 4: SNAr Hydroxylation Intermediate3->Step4 Purification Purification: Recrystallization Step4->Purification End This compound Purification->End

Caption: Forward synthesis workflow diagram.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-5-nitro-1-methylbenzene

Rationale: This step introduces the first nitro group. The conditions are chosen to favor mononitration and prevent over-reaction. Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

ReagentCAS No.MW ( g/mol )Density (g/mL)Amount (1.0 mol scale)Moles (eq)
2,4-Dichloro-1-methylbenzene95-73-8161.031.25161 g1.0 (1.0)
Sulfuric Acid (98%)7664-93-998.081.84320 mL-
Nitric Acid (70%)7697-37-263.011.4272 mL1.1 (1.1)

Protocol:

  • Charge a 1 L jacketed reactor with concentrated sulfuric acid (320 mL).

  • Begin aggressive stirring and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Add 2,4-dichloro-1-methylbenzene (161 g) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (72 mL) to concentrated sulfuric acid (80 mL) in a separate flask, pre-cooled to 0 °C.

  • Add the cold nitrating mixture to the reactor dropwise over 1 hour, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 5-10 °C for 2 hours.

  • In-Process Control (IPC): Monitor reaction completion via TLC (20% EtOAc/Hexane).

  • Once complete, very slowly pour the reaction mixture onto crushed ice (1.5 kg) with vigorous stirring.

  • The product will precipitate as a pale-yellow solid. Filter the solid using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight.

  • Expected Yield: 195-200 g (95-97%) of a pale-yellow solid.

Safety: Nitrating mixtures are highly corrosive and exothermic. Perform additions slowly at low temperatures behind a blast shield. Wear appropriate PPE, including acid-resistant gloves, lab coat, and face shield.

Step 2: Synthesis of 1,5-Dichloro-2,4-dinitro-6-methylbenzene

Rationale: The second nitration requires harsher conditions (fuming nitric acid) as the ring is now deactivated by the first nitro group and two chlorine atoms. This step positions the second nitro group ortho to the methyl group, which is essential for the subsequent cyclization.

ReagentCAS No.MW ( g/mol )Density (g/mL)Amount (1.0 mol scale)Moles (eq)
2,4-Dichloro-5-nitro-1-methylbenzene6641-67-4206.03-206 g1.0 (1.0)
Sulfuric Acid (98%)7664-93-998.081.84400 mL-
Fuming Nitric Acid (>90%)52583-42-363.011.50126 mL3.0 (3.0)

Protocol:

  • Charge the 1 L reactor with concentrated sulfuric acid (400 mL) and cool to 0 °C.

  • Add 2,4-dichloro-5-nitro-1-methylbenzene (206 g) portion-wise, keeping the temperature below 10 °C.

  • Slowly add fuming nitric acid (126 mL) dropwise over 1.5 hours, maintaining an internal temperature of 0-5 °C.

  • After addition, slowly warm the reaction to room temperature and then heat to 60 °C for 4 hours.

  • IPC: Monitor reaction completion via HPLC or TLC (30% EtOAc/Hexane).

  • Cool the reaction mixture to room temperature and pour slowly onto crushed ice (2 kg).

  • Filter the resulting solid precipitate, wash extensively with cold water, and dry under vacuum at 50 °C.

  • Expected Yield: 220-230 g (88-92%) of an off-white to yellow solid.

Step 3: Synthesis of 4,6-Dichloro-1H-indazole

Rationale: This is the key ring-forming step. Tin(II) chloride in acidic media is a classic and effective reagent for the reductive cyclization of ortho-nitro toluenes to indazoles. It selectively reduces the nitro groups to amines, which then undergo in-situ condensation and cyclization.

ReagentCAS No.MW ( g/mol )Amount (1.0 mol scale)Moles (eq)
1,5-Dichloro-2,4-dinitro-6-methylbenzeneN/A251.03251 g1.0 (1.0)
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.651128 g5.0 (5.0)
Ethanol64-17-546.072.5 L-
Hydrochloric Acid (conc.)7647-01-036.46250 mL-

Protocol:

  • Charge a 5 L reactor with ethanol (2.5 L) and 1,5-dichloro-2,4-dinitro-6-methylbenzene (251 g).

  • Stir to form a slurry. Add concentrated HCl (250 mL).

  • In a separate container, dissolve tin(II) chloride dihydrate (1128 g) in water (500 mL). Note: This may be exothermic.

  • Slowly add the tin chloride solution to the reactor. The reaction is highly exothermic; use a cooling bath to maintain the temperature below 50 °C.

  • After the initial exotherm subsides, heat the mixture to reflux (approx. 78-80 °C) for 3 hours.

  • IPC: Monitor the disappearance of starting material by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Add water (2 L) and basify the mixture to pH 8-9 by the slow, portion-wise addition of solid sodium carbonate. Caution: Vigorous gas evolution.

  • Extract the aqueous slurry with ethyl acetate (3 x 1 L).

  • Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by slurrying in hot hexanes, cooling, and filtering.

  • Expected Yield: 140-150 g (75-80%) of a tan solid.

Step 4: Synthesis of this compound

Rationale: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the indazole ring system activates the chlorine at the 6-position (which becomes the 5-position in the final product numbering) towards displacement by the hydroxide nucleophile. A sealed reactor is used to reach the required temperature, which is above the boiling point of the solvent mixture.

ReagentCAS No.MW ( g/mol )Amount (1.0 mol scale)Moles (eq)
4,6-Dichloro-1H-indazole135200-50-3187.02187 g1.0 (1.0)
Sodium Hydroxide1310-73-240.00120 g3.0 (3.0)
1,4-Dioxane123-91-188.111.0 L-
Water7732-18-518.021.0 L-

Protocol:

  • Charge a 3 L pressure-rated reactor with 4,6-dichloro-1H-indazole (187 g), sodium hydroxide (120 g), 1,4-dioxane (1 L), and water (1 L).

  • Seal the reactor and begin stirring.

  • Heat the mixture to 130 °C. The internal pressure will rise. Monitor pressure throughout the reaction.

  • Maintain the reaction at 130 °C for 12-16 hours.

  • IPC: Monitor reaction progress by HPLC, observing the conversion of the starting material to the product.

  • Cool the reactor to room temperature. Carefully vent any residual pressure.

  • Transfer the reaction mixture to a larger beaker and cool in an ice bath.

  • Slowly acidify the mixture to pH 5-6 with concentrated HCl. The product will precipitate.

  • Filter the solid, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Final Purification: Recrystallize the crude solid from an ethanol/water mixture.[8][9]

  • Dry the pure crystals in a vacuum oven at 60 °C.

  • Expected Yield: 135-145 g (80-86%) of an off-white or light-brown solid.

Purification and Characterization

Large-Scale Purification Protocol: Recrystallization

Recrystallization is the most effective method for purifying the final product on a large scale, avoiding the cost and solvent waste associated with chromatography.[10][11]

  • Place the crude this compound (100 g) into a 2 L Erlenmeyer flask.

  • Add the minimum amount of hot ethanol (approx. 400-500 mL) required to fully dissolve the solid at reflux.

  • If colored impurities are present, add a small amount of activated charcoal (2 g), reflux for 10 minutes, and perform a hot gravity filtration to remove the charcoal.

  • To the hot, clear filtrate, slowly add hot water (approx. 600-750 mL) until the solution just begins to turn cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold 40% ethanol/water, and dry under vacuum.[9]

Expected Characterization Data
AnalysisExpected Result
Appearance Off-white to light-brown crystalline solid
Melting Point >200 °C (Decomposition may be observed)
¹H NMR (400 MHz, DMSO-d₆)δ ~13.0 (br s, 1H, NH), ~9.5 (s, 1H, OH), ~8.0 (s, 1H, H3), ~7.2 (s, 1H, H7), ~7.0 (s, 1H, H6)
¹³C NMR (100 MHz, DMSO-d₆)δ ~150.2, ~141.5, ~135.0, ~122.8, ~120.1, ~115.6, ~105.4, ~100.1
Mass Spec (ESI-) m/z = 167.0 [M-H]⁻
HPLC Purity >98.5%

Safety and Hazard Analysis

  • Nitration Steps (1 & 2): Highly exothermic and corrosive. Reactions must be conducted with extreme temperature control. Fuming nitric acid is a strong oxidizer and highly toxic. All work must be done in a well-ventilated fume hood behind a blast shield.

  • Reductive Cyclization (Step 3): The initial addition of SnCl₂ is highly exothermic. Ensure adequate cooling capacity. HCl is corrosive.

  • SNAr Reaction (Step 4): The reaction is performed under pressure at high temperatures. Use only a pressure-rated reactor and ensure it is in good working order. Do not exceed the recommended temperature or pressure limits.

  • General: All solvents are flammable. Handle all reagents with appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1/2 Incomplete reaction; Insufficiently strong nitrating conditions; Temperature too low.Increase reaction time. For Step 2, ensure fuming nitric acid is of high quality. Re-verify temperature probes are accurate.
Incomplete Reductive Cyclization (Step 3) Insufficient reducing agent; Reaction time too short.Add an additional 0.5 eq of SnCl₂ and reflux for another 1-2 hours. Ensure pH is strongly acidic.
Formation of Tar in Step 3 Temperature ran too high during SnCl₂ addition.Add the SnCl₂ solution more slowly and with more efficient cooling.
Low yield in SNAr (Step 4) Reaction did not go to completion; Product is partially soluble in the acidic aqueous phase.Increase reaction time or temperature (e.g., to 140 °C, if reactor permits). After acidification, cool the mixture thoroughly in an ice bath for several hours before filtering.
Product fails purity spec Inefficient purification.Repeat the recrystallization procedure. Ensure slow cooling to promote the formation of pure crystals. A pre-wash of the crude solid with a non-polar solvent (e.g., hexanes) can remove organic-soluble impurities.[8]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Chloro-1H-indazol-5-ol. This guide is designed to provide Senior Application Scientist-level insights into improving the yield and purity of this valuable heterocyclic intermediate. We will address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in mechanistic principles and established protocols.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound, which typically proceeds via a two-stage route: (1) Diazotization and cyclization of a substituted o-toluidine precursor (e.g., 4-chloro-5-methoxy-2-methylaniline) to form the methoxy-protected indazole, followed by (2) Demethylation to yield the final hydroxylated product.

Q1: My overall yield is consistently low. What are the most common causes and how can I systematically troubleshoot this?

Low yields in this multi-step synthesis can arise from several critical points in the process. A systematic approach is the most effective way to identify and resolve the underlying issue.

dot digraph "Troubleshooting_Low_Yield" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10];

} Caption: Systematic workflow for troubleshooting low yield.

Answer: Low yield can be traced to either the initial indazole formation or the subsequent demethylation step.

  • Assess the Precursor (4-Chloro-5-methoxy-2-methylaniline): The quality of your starting material is paramount. Impurities in the aniline precursor can interfere with the sensitive diazotization reaction.

    • Action: Verify the purity of your starting aniline using ¹H NMR and GC-MS. If necessary, purify by recrystallization or column chromatography. The synthesis of related anilines often involves the reduction of a nitro group, so residual nitro compounds or other intermediates could be present.[1][2]

  • Scrutinize the Diazotization/Cyclization Step: This is the most critical stage for forming the indazole core. The reaction involves the in-situ formation of a diazonium salt from the aniline, which then cyclizes.[3]

    • Causality: Diazonium salts are notoriously unstable at elevated temperatures. Their formation is highly dependent on acidity and the rate of addition of the nitrosating agent (e.g., isoamyl nitrite, sodium nitrite).[4] A slow, controlled addition at 0–5 °C is crucial to prevent decomposition and the formation of tar-like byproducts.

    • Action:

      • Maintain a strict temperature of 0–5 °C during the addition of the nitrosating agent.

      • Add the nitrosating agent dropwise over a significant period (e.g., 30-60 minutes) to ensure the diazonium salt reacts as it is formed.

      • Ensure reaction conditions are sufficiently acidic if using sodium nitrite to generate nitrous acid in situ.[5]

      • Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). Incomplete conversion is a common reason for low yield.

  • Evaluate the Demethylation Step: Cleavage of the methyl ether to reveal the 5-hydroxyl group is often challenging and can lead to product loss.

    • Causality: Reagents like boron tribromide (BBr₃) are extremely sensitive to moisture. The presence of water will quench the reagent and prevent demethylation. Incomplete reaction or harsh work-up conditions can also reduce yield.

    • Action:

      • Use freshly opened or distilled BBr₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

      • Use a sufficient excess of the demethylating agent (typically 2-3 equivalents).

      • Carefully control the work-up. Quenching the reaction with methanol or water should be done slowly and at low temperatures to avoid uncontrolled exotherms that could degrade the product.

Q2: I'm observing significant formation of a dark, tarry byproduct during the cyclization. What is causing this and how can it be prevented?

Answer: Tar formation is a classic symptom of diazonium salt decomposition.

  • Causality: When the diazonium salt is not consumed quickly by the intramolecular cyclization, it can decompose through various pathways, including radical reactions and reactions with the solvent or other nucleophiles present. This is exacerbated by localized "hot spots" from a too-rapid addition of the nitrosating agent or an overall reaction temperature above the optimal 0-5 °C range.

  • Preventative Measures:

    • Temperature Control: This is non-negotiable. Use an ice-salt bath or a cryocooler to maintain the temperature below 5 °C.

    • Dilution: Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions that lead to polymers and tar.

    • Efficient Stirring: Ensure vigorous stirring to dissipate heat and mix reagents effectively, preventing localized high concentrations of the nitrosating agent.

Q3: The demethylation reaction is incomplete, and I recover a mixture of starting material and product. What should I do?

Answer: Incomplete demethylation is typically due to reagent deactivation or insufficient reaction time/temperature.

  • Causality: As mentioned, Lewis acids like BBr₃ are highly sensitive to moisture. Any water in the solvent (e.g., DCM) or from the atmosphere will consume the reagent. Additionally, the reaction may require more forcing conditions if the ether is particularly stable.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use a properly dried solvent (e.g., distilled from CaH₂) and perform the reaction under a strict inert atmosphere.

    • Increase Reagent Stoichiometry: Add an additional equivalent of BBr₃ to the reaction mixture and monitor by TLC.

    • Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period at room temperature or gently warm it if necessary, while carefully monitoring for any signs of product degradation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-yield synthetic route for this compound?

Answer: A robust and scalable approach is a two-step synthesis starting from 4-chloro-5-methoxy-2-methylaniline. This strategy protects the reactive phenol group as a stable methyl ether during the indazole ring formation, minimizing side reactions.

  • Step 1: Acetylation, Nitrosation, and Cyclization to 4-Chloro-5-methoxy-1H-indazole. This method, adapted from established procedures for similar indazoles, involves an in-situ cyclization.[6][7]

  • Step 2: Demethylation to this compound. A standard ether cleavage using a strong Lewis acid like BBr₃ yields the final product.

Q2: How do I choose the right nitrosating agent for the cyclization step?

Answer: The choice depends on the reaction conditions and the overall process.

  • Sodium Nitrite (NaNO₂): Used in conjunction with a strong acid (like HCl or H₂SO₄), it generates nitrous acid (HNO₂) in situ. This is a very common, cost-effective method but requires careful control of pH and temperature.[3]

  • Alkyl Nitrites (e.g., Isoamyl Nitrite, tert-Butyl Nitrite): These are organic-soluble reagents that can be used in non-aqueous solvents. They often give cleaner reactions as the conditions can be less harsh, but they are more expensive. The procedure for 4-chloro-1H-indazole synthesis provides a good example of using isoamyl nitrite in chloroform.[6]

Q3: What are the best practices for purifying the final this compound product?

Answer: The phenolic nature of the final product dictates the purification strategy.

  • Acid-Base Extraction: The product is amphoteric. It can be deprotonated with a mild base (like aqueous NaHCO₃ or Na₂CO₃) to form a water-soluble phenoxide. This allows you to wash the organic layer containing non-acidic impurities. Subsequent re-acidification of the aqueous layer will precipitate the purified product, which can then be collected by filtration.[5]

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for obtaining high-purity material.

  • Column Chromatography: This should be a last resort, as phenols can streak on silica gel. If necessary, use a solvent system doped with a small amount of acetic acid (e.g., 0.5-1%) to suppress deprotonation and improve peak shape.

Section 3: Protocols & Data

Protocol 1: Synthesis of 4-Chloro-5-methoxy-1H-indazole (Precursor)

This protocol is adapted from a well-established synthesis of 4-chloro-1H-indazole.[6]

  • Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add 4-chloro-5-methoxy-2-methylaniline (10.0 g, 58.3 mmol), potassium acetate (6.8 g, 69.9 mmol), and chloroform (100 mL).

  • Acetylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (16.5 mL, 175 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Cyclization: Heat the mixture to 60 °C. Add isoamyl nitrite (15.6 mL, 117 mmol) dropwise via the dropping funnel over 30 minutes. Stir the reaction at 60 °C overnight. Monitor progress by TLC.

  • Work-up: Cool the reaction to room temperature. Add water (50 mL) and THF (100 mL). Cool to 0 °C and add solid lithium hydroxide (LiOH) (14.0 g, 333 mmol). Stir vigorously at 0 °C for 3 hours to hydrolyze the N-acetyl intermediate.

  • Extraction: Add 150 mL of water and extract the product with ethyl acetate (2 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethyl acetate/hexanes to give 4-Chloro-5-methoxy-1H-indazole.

Protocol 2: Demethylation to this compound
  • Setup: Dissolve 4-Chloro-5-methoxy-1H-indazole (5.0 g, 27.4 mmol) in anhydrous dichloromethane (DCM, 100 mL) in an oven-dried flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (68.5 mL, 68.5 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and very slowly add methanol (20 mL) to quench the excess BBr₃. Stir for 30 minutes.

  • Work-up: Add water (100 mL) and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL). Combine all organic layers, wash with saturated aqueous NaHCO₃ solution, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or careful column chromatography to yield this compound.

Table 1: Troubleshooting Optimization Parameters
Problem Parameter to Modify Standard Condition Optimized Condition Expected Outcome
Low Cyclization Yield Diazotization Temperature10-15 °C0-5 °CMinimized diazonium salt decomposition, reduced tar formation.
Incomplete Cyclization Reaction Time8 hours16-24 hoursDrives reaction to completion, confirmed by TLC.
Incomplete Demethylation BBr₃ Stoichiometry1.5 equivalents2.5 equivalentsComplete consumption of methoxy-indazole intermediate.
Product Loss in Work-up Extraction pHNeutralBasic wash (NaHCO₃)Removes acidic impurities; product remains in organic layer.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-1H-indazol-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-1H-indazol-5-ol. Indazole derivatives are crucial scaffolds in medicinal chemistry, and successful synthesis relies on the careful optimization of reaction conditions.[1][2][3] This document moves beyond a simple protocol, offering troubleshooting advice and frequently asked questions (FAQs) in a direct Q&A format to address specific experimental challenges. The insights provided are grounded in established chemical principles to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Section 1: Core Synthetic Strategy

The synthesis of substituted indazoles often proceeds via the diazotization of an appropriate aniline derivative, followed by intramolecular cyclization.[4][5][6] For this compound, a logical and cost-effective precursor is 3-chloro-4-hydroxy-2-methylaniline. The general approach involves the in-situ formation of a diazonium salt from the aniline, which then cyclizes to form the indazole ring. This guide will focus on the optimization of this critical transformation.

Proposed Reaction Pathway

The conversion of 3-chloro-4-hydroxy-2-methylaniline to this compound is typically achieved via a diazotization-cyclization cascade.

Reaction_Pathway SM 3-Chloro-4-hydroxy-2-methylaniline INT In-situ Diazonium Salt Intermediate SM->INT 1. Acetic Anhydride 2. Isoamyl Nitrite (Diazotization) PROD This compound INT->PROD Heat (60-70 °C) (Intramolecular Cyclization) Troubleshooting_Workflow start Reaction Incomplete: Starting Material Remains check_reagents Check Stoichiometry & Quality of Nitrite start->check_reagents increase_eq Action: Increase Nitrite to 2.5-3.0 eq check_reagents->increase_eq Incorrect/Degraded check_time_temp Check Reaction Time & Temperature check_reagents->check_time_temp Correct increase_eq->check_time_temp Re-run Reaction increase_time Action: Increase Reaction Time (e.g., 24h) check_time_temp->increase_time Time Insufficient increase_temp Action: Increase Temperature (e.g., to 75-80 °C) check_time_temp->increase_temp Temp Too Low end Reaction Complete increase_time->end Re-run Reaction increase_temp->end Re-run Reaction

References

stability issues of 4-Chloro-1H-indazol-5-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Chloro-1H-indazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. While specific stability data for this compound is not extensively published, this guide synthesizes established principles of organic chemistry, focusing on the known behavior of its core functional groups—the phenolic hydroxyl group and the indazole ring system.

I. Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned a yellow/brown color. What is happening and is the compound degraded?

A1: The development of a yellow or brown color is a common indicator of degradation, particularly for compounds containing a phenolic hydroxyl group. This discoloration is most likely due to oxidation. The phenolic moiety is susceptible to oxidation to form quinone-type structures, which are often highly colored.[1][2] This process can be accelerated by exposure to air (oxygen), light, high pH, and the presence of trace metal ions.

While discoloration strongly suggests some level of degradation has occurred, the extent of degradation and its impact on your experiment requires analytical confirmation (See Section III: Protocol for Basic Stability Assessment).

Q2: What is the primary cause of instability for this compound in solution?

A2: The primary vulnerability of the this compound structure is the 5-hydroxy group (a phenol). Phenols are readily oxidized, especially under neutral to alkaline conditions.[3][4][5] Deprotonation of the phenolic hydroxyl group at higher pH forms a phenoxide ion, which is significantly more susceptible to oxidation than the protonated form.[1] The indazole ring itself is a relatively stable aromatic system, but heterocyclic compounds can also be liable to degradation under harsh conditions, including oxidation and photolysis.[6][7][8]

Q3: What are the best practices for preparing and storing a stock solution of this compound?

A3: To maximize the stability of your solution, adhere to the following best practices:

  • Solvent Selection: Use a high-purity, degassed (sparged with nitrogen or argon) aprotic solvent like DMSO or DMF for initial stock preparation. For aqueous working solutions, use a buffer with a slightly acidic pH (e.g., pH 4-6).[9] Methanol or aqueous methanol solutions can also be suitable.[10]

  • pH Control: Avoid alkaline conditions. Phenolic compounds are generally more stable in acidic to neutral pH.[9][11] If your experimental buffer is alkaline, prepare the working solution immediately before use.

  • Minimize Oxygen Exposure: Use solvents that have been degassed. Overlay the headspace of your stock solution vial with an inert gas like argon or nitrogen before sealing.

  • Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation (photolysis).[12][13]

  • Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice and use them as quickly as possible. Avoid repeated freeze-thaw cycles.

Q4: Can I use aqueous buffers to dissolve this compound?

A4: Direct dissolution in purely aqueous buffers may be challenging due to the compound's likely low water solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer of choice. When diluting, add the stock solution to the buffer dropwise while vortexing to prevent precipitation. Be mindful of the final organic solvent concentration in your assay. For many cell-based assays, the final DMSO concentration should be kept below 0.5%.

II. Troubleshooting Guide

Issue 1: Rapid Discoloration of Working Solution
Symptom Potential Cause Troubleshooting Steps & Solutions
Solution turns yellow/brown within minutes to hours of preparation in an aqueous buffer.Oxidation due to high pH and/or dissolved oxygen. 1. Check Buffer pH: Confirm the pH of your buffer. If it is >7, the phenolic hydroxyl group is more susceptible to oxidation.[3][4] Prepare a fresh solution in a buffer with a pH between 4 and 6. 2. Degas Buffer: Before use, sparge your aqueous buffer with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen. 3. Add Antioxidant (Assay Permitting): Consider adding a small amount of an antioxidant like ascorbic acid or DTT to your buffer, if it does not interfere with your downstream application.
Solution discolors upon exposure to ambient light.Photodegradation. 1. Protect from Light: Prepare the solution in a low-light environment and store it in an amber vial or a vial wrapped in foil.[12] 2. Run a Light Control: Compare a solution kept in the dark to one exposed to light to confirm photosensitivity.
Issue 2: Precipitate Forms Upon Dilution into Aqueous Buffer
Symptom Potential Cause Troubleshooting Steps & Solutions
A solid precipitate appears when the organic stock solution is added to the aqueous buffer.Poor solubility and "crashing out" of the compound. 1. Reduce Final Concentration: The compound may not be soluble at the target concentration. Try preparing a more dilute working solution. 2. Modify Dilution Technique: Add the stock solution dropwise into the vigorously vortexing buffer. This helps disperse the compound quickly and can prevent localized high concentrations that lead to precipitation. 3. Increase Co-solvent Percentage (Assay Permitting): If your experiment can tolerate it, increase the percentage of organic solvent (e.g., DMSO, ethanol) in the final aqueous solution.
Issue 3: Inconsistent or Non-Reproducible Experimental Results
Symptom Potential Cause Troubleshooting Steps & Solutions
Potency or activity of the compound appears to decrease over the course of an experiment or between experiments.Compound degradation during the experiment. 1. Prepare Solutions Fresh: Always prepare working solutions immediately before use from a frozen, protected stock. Do not use leftover working solutions from a previous day. 2. Perform a Time-Course Stability Check: Analyze the concentration and purity of your working solution at the beginning (T=0) and end of your experiment's duration using HPLC. This will quantify the extent of degradation under your specific experimental conditions. 3. Review All Handling Procedures: Ensure all best practices (pH, light, oxygen, temperature) are being followed consistently.

III. Protocols & Methodologies

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound (MW: 168.58 g/mol ) in DMSO.

Materials:

  • This compound solid

  • High-purity, anhydrous DMSO

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a PTFE-lined screw cap

  • Analytical balance and volumetric flasks

Procedure:

  • Weighing: Accurately weigh out 1.69 mg of this compound.

  • Dissolution: Transfer the solid to a 1 mL volumetric flask. Add approximately 0.8 mL of anhydrous DMSO to dissolve the compound completely. Use gentle vortexing or sonication if necessary.

  • Volume Adjustment: Once fully dissolved, bring the solution to the 1 mL mark with DMSO.

  • Transfer & Inerting: Transfer the solution to a pre-labeled amber glass vial.

  • Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen for 15-30 seconds.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Storage: Store the vial upright at -20°C or -80°C.

Protocol 2: Forced Degradation Study Design

A forced degradation study is crucial for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[14][15][16]

ConditionReagent/StressTypical ConditionsPurpose
Acid Hydrolysis 0.1 M HClRoom Temp or 60°C, 2-24 hoursTo test stability in acidic environments.
Base Hydrolysis 0.1 M NaOHRoom Temp, 2-24 hoursTo test stability in alkaline environments. The phenolic group is particularly sensitive.
Oxidation 3% H₂O₂Room Temp, 2-24 hoursTo mimic oxidative stress.[17]
Thermal Stress Heat60-80°C (in solid & solution form)To assess the effect of temperature on stability.
Photostability UV/Visible LightICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/m²)To assess light sensitivity.[18]

The goal is to achieve 5-20% degradation of the parent compound. Conditions should be adjusted as needed.[18]

Protocol 3: Basic Stability Assessment by RP-HPLC

This protocol provides a general framework for assessing the stability of this compound in a specific buffer using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[19][20][21]

Objective: To quantify the percentage of this compound remaining in solution over time under specific conditions (e.g., in your assay buffer at 37°C).

Methodology:

  • Prepare the Solution: Prepare your working solution of this compound in the desired buffer (e.g., PBS, pH 7.4) from a freshly thawed stock.

  • Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the solution onto the HPLC system. This is your baseline measurement.

  • Incubation: Incubate the remaining solution under the desired conditions (e.g., in a 37°C incubator, protected from light).

  • Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), take another aliquot from the incubated solution and inject it onto the HPLC system.

  • Data Analysis:

    • For each chromatogram, identify and integrate the peak corresponding to the parent compound, this compound.

    • Calculate the percentage of the compound remaining at each timepoint relative to the peak area at T=0.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Monitor the appearance of new peaks, which represent degradation products.

Typical HPLC Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV, monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and λmax if known).

  • Column Temperature: 30°C

IV. Visualized Workflows and Degradation Pathways

Potential Oxidative Degradation Pathway

The phenolic hydroxyl group is the most likely site of initial oxidation, which can lead to the formation of a quinone. This process often involves radical intermediates and can result in colored byproducts.

G cluster_0 Oxidative Degradation A This compound (Phenol form) B Phenoxy Radical (Intermediate) A->B Oxidation [O2, light, high pH] C Ortho-quinone or Para-quinone (Colored Degradation Product) B->C Further Oxidation D Further Degradation / Polymerization C->D Instability

Caption: Potential oxidation pathway of the phenolic moiety.

Workflow for Solution Stability Assessment

This diagram outlines the key steps in performing a stability study for your compound in a specific solvent or buffer system.

G cluster_timepoints 4. Timepoint Sampling prep 1. Prepare Solution (e.g., in Assay Buffer) t0 2. T=0 Analysis (Inject onto HPLC) prep->t0 incubate 3. Incubate Solution (Under Experimental Conditions) prep->incubate analyze 5. HPLC Analysis (Quantify Parent & Degradants) tx1 T=x1 incubate->tx1 tx2 T=x2 incubate->tx2 txn T=xn incubate->txn tx1->analyze tx2->analyze txn->analyze report 6. Report Results (% Remaining vs. Time) analyze->report

Caption: Experimental workflow for stability analysis.

V. References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. --INVALID-LINK--

  • PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. --INVALID-LINK--

  • Semantic Scholar. (2000). Effect of pH on the stability of plant phenolic compounds. --INVALID-LINK--

  • Patsnap Synapse. (2024). What is the mechanism of Phenol? --INVALID-LINK--

  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. --INVALID-LINK--

  • SciSpace. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. --INVALID-LINK--

  • MDPI. (2021). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. --INVALID-LINK--

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. --INVALID-LINK--

  • PubMed. (2009). Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. --INVALID-LINK--

  • ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Reactions of Phenols. --INVALID-LINK--

  • ACS Publications. (2013). Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical. --INVALID-LINK--

  • MDPI. (2024). Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. --INVALID-LINK--

  • MDPI. (2021). A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. --INVALID-LINK--

  • ResearchGate. (2021). HPLC chromatograms for phenolic compounds mix photodegradation by using 2 wt.% AuZnO as photocatalyst. --INVALID-LINK--

  • University of Calgary. (n.d.). Ch24: Phenols oxidations. --INVALID-LINK--

  • JCDR. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. --INVALID-LINK--

  • MDPI. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. --INVALID-LINK--

  • PeerJ. (2024). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. --INVALID-LINK--

  • Separation Science. (2024). Analytical Techniques In Stability Testing. --INVALID-LINK--

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. --INVALID-LINK--

  • PubMed Central. (2013). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. --INVALID-LINK--

  • PubMed Central. (2019). Stability of Phenolic Compounds in Grape Stem Extracts. --INVALID-LINK--

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. --INVALID-LINK--

  • ResearchGate. (2022). Stability in total phenolic compounds of the ethanolic extract under various conditions. --INVALID-LINK--

  • National Institutes of Health. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. --INVALID-LINK--

  • ResearchGate. (2020). Effect of different solvents and buffers on proanthocyanidins yield... --INVALID-LINK--

  • MDPI. (2023). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. --INVALID-LINK--

  • MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. --INVALID-LINK--

  • Wikipedia. (n.d.). Phenol. --INVALID-LINK--

  • PubMed Central. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. --INVALID-LINK--

  • ResearchGate. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. --INVALID-LINK--

  • ResearchGate. (2021). core components of analytical method validation for small molecules-an overview. --INVALID-LINK--

  • National Institutes of Health. (2013). Development of forced degradation and stability indicating studies of drugs—A review. --INVALID-LINK--

  • ResearchGate. (2022). Solid state fermentation and phenolic compounds extraction, what should I use to extract? --INVALID-LINK--

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. --INVALID-LINK--

  • MedCrave online. (2016). Forced Degradation Studies. --INVALID-LINK--

  • American Pharmaceutical Review. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. --INVALID-LINK--

  • ResearchGate. (2013). Any suggestion for the best solvent for phenolic compound and organic substances extraction? --INVALID-LINK--

  • PubMed Central. (2012). Techniques for Analysis of Plant Phenolic Compounds. --INVALID-LINK--

  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. --INVALID-LINK--

  • Research Journal of Pharmacy and Technology. (2021). Significance of Stability Studies on Degradation Product. --INVALID-LINK--

  • ResearchGate. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. --INVALID-LINK--

  • Pharmacy 180. (n.d.). Drug degradation pathways. --INVALID-LINK--

  • PubMed Central. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. --INVALID-LINK--

References

Technical Support Center: 4-Chloro-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Dimerization

Welcome to the technical support center for 4-Chloro-1H-indazol-5-ol. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to address the challenge of dimerization in your experiments. Our focus is on providing practical, evidence-based solutions to ensure the integrity of your research and development workflows.

Introduction: The Challenge of this compound Stability

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. However, its bifunctional nature, possessing both a hydrogen bond donor (the 5-hydroxyl and 1-NH groups) and acceptor (the pyrazole nitrogen), predisposes it to self-association, primarily through dimerization. This unwanted side reaction can lead to issues with solubility, reactivity, and analytical characterization, ultimately impacting experimental reproducibility and the quality of downstream applications. This guide will equip you with the knowledge and protocols to mitigate and avoid the dimerization of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is dimerization, and why is it a concern for this compound?

A1: Dimerization is a chemical process where two identical molecules (monomers) join together to form a single entity (a dimer). For this compound, this is primarily a non-covalent interaction driven by hydrogen bonding. The resulting dimer can exhibit different physical and chemical properties compared to the monomer, including:

  • Reduced Solubility: Dimer formation can lead to precipitation from solution, especially in non-polar solvents.

  • Altered Reactivity: The functional groups involved in the hydrogen bonding (the hydroxyl and N-H groups) may be less accessible for desired chemical transformations.

  • Complicated Analytical Data: The presence of both monomer and dimer in a sample can lead to complex NMR spectra, multiple peaks in chromatography, and ambiguous mass spectrometry results.

Q2: What is the likely mechanism of dimerization for this compound?

A2: The most probable mechanism for the dimerization of this compound is through the formation of intermolecular hydrogen bonds. Specifically, the hydroxyl group (-OH) on one molecule can act as a hydrogen bond donor to the pyrazole nitrogen (N2) of a second molecule, while the N1-H of the second molecule can donate a hydrogen bond to the hydroxyl oxygen of the first, creating a stable, cyclic dimer. Studies on similar indazole derivatives have shown that intermolecular hydrogen bonding leading to dimers is often energetically more favorable than intramolecular hydrogen bonding[1][2][3].

Q3: How can I detect if my sample of this compound has dimerized?

A3: Several analytical techniques can indicate the presence of dimers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, you may observe broadening of the -OH and -NH proton signals due to chemical exchange between the monomer and dimer. In some cases, distinct sets of peaks for the monomer and dimer may be visible, particularly at low temperatures.

  • Thin-Layer Chromatography (TLC): The dimer, being larger and potentially less polar, may exhibit a different Rf value than the monomer. You might observe tailing or the appearance of a new spot.

  • Mass Spectrometry (MS): While non-covalent dimers can be fragile, under soft ionization conditions (e.g., electrospray ionization), you may be able to detect an ion corresponding to the mass of the dimer (2M+H)+.

  • Infrared (IR) Spectroscopy: Changes in the stretching frequencies of the -OH and -N-H bonds can indicate hydrogen bonding. A shift to lower wavenumbers for these bands is characteristic of their involvement in hydrogen bonding within a dimer.

Q4: Can the dimerization of this compound be reversed?

A4: Yes, in many cases, the dimerization is a reversible equilibrium. The position of this equilibrium can be influenced by several factors, including:

  • Temperature: Increasing the temperature can provide enough energy to disrupt the hydrogen bonds and shift the equilibrium back towards the monomer.

  • Solvent: Using polar, protic solvents that can themselves form hydrogen bonds with the indazole will compete with the self-association and favor the monomeric form.

  • Concentration: Diluting the solution will shift the equilibrium towards the monomer, as dimerization is a bimolecular process.

Troubleshooting Guide: Dimerization in Experimental Workflows

This section provides specific troubleshooting advice for common experimental scenarios where dimerization of this compound can be problematic.

Symptom Potential Cause Troubleshooting Action(s)
Poor solubility in a reaction solvent (e.g., dichloromethane, toluene). Dimer formation is favored in non-polar solvents, leading to precipitation.1. Switch to a more polar solvent such as tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF).2. Gently warm the mixture to try and break up the dimer.3. Consider using a co-solvent system.
Incomplete or sluggish reaction when using the hydroxyl or N-H group. The reactive sites are involved in hydrogen bonding within the dimer, reducing their availability.1. Protect the hydroxyl or N-H group prior to the reaction. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers. For the N-H, a BOC or SEM group can be used[4].2. Use a polar, aprotic solvent (e.g., DMF, DMSO) that can disrupt hydrogen bonding.3. Increase the reaction temperature, if the reagents are stable, to shift the equilibrium towards the monomer.
Broad or complex NMR spectrum. Presence of both monomer and dimer in dynamic equilibrium.1. Acquire the spectrum at an elevated temperature (e.g., 50-80 °C) to encourage the dissociation of the dimer and sharpen the signals.2. Acquire the spectrum in a different solvent, such as DMSO-d6, which is a strong hydrogen bond acceptor and will favor the monomer.
Product precipitates during workup or purification. Change in solvent polarity or concentration favors dimerization and precipitation.1. Maintain a dilute concentration during extraction and column chromatography.2. Use a more polar solvent system for purification.3. If precipitation occurs, try redissolving in a minimal amount of a polar solvent before proceeding.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound to Minimize Dimerization

To ensure the long-term stability and monomeric state of your this compound, follow these storage recommendations:

  • Storage Conditions: Store the solid material in a tightly sealed container in a cool, dry place. A desiccator at room temperature is suitable. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Inert Atmosphere: If the material is to be stored for an extended period, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation, which can be exacerbated by the presence of the electron-rich phenol ring.

  • Stock Solutions: If preparing stock solutions, use a polar, aprotic solvent like DMF or DMSO. Store these solutions at low temperatures (-20 °C) in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Reaction Setup to Avoid Dimerization

This protocol provides a general workflow for setting up a reaction involving this compound where the hydroxyl or N-H group is intended to react.

  • Solvent Selection: Choose a polar, aprotic solvent such as DMF, DMSO, or NMP. These solvents will competitively hydrogen bond with the indazole, minimizing self-association.

  • Reagent Addition: In a dry reaction flask under an inert atmosphere, dissolve the this compound in the chosen solvent. If the subsequent reagent is a strong base (e.g., NaH), add it at a controlled temperature (e.g., 0 °C) to deprotonate the hydroxyl or N-H group. This in situ formation of the salt will prevent dimerization.

  • Temperature Control: If the reaction can be performed at a slightly elevated temperature (e.g., 40-60 °C) without degrading the starting materials or products, this can help to ensure the indazole remains in its monomeric form.

  • Monitoring the Reaction: Use TLC or LC-MS to monitor the progress of the reaction. Be aware that the presence of dimers could lead to misinterpretation of the reaction's completeness.

Visualizing Dimerization and Prevention Strategies

Diagram 1: Proposed Dimerization of this compound

Caption: Intermolecular hydrogen bonding leading to dimerization.

Diagram 2: Prevention of Dimerization by Solvent Interaction

G Indazole This compound (Monomer) Dimer Dimer Indazole->Dimer Self-Association (Favored in non-polar solvents) Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Indazole Solvation (Disrupts self-association)

Caption: Competitive hydrogen bonding with a polar solvent favors the monomeric state.

References

Technical Support Center: Managing Impurities in 4-Chloro-1H-indazol-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Chloro-1H-indazol-5-ol. This guide is designed for researchers, medicinal chemists, and process development professionals. Recognizing that the control of impurities is paramount to successful drug development, this document provides in-depth, experience-driven insights into potential challenges you may encounter. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and ensure the highest purity of your final compound.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of this compound and related indazole compounds. The answers are structured to provide immediate solutions followed by a detailed mechanistic explanation.

Q1: My final product of this compound is an off-white, pink, or brownish solid, not the expected pure white compound. What is the cause, and how can I fix this?

A1: Discoloration is a frequent issue, typically arising from two main sources: oxidation of the phenolic group or the presence of residual, highly conjugated impurities from the diazotization step.

Immediate Remediation: The most effective method for removing these color bodies is a two-step purification process:

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethyl acetate), add a small amount of activated charcoal (approx. 1-2% w/w), and heat gently for 15-30 minutes. Filter the hot solution through a pad of celite to remove the charcoal.

  • Recrystallization: Concentrate the decolorized filtrate and recrystallize the product from an appropriate solvent system, such as ethanol/water or ethyl acetate/heptane.

Scientific Explanation: The 5-hydroxyl group makes the indazole ring electron-rich and highly susceptible to oxidation, forming quinone-like structures that are intensely colored. This can be exacerbated by exposure to air, light, or trace metal catalysts.

Furthermore, the synthesis of the indazole core often proceeds via a diazotization-cyclization reaction.[1][2] If the reaction conditions are not perfectly controlled, residual diazonium salts can couple with the electron-rich phenolic product or other aromatic species to form colored azo compounds. These are highly conjugated systems that absorb visible light, leading to significant discoloration even at trace levels. The charcoal treatment effectively adsorbs these large, planar, conjugated molecules, while recrystallization provides the final purification based on solubility differences.

Q2: My HPLC analysis shows a persistent impurity with the same mass as my product. What is this likely to be, and how can I control its formation?

A2: An impurity with an identical mass is almost certainly a regioisomer. In the context of synthesizing this compound, the most probable isomer is 6-Chloro-1H-indazol-5-ol .

Control Strategy: The formation of this regioisomer is dictated by the cyclization step of the synthesis. Control is best achieved by carefully selecting the starting material and ensuring precise temperature management during the diazotization and cyclization.

Scientific Explanation: A plausible synthesis for this compound is based on the classic Jacobson indazole synthesis.[1][3] This route would likely start from a substituted o-toluidine, such as 3-chloro-4-methoxy-2-methylaniline. Upon diazotization, the cyclization can theoretically occur onto one of two adjacent carbon atoms. While electronic and steric factors favor the formation of the 4-chloro product, a certain percentage of cyclization can occur at the alternative position, leading to the 6-chloro regioisomer.

G cluster_start Starting Material cluster_intermediate Diazonium Intermediate cluster_products Cyclization Products SM 3-Chloro-4-methoxy- 2-methylaniline DI Diazonium Salt SM->DI Diazotization (e.g., NaNO2, HCl) P1 4-Chloro-5-methoxy- 1H-indazole (Desired Product) DI->P1 Favored Cyclization P2 6-Chloro-5-methoxy- 1H-indazole (Regioisomeric Impurity) DI->P2 Unfavored Cyclization

Caption: Regioisomer formation during cyclization.

Lower reaction temperatures often increase the selectivity of cyclization. Since these isomers have very similar polarities, they are difficult to separate by standard column chromatography. Therefore, preventing its formation is the most effective strategy. If the impurity is already present, specialized chromatographic techniques like reverse-phase preparative HPLC may be required.

Q3: I'm seeing an impurity with a molecular weight corresponding to the loss of a chlorine atom. How is this possible?

A3: The presence of a dehalogenated impurity, 1H-Indazol-5-ol , typically points to a side reaction involving a catalytic cycle, often with palladium, or a radical mechanism.

Control Strategy: If you are using any palladium-based reagents in subsequent steps (e.g., cross-coupling), ensure the reaction is carried out under an inert atmosphere (Nitrogen or Argon) and that the catalyst loading is minimized. If no palladium is used, this impurity may arise from the starting materials.

Scientific Explanation: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions. If your synthetic route involves such a step after the indazole formation, trace amounts of Pd(0) can catalytically replace the C-Cl bond with a C-H bond.

Alternatively, the quality of your starting materials is critical. If the synthesis began with 3-chloro-2-methylaniline, for instance, ensure it is free from contamination with 2-methylaniline. Any non-chlorinated starting material will proceed through the reaction sequence to yield the dehalogenated impurity. Always verify the purity of starting materials by GC-MS or HPLC before beginning the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic strategy for this compound, and what are the critical control points?

A1: While multiple routes to substituted indazoles exist[4][5], a robust and common approach is a multi-step synthesis starting from a substituted o-toluidine. This provides clear stages for monitoring and control.

Proposed Synthetic Pathway:

  • Acetylation: Protection of the amine in 3-chloro-4-methoxy-2-methylaniline with acetic anhydride.

  • Diazotization & Cyclization: Reaction with a nitrosating agent (e.g., isoamyl nitrite or NaNO₂) followed by intramolecular cyclization to form 4-chloro-5-methoxy-1H-indazole .[1]

  • Demethylation: Cleavage of the methyl ether using a strong Lewis acid like boron tribromide (BBr₃) to yield the final product, This compound .

G SM 3-Chloro-4-methoxy- 2-methylaniline INT1 N-acetylated Intermediate SM->INT1 Step 1: Acetylation (Ac₂O) INT2 4-Chloro-5-methoxy- 1H-indazole INT1->INT2 Step 2: Diazotization & Cyclization (Isoamyl Nitrite) FP This compound INT2->FP Step 3: Demethylation (BBr₃)

Caption: Proposed synthesis of this compound.

Critical Control Points (CCPs):

  • CCP 1 (Purity of Starting Material): Ensure the absence of isomeric and dehalogenated anilines.

  • CCP 2 (Step 2 - Temperature): Overheating during diazotization can lead to side reactions and decreased yield. Low temperatures are crucial for selectivity.

  • CCP 3 (Step 3 - Stoichiometry): BBr₃ is highly reactive. Using excess can lead to the formation of unidentified, complex by-products. Precise control of equivalents is necessary.

Q2: What analytical techniques are recommended for building a complete impurity profile?

A2: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile, as mandated by regulatory bodies like the ICH.

TechniquePurposeInformation Gained
HPLC-UV Primary method for detection and quantification of known and unknown impurities.Retention time, peak area (for quantification), UV profile.
LC-MS Identification of impurities.Provides the molecular weight of impurities, aiding in structural hypothesis.
GC-MS Detection of volatile impurities and residual solvents.Identifies and quantifies residual solvents and volatile starting materials.
NMR Spectroscopy Structural elucidation of isolated impurities.Provides definitive structural information (¹H, ¹³C, COSY, HSQC).
qNMR (Quantitative NMR) An orthogonal method for purity assessment without requiring a reference standard for the impurity.Highly accurate quantification of the main component and impurities.

This multi-faceted approach ensures that all types of impurities—organic, inorganic, and residual solvents—are detected, identified, and quantified.

Q3: I have identified an unknown impurity above the 0.15% ICH threshold. What is the workflow for its isolation and characterization?

A3: The process of identifying an unknown impurity is a systematic investigation. The goal is to isolate a sufficient quantity of the impurity for full spectroscopic analysis.

G A Detect Impurity >0.15% (HPLC-UV) B Determine Molecular Weight (LC-MS) A->B C Propose Potential Structures (Based on MW and Synthesis Route) B->C D Isolate Impurity (Prep-HPLC or Flash Chromatography) C->D E Structural Elucidation (1D/2D NMR, HRMS, IR) D->E F Confirm Structure & Quantify (Synthesize Standard or use qNMR) E->F

Caption: Workflow for impurity identification and characterization.

Key Steps:

  • Hypothesize: Use the LC-MS data and your knowledge of the synthetic route to propose likely structures.

  • Isolate: Develop a method for preparative HPLC or flash chromatography to isolate several milligrams of the impurity.

  • Elucidate: Use high-resolution mass spectrometry (HRMS) to get an exact mass and elemental formula. Acquire detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to piece together the final structure.

  • Confirm: If possible, synthesize the proposed impurity structure via an independent route to confirm its identity by co-injection in HPLC.

Protocols & Methodologies

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol provides a general starting point for method development. It must be optimized and validated for your specific system.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 254 nm and 280 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.

Gradient Elution Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Protocol 2: Benchtop Recrystallization for Purification
  • Solvent Selection: In a small vial, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Place the crude, colored solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Decolorization (if needed): If the solution is colored, add activated charcoal (1-2% w/w), swirl, and filter hot through a fluted filter paper or a celite pad.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

Technical Support Center: Optimizing Solvent Systems for 4-Chloro-1H-indazol-5-ol Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 4-Chloro-1H-indazol-5-ol. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving optimal separation and purity for this compound. Due to its unique chemical structure, this compound presents specific chromatographic hurdles that require a nuanced and systematic approach to method development.

This guide provides a series of frequently asked questions (FAQs) for quick reference, followed by in-depth troubleshooting guides for common issues. All recommendations are grounded in established chromatographic theory and practical, field-proven experience.

Compound Profile: this compound

Understanding the physicochemical properties of this compound is the foundation for developing a robust chromatography method.

PropertyAnalysis & Chromatographic Implication
Structure The molecule contains a polar indazole core, a weakly acidic phenolic hydroxyl (-OH) group, and a weakly basic nitrogen atom in the pyrazole ring. The chloro (-Cl) group adds moderate hydrophobicity.
Polarity Moderately polar. This makes it suitable for both Reverse-Phase (RP) and Normal-Phase (NP) chromatography, though RP-HPLC is often the preferred starting point for analytical separations.[1]
Ionization The compound is amphoteric and can be protonated or deprotonated depending on the mobile phase pH. The phenolic -OH is acidic (pKa likely ~8-10), while the indazole nitrogen is weakly basic. This makes pH a critical parameter for controlling retention and peak shape.[2][3]
Solubility Generally soluble in polar organic solvents like methanol, acetonitrile, and DMSO.[1] Solubility in potential mobile phases should always be confirmed to prevent precipitation on the column.[4]

Part 1: Frequently Asked Questions (FAQs)

Q1: Where should I start with mobile phase selection for Reverse-Phase HPLC?

A1: For initial screening on a C18 column, a gradient elution is highly recommended.[4][5] This allows you to survey a wide polarity range and determine the approximate solvent strength needed to elute the compound.

  • Recommended Starting Gradient:

    • Mobile Phase A: Water with 0.1% Formic Acid (or 0.1% Trifluoroacetic Acid)

    • Mobile Phase B: Acetonitrile (or Methanol) with 0.1% of the same acid

    • Gradient: 5% to 95% B over 15-20 minutes.

The acidic modifier is crucial. It suppresses the ionization of the phenolic hydroxyl group and ensures the basic nitrogen is consistently protonated, which minimizes secondary interactions with the silica backbone of the stationary phase and dramatically improves peak shape.[6][7]

Q2: My peak shape is very poor (tailing) in Reverse-Phase. What is the most likely cause?

A2: The most common cause of peak tailing for a compound like this is secondary ionic interactions between the analyte and residual silanol groups on the silica-based stationary phase.[8][9][10] These silanols are acidic and can interact strongly with the basic nitrogen of the indazole ring, causing the peak to tail.

  • Primary Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) using an additive like formic acid or TFA.[11] This protonates the basic sites on your molecule and suppresses the ionization of the silanol groups, minimizing these unwanted interactions.

Q3: When should I consider using Normal-Phase chromatography?

A3: Normal-Phase (NP) chromatography, using a polar stationary phase like silica gel, is an excellent alternative, particularly for preparative-scale purification or when isomers are present.[12] It is often used when a compound is highly soluble in less polar organic solvents.[13]

  • Recommended Starting Systems:

    • Non-polar component: Hexanes or Heptane

    • Polar component: Ethyl Acetate or a mixture of Dichloromethane and Methanol.[14]

    • A good starting point based on similar compounds is a 2:1 mixture of Petroleum Ether/Hexane and Ethyl Acetate.[15] You can increase the proportion of the polar solvent to decrease the retention time.

Q4: How much does the choice between Methanol and Acetonitrile matter in Reverse-Phase?

A4: The choice of organic modifier can significantly impact selectivity, especially if impurities are structurally similar to the target compound.[7]

  • Acetonitrile: Is generally less viscous (leading to lower backpressure) and has a lower UV cutoff.[16] It is considered aprotic.

  • Methanol: Is a protic solvent and can engage in hydrogen bonding interactions differently than acetonitrile. This can alter the elution order of your target compound relative to its impurities.[7]

If you have co-eluting peaks, switching from an acetonitrile-based mobile phase to a methanol-based one (at an isoelutropic strength) is a powerful tool for changing selectivity and achieving separation.[7][16]

Part 2: Troubleshooting Guide

Issue 1: Severe Peak Tailing in Reverse-Phase HPLC

Peak tailing is characterized by an asymmetry factor (As) greater than 1.2 and is a common problem for basic compounds on silica-based columns.[9]

G start Peak Tailing Observed (As > 1.2) check_ph Is Mobile Phase pH controlled and acidic (e.g., 0.1% FA, pH 2.5-3.5)? start->check_ph add_acid Action: Add 0.1% Formic Acid or TFA to both Mobile Phase A and B. Re-equilibrate and re-inject. check_ph->add_acid No check_column Are you using a modern, high-purity, end-capped column? check_ph->check_column Yes end_good Problem Solved add_acid->end_good change_column Action: Switch to a column with advanced end-capping or a polar-embedded phase. check_column->change_column No check_load Is the peak shape better at lower injection concentrations? check_column->check_load Yes change_column->end_good reduce_load Action: Reduce sample concentration or injection volume to avoid mass overload. check_load->reduce_load No check_system Does a standard compound also show tailing? check_load->check_system Yes reduce_load->end_good fix_system Action: Check for extra-column dead volume (e.g., long tubing, poor fittings). Clean or replace column frits. check_system->fix_system No check_system->end_good Yes (Problem is specific to analyte) fix_system->end_good

Caption: Troubleshooting workflow for peak tailing.

  • Cause: Inappropriate Mobile Phase pH.

    • Explanation: At mid-range pH (e.g., pH 4-7), the basic nitrogen of the indazole can be partially protonated, while surface silanols on the column are deprotonated and negatively charged. This strong ionic interaction is a primary cause of tailing.[8][11]

    • Solution: Operate at a low pH (2.5-3.5). At this pH, the analyte is consistently in its protonated form, but more importantly, the surface silanols are protonated and neutral, which prevents the strong secondary interaction.[9][11] Use a buffer or acidic additive like formic acid to control the pH.[17]

  • Cause: Poor Quality or Aged Column.

    • Explanation: Older columns or those made with lower-purity silica have a higher concentration of accessible, acidic silanol groups. Over time, even end-capped columns can hydrolyze and expose more of these active sites.[10]

    • Solution: Use a modern, high-purity silica column that is fully end-capped. For particularly stubborn tailing, consider a column with a polar-embedded stationary phase, which provides additional shielding of the silica surface.[8]

  • Cause: Mass Overload.

    • Explanation: Injecting too much sample can saturate the active sites on the stationary phase, leading to a non-Gaussian peak shape.[18]

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

Issue 2: Poor Resolution or Co-elution with Impurities

Achieving selectivity (separation of two peaks) is critical for accurate quantification and obtaining pure fractions.

G cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph High pH (e.g., 10) low_ph_mol This compound N-H is neutral -OH is neutral N is protonated (+) Less Polar (More Retained) high_ph_mol This compound N-H is neutral -OH is deprotonated (-) N is neutral More Polar (Less Retained) rt_axis <-- Increasing Retention Time in RP-HPLC -->

Caption: Effect of pH on ionization and retention in RP-HPLC.

  • Cause: Insufficient Mobile Phase Strength Optimization.

    • Explanation: If your peaks are eluting too quickly (low k'), there is not enough interaction with the stationary phase to achieve separation. An isocratic mobile phase may not be suitable for separating compounds with different polarities.

    • Solution: If using an isocratic method, decrease the percentage of the organic solvent to increase retention and resolution. For complex mixtures, develop a shallow gradient. A slower gradient rate (e.g., 0.5% to 1% change in organic modifier per minute) significantly enhances resolution between closely eluting peaks.[4]

  • Cause: Poor Selectivity with the Chosen Organic Modifier.

    • Explanation: Methanol and acetonitrile interact with analytes and the stationary phase differently. One may provide better selectivity for your specific mixture.[7]

    • Solution: Perform an identical gradient run, but replace acetonitrile with methanol as your organic modifier (Mobile Phase B). You may need to adjust the gradient profile slightly to maintain a similar retention window, as methanol is a weaker solvent than acetonitrile in reverse-phase systems.[19]

  • Cause: Unsuitable pH.

    • Explanation: Small changes in pH near a compound's pKa can cause large, sometimes unpredictable, shifts in retention time.[20][21] If an impurity has a different pKa from your target compound, adjusting the pH can be a powerful tool to alter their relative retention times and achieve separation.

    • Solution: Screen a few different pH values. For example, compare a low pH method (e.g., 0.1% Formic Acid, pH ~2.7) with a method using an intermediate pH buffer (e.g., 10 mM Ammonium Acetate, pH ~5). Ensure the chosen pH is compatible with your column's stability range (typically pH 2-8 for silica columns).[2]

Part 3: Key Experimental Protocols

Protocol 1: Mobile Phase Preparation with pH Control (0.1% Formic Acid)

This protocol is for preparing a standard acidic mobile phase for robust reverse-phase analysis.

  • Materials: HPLC-grade water, HPLC-grade acetonitrile (or methanol), high-purity formic acid (FA).

  • Preparation of Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.

    • Carefully add 1 mL of formic acid.

    • Cap and mix thoroughly.

    • Degas the solution for 10-15 minutes using sonication or vacuum filtration.

  • Preparation of Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile into a clean 1 L solvent bottle.

    • Carefully add 1 mL of formic acid.

    • Cap and mix thoroughly. Degassing is typically not required if the solvent is fresh from the manufacturer.

  • System Setup: Place the respective solvent lines into the bottles, purge the system pumps thoroughly, and allow the column to equilibrate with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.

Protocol 2: Systematic Screening of Normal-Phase Solvent Systems via TLC

Thin-Layer Chromatography (TLC) is an invaluable tool for quickly scouting effective solvent systems for normal-phase column chromatography.[13]

  • Materials: Silica gel TLC plates (e.g., Silica Gel 60 F254), spotting capillaries, development chambers, hexanes, ethyl acetate (EtOAc), dichloromethane (DCM), methanol (MeOH).

  • Sample Preparation: Dissolve a small amount of your crude sample in a suitable solvent (e.g., DCM or ethyl acetate) to make a ~5 mg/mL solution.

  • Screening:

    • On a single TLC plate, use a capillary to spot your sample in 3-4 separate lanes.

    • Prepare three different solvent systems in separate, sealed development chambers. Allow the chambers to saturate with solvent vapor for 10-15 minutes.

      • System 1 (Low Polarity): 4:1 Hexane:EtOAc

      • System 2 (Medium Polarity): 1:1 Hexane:EtOAc

      • System 3 (High Polarity): 9:1 DCM:MeOH[14]

    • Place one TLC plate into each chamber and allow the solvent front to travel to about 1 cm from the top of the plate.

  • Analysis:

    • Remove the plates and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm).

    • The ideal solvent system will give your target compound an Rf (Retention factor) value between 0.2 and 0.4, with clear separation from major impurities. Adjust solvent ratios as needed to achieve this target Rf.

References

Technical Support Center: Degradation Pathways of 4-Chloro-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-1H-indazol-5-ol. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to navigate the complexities of its degradation pathways. As a substituted indazole, this molecule is susceptible to various degradation routes, which can impact its stability, purity, and biological activity. This resource is designed to help you anticipate and address challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound based on its structure?

A1: Based on the indazole core and its substituents (chloro and hydroxyl groups), this compound is likely susceptible to four main degradation pathways, typically investigated through forced degradation studies[1]:

  • Oxidative Degradation: The electron-rich indazole ring and the phenolic hydroxyl group are prone to oxidation. This can lead to the formation of N-oxides, quinone-like structures, or ring-opened products.

  • Hydrolytic Degradation: The stability of the molecule is expected to be pH-dependent. Under acidic or basic conditions, hydrolysis could occur, potentially leading to the opening of the pyrazole ring or modification of the substituents.

  • Photolytic Degradation: Indazole derivatives can be sensitive to UV or visible light. Photodegradation may involve phototransposition to a benzimidazole derivative, a known reaction for indazoles, or reactions involving the chloro and hydroxyl substituents[1].

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to a variety of degradation products.

Q2: My LC-MS analysis of a stressed sample of this compound shows a product with the same mass but a different retention time. What could be happening?

A2: This is a strong indication of isomerization. A common photochemical reaction for 1H-indazoles is a rearrangement to a more stable benzimidazole structure upon exposure to UV light[1]. This occurs through an excited-state tautomerization to the 2H-indazole, which then rearranges. It is crucial to protect your samples from light to prevent this transformation if it is not the degradation pathway you are intentionally studying.

Q3: I am observing significant degradation of this compound in my control sample stored at room temperature. What could be the cause?

A3: If your control sample is degrading, consider the following possibilities:

  • Oxidation: The phenolic hydroxyl group makes the compound susceptible to oxidation by atmospheric oxygen. Consider storing your samples under an inert atmosphere (e.g., nitrogen or argon).

  • Light Exposure: Even ambient laboratory light can induce photodegradation over time. Store your samples in amber vials or wrapped in aluminum foil.

  • Trace Contaminants: The presence of metal ions or other impurities in your solvent or on your glassware can catalyze degradation. Ensure you are using high-purity solvents and properly cleaned glassware.

Troubleshooting Guides

Troubleshooting Unexpected Peaks in HPLC Analysis of Forced Degradation Samples
Observation Potential Cause Troubleshooting Steps
Multiple new peaks in oxidative stress samples (e.g., H₂O₂ treated). The indazole ring and hydroxyl group are highly susceptible to oxidation, leading to multiple degradation products.1. Reduce Oxidant Concentration: Start with a lower concentration of the oxidizing agent (e.g., 0.1% H₂O₂ instead of 3%). 2. Time Course Study: Analyze samples at multiple time points to track the formation of primary and secondary degradants. 3. Use a Milder Oxidant: Consider using a milder oxidant like AIBN (Azobisisobutyronitrile) to have more controlled degradation.
A peak corresponding to the loss of chlorine (M-34 or M-36). This suggests a dehalogenation reaction, which can be photolytically or nucleophilically driven.1. Confirm with Mass Spectrometry: Use high-resolution MS to confirm the elemental composition of the degradant. 2. Analyze Photostability: Conduct a dedicated photostability study to see if light is the primary driver. 3. Investigate Nucleophilic Attack: If degradation is observed under basic or neutral hydrolytic conditions, consider if a nucleophilic substitution of the chlorine is occurring.
Broad or tailing peaks for degradation products. Degradation products may be more polar and interact more strongly with the stationary phase.1. Modify Mobile Phase: Adjust the pH of the mobile phase or add an ion-pairing agent to improve peak shape. 2. Gradient Optimization: Steepen the gradient during the elution of the degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a comprehensive forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Also, heat a solution of the compound (1 mg/mL) at 60°C for 48 hours.

    • At specified time points, dissolve the solid or dilute the solution for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (1 mg/mL) to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both samples at appropriate time intervals.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to aid in the identification of degradation products.

Visualizing Degradation Pathways and Workflows

Predicted Degradation Pathways

DegradationPathways cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_photo Photolytic Stress (UV/Vis) cluster_hydrolysis Hydrolytic Stress (Acid/Base) parent This compound quinone Quinone-like Product parent->quinone Oxidation ring_opened_ox Ring-Opened Product parent->ring_opened_ox Oxidation benzimidazole Benzimidazole Isomer parent->benzimidazole Isomerization dechlorinated Dechlorinated Product parent->dechlorinated Dechlorination ring_opened_hy Ring-Opened Product parent->ring_opened_hy Hydrolysis

Caption: Predicted degradation pathways of this compound.

Forced Degradation Experimental Workflow

Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C solid, 60°C solution) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize analyze Analyze by HPLC-PDA-MS neutralize->analyze characterize Characterize Degradants (MS, NMR) analyze->characterize

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to Indazole Derivatives in Cellular and Biochemical Assays: Spotlight on 4-Chloro-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and prevalence in numerous clinically approved drugs.[1][2][3][4] This guide provides a comparative analysis of indazole derivatives in various assays, with a special focus on the potential of 4-Chloro-1H-indazol-5-ol as a valuable research tool. We will delve into the structure-activity relationships that govern the efficacy of these compounds and provide detailed protocols for their evaluation.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazoles are bicyclic heterocyclic compounds, consisting of a benzene ring fused to a pyrazole ring. This arrangement confers a unique electronic and structural profile that allows for diverse interactions with biological targets.[3][5] The indazole nucleus is a key pharmacophore in a range of therapeutic agents, demonstrating activities such as anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][5]

The versatility of the indazole ring lies in its amenability to substitution at various positions, which significantly influences its biological activity. Structure-activity relationship (SAR) studies have been instrumental in guiding the design of potent and selective indazole-based inhibitors for a variety of protein targets, particularly kinases.[6]

Performance of Indazole Derivatives in Key Biological Assays

Indazole derivatives have demonstrated remarkable efficacy in a multitude of assays, establishing them as a critical class of compounds for drug discovery and chemical biology.

Kinase Inhibition Assays

The indazole core is a well-established hinge-binding motif in many kinase inhibitors. Its ability to form key hydrogen bonds with the kinase hinge region makes it an ideal starting point for the design of potent and selective inhibitors.

Several indazole-based kinase inhibitors are FDA-approved, including Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor).[6][7] The indazole scaffold serves as an excellent platform for developing inhibitors against a wide array of kinases, such as:

  • Polo-like kinase 4 (PLK4): Indazole-based compounds have shown potent inhibitory activity against PLK4, a key regulator of centriole duplication.[7]

  • Fibroblast Growth Factor Receptors (FGFRs): Novel indazole derivatives have been identified as potent inhibitors of FGFR1-3.[1]

  • Epidermal Growth Factor Receptor (EGFR): Structure-based design has led to the development of indazole analogues as irreversible and mutant-selective EGFR inhibitors.[1]

  • Akt (Protein Kinase B): Indazole-based scaffolds have been utilized to develop selective inhibitors of the Akt signaling pathway.[8]

The table below summarizes the activity of selected indazole derivatives against various kinases.

Compound/Derivative ClassTarget Kinase(s)IC50/Kd ValuesReference
N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) ureac-Kit, PDGFRβ, FLT3Kd = 68.5, 140, 375 nM[1]
1H-indazole derivative 106 FGFR1, FGFR2, FGFR3IC50 = 2.0, 0.8, 4.5 µM[1]
1H-indazole derivative 107 EGFR (L858R/T790M)IC50 = 0.07 µM[1]
1H-indazole derivative 109 EGFR T790M, EGFRIC50 = 5.3, 8.3 nM[1]
AxitinibPLK4Ki = 4.2 nM[7]
Indazole-based PLK4 inhibitor C05 PLK4IC50 < 0.1 nM[7]
Cellular Proliferation and Cytotoxicity Assays

The anti-proliferative activity of indazole derivatives is a key measure of their potential as anti-cancer agents. These assays are crucial for determining a compound's efficacy in inhibiting cancer cell growth.

For instance, a series of novel indazole derivatives demonstrated potent growth inhibitory activity against several cancer cell lines, with IC50 values in the sub-micromolar range.[9] Compound C05 , a potent PLK4 inhibitor, also exhibited significant anti-proliferative effects against neuroblastoma, breast cancer, and non-small cell lung cancer cell lines.[7]

Spotlight on this compound: A Candidate for Investigation

While specific biological assay data for this compound is not extensively available in the public domain, its structure suggests potential for biological activity. The presence of a chlorine atom at the 4-position and a hydroxyl group at the 5-position can influence its interaction with various biological targets.

  • The 4-Chloro Substituent: Halogen atoms, such as chlorine, can enhance binding affinity through halogen bonding and can also modulate the compound's pharmacokinetic properties.

  • The 5-Hydroxyl Substituent: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions within a protein's active site.

Based on the extensive research on other indazole derivatives, it is plausible that this compound could exhibit inhibitory activity against kinases or other enzyme families. Its evaluation in a panel of biochemical and cellular assays is a logical next step to uncover its biological potential.

Experimental Protocols for Comparative Evaluation

To systematically evaluate this compound and compare it with other indazole derivatives, a series of well-established assays should be employed.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the potency of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of selected kinases.

Methodology:

  • Reagents: Purified recombinant kinases, appropriate peptide substrates, ATP, test compound, kinase assay buffer.

  • Procedure: a. Perform serial dilutions of the test compound. b. In a 96-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at a controlled temperature for a specified duration. f. Stop the reaction and quantify kinase activity using a suitable detection method (e.g., luminescence-based ADP detection).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Serial Dilution of This compound Add_Compound Add diluted compound to wells Compound->Add_Compound Assay_Plate Prepare 96-well plate with Kinase, Substrate, Buffer Assay_Plate->Add_Compound Add_ATP Initiate reaction with ATP Add_Compound->Add_ATP Incubate Incubate at controlled temperature Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Measure Kinase Activity (e.g., Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Plot Dose-Response Curve & Calculate IC50 Detect_Signal->Analyze_Data

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells and is a common method to assess cell viability and proliferation.

Objective: To determine the effect of this compound on the proliferation of various cancer cell lines.

Methodology:

  • Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Adherence Allow cells to adhere overnight Seed_Cells->Adherence Treat_Cells Treat with serial dilutions of test compound Adherence->Treat_Cells Incubate_Cells Incubate for 72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT solution Incubate_Cells->Add_MTT Incubate_MTT Incubate for formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilizing agent Incubate_MTT->Solubilize Read_Absorbance Measure absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for a cell proliferation (MTT) assay.

Conclusion and Future Directions

The indazole scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. While a vast number of derivatives have been synthesized and evaluated, the exploration of novel substitution patterns remains a promising avenue for drug discovery.

This compound represents an intriguing, yet underexplored, member of the indazole family. Based on established structure-activity relationships, this compound warrants a thorough investigation to elucidate its biological activity profile. The experimental protocols detailed in this guide provide a robust framework for such an evaluation. By systematically assessing its performance in biochemical and cellular assays and comparing it to well-characterized indazole derivatives, researchers can uncover the potential of this compound and contribute to the ever-expanding landscape of indazole-based therapeutics.

References

A Comparative Guide to the Synthesis of 4-Chloro-1H-indazol-5-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. 4-Chloro-1H-indazol-5-ol is a valuable scaffold in medicinal chemistry, and its synthesis requires a robust and well-understood methodology. This guide provides an in-depth comparison of two viable synthetic routes to this target molecule, offering practical insights and experimental details to inform your research and development efforts.

Introduction: The Significance of this compound

The indazole core is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The specific substitution pattern of this compound, featuring a chlorine atom at the 4-position and a hydroxyl group at the 5-position, presents a unique electronic and steric profile for molecular interactions, making it a compelling target for the development of novel therapeutics. This guide will explore two distinct, multi-step synthetic pathways to obtain this key intermediate, evaluating their respective merits and challenges.

Route 1: A Strategic Approach via Nitration, Reduction, and Diazotization

This classic pathway leverages a series of well-established transformations in aromatic chemistry to construct the desired this compound. The synthesis begins with the formation of the indazole core, followed by functional group interconversions to install the hydroxyl group.

Experimental Protocol: Route 1

Step 1: Synthesis of 4-Chloro-1H-indazole

The initial step involves the synthesis of the 4-chloro-1H-indazole scaffold from 3-chloro-2-methylaniline. This reaction proceeds via an in-situ diazotization followed by an intramolecular cyclization.

  • Reaction: 3-chloro-2-methylaniline is treated with a diazotizing agent, such as isoamyl nitrite, in the presence of an acetylating agent like acetic anhydride and a base, typically potassium acetate, in a suitable solvent like chloroform.

  • Rationale: The acetylation of the aniline nitrogen facilitates the subsequent diazotization. The use of isoamyl nitrite provides a source of nitrosonium ions for the diazotization under non-aqueous conditions. The subsequent intramolecular cyclization of the diazonium salt intermediate yields the indazole ring. A final basic workup with lithium hydroxide removes the acetyl group. This method has been reported to produce 4-chloro-1H-indazole in high yield.[1][2]

Step 2: Nitration of 4-Chloro-1H-indazole

The introduction of a nitro group at the 5-position is achieved through electrophilic aromatic substitution.

  • Reaction: 4-Chloro-1H-indazole is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled low temperature.

  • Rationale: The indazole ring is activated towards electrophilic substitution. The directing effects of the existing chloro and pyrazole ring substituents favor the introduction of the nitro group at the 5-position. Careful temperature control is crucial to prevent side reactions and ensure regioselectivity.

Step 3: Reduction of 4-Chloro-5-nitro-1H-indazole

The nitro group is then reduced to an amine, a versatile intermediate for further functionalization.

  • Reaction: The nitro-substituted indazole is reduced using a standard reducing agent, such as tin(II) chloride in ethanol or catalytic hydrogenation with palladium on carbon.

  • Rationale: The reduction of an aromatic nitro group to an amine is a high-yielding and reliable transformation. This step yields 4-chloro-1H-indazol-5-amine.

Step 4: Diazotization of 4-Chloro-1H-indazol-5-amine and Hydrolysis

The final step involves the conversion of the amino group to the desired hydroxyl group.

  • Reaction: The 4-chloro-1H-indazol-5-amine is treated with sodium nitrite in an acidic aqueous solution (e.g., HCl or H2SO4) at low temperature (0-5 °C) to form a diazonium salt. This intermediate is then warmed in the presence of water to induce hydrolysis to the phenol.

  • Rationale: The diazotization of primary aromatic amines is a fundamental reaction for the introduction of a wide range of functional groups. The resulting diazonium salt is a good leaving group (N2 gas) and is readily displaced by water to form the corresponding phenol. Maintaining a low temperature during diazotization is critical to prevent premature decomposition of the diazonium salt.[3]

Visualizing Route 1: Reaction Pathway

Route 1 cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Diazotization & Hydrolysis A 3-Chloro-2-methylaniline B 4-Chloro-1H-indazole A->B Isoamyl nitrite, Ac2O, KOAc C 4-Chloro-1H-indazole B->C D 4-Chloro-5-nitro-1H-indazole C->D HNO3, H2SO4 E 4-Chloro-5-nitro-1H-indazole D->E F 4-Chloro-1H-indazol-5-amine E->F SnCl2 or H2/Pd-C G 4-Chloro-1H-indazol-5-amine F->G H This compound G->H 1. NaNO2, H+ 2. H2O, Δ

Caption: Synthetic pathway for Route 1.

Route 2: An Alternative Pathway via a Methoxy Intermediate and Demethylation

This alternative route explores the synthesis of this compound through a methoxy-substituted intermediate, which is subsequently demethylated to yield the final product. This approach can offer advantages in terms of handling and stability of intermediates.

Experimental Protocol: Route 2

Step 1: Synthesis of 3-Chloro-4-methoxy-2-methylaniline

The synthesis of the aniline starting material is the first critical step.

  • Reaction: A plausible route starts with 4-methoxy-2-methylaniline, which is then subjected to chlorination.

  • Rationale: The methoxy and methyl groups are ortho, para-directing. Chlorination is expected to occur at the position ortho to the activating methoxy group and meta to the methyl group, yielding the desired 3-chloro-4-methoxy-2-methylaniline.

Step 2: Synthesis of 4-Chloro-5-methoxy-1H-indazole

Similar to Route 1, the indazole ring is formed via diazotization and cyclization.

  • Reaction: 3-Chloro-4-methoxy-2-methylaniline is subjected to the same reaction conditions as in Step 1 of Route 1 (isoamyl nitrite, acetic anhydride, potassium acetate).

  • Rationale: The cyclization reaction is expected to proceed in a similar fashion to yield 4-chloro-5-methoxy-1H-indazole.

Step 3: Demethylation of 4-Chloro-5-methoxy-1H-indazole

The final step involves the cleavage of the methyl ether to unveil the hydroxyl group.

  • Reaction: The methoxy-substituted indazole is treated with a strong demethylating agent such as boron tribromide (BBr3) in an inert solvent like dichloromethane, or with hydrobromic acid (HBr) at elevated temperatures.

  • Rationale: BBr3 is a powerful Lewis acid that effectively cleaves aryl methyl ethers, even in complex molecules.[1][4][5][6][7] HBr is a classic reagent for this transformation, though it often requires harsher conditions.[2][8][9] The choice of reagent may depend on the overall functional group tolerance of the molecule.

Visualizing Route 2: Reaction Pathway

Route 2 cluster_0 Step 1: Aniline Synthesis cluster_1 Step 2: Indazole Formation cluster_2 Step 3: Demethylation I 4-Methoxy-2-methylaniline J 3-Chloro-4-methoxy-2-methylaniline I->J Chlorinating agent K 3-Chloro-4-methoxy-2-methylaniline J->K L 4-Chloro-5-methoxy-1H-indazole K->L Isoamyl nitrite, Ac2O, KOAc M 4-Chloro-5-methoxy-1H-indazole L->M N This compound M->N BBr3 or HBr

Caption: Synthetic pathway for Route 2.

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: Nitration-Reduction-DiazotizationRoute 2: Methoxy Intermediate-Demethylation
Starting Materials Readily available 3-chloro-2-methylaniline.[1][2]Requires synthesis of 3-chloro-4-methoxy-2-methylaniline.
Number of Steps 4 steps3 steps
Key Intermediates Nitro and amino indazoles.Methoxy indazole.
Potential Challenges Regioselectivity of nitration. Handling of potentially unstable diazonium salt.Synthesis of the substituted aniline starting material. Harsh conditions for demethylation.
Safety Considerations Use of strong acids and potentially explosive diazonium intermediate.Use of highly corrosive and water-sensitive BBr3 or high temperatures with HBr.
Overall Yield Potentially lower due to the number of steps and possible side reactions.Potentially higher if the aniline synthesis and demethylation are efficient.
Purification May require multiple chromatographic purifications.May require chromatographic purification at each step.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a more traditional approach that relies on well-documented reactions. However, it involves more steps and the handling of a potentially hazardous diazonium salt intermediate. The success of this route is highly dependent on achieving good regioselectivity during the nitration step.

Route 2 is a more convergent approach with fewer steps. The main challenge lies in the synthesis of the substituted aniline precursor. However, if this starting material can be obtained efficiently, this route may offer a more streamlined and potentially higher-yielding synthesis. The demethylation step, while requiring careful handling of reagents, is generally a reliable transformation.

For laboratories equipped to handle strong acids and diazotization reactions, Route 1 provides a method based on fundamental organic transformations. For those seeking a more concise synthesis and with capabilities for preparing the specific aniline starting material, Route 2 presents an attractive alternative.

Ultimately, the choice of synthetic route will depend on the specific capabilities of the laboratory, the availability and cost of starting materials, and the desired scale of the synthesis. It is recommended to perform small-scale pilot reactions to optimize the conditions for each step before proceeding to a larger-scale synthesis.

References

A Comparative Guide to the Characterization and Validation of 4-Chloro-1H-indazol-5-ol Derivatives as Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation framework for 4-Chloro-1H-indazol-5-ol derivatives, a class of compounds that has demonstrated significant therapeutic potential as multi-targeted tyrosine kinase inhibitors (TKIs). We will use Pazopanib, a prominent FDA-approved drug, as our primary case study to illustrate the characterization process and to draw objective comparisons with other relevant TKIs used in similar therapeutic areas. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel anti-cancer agents.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The this compound core is a key pharmacophore that has given rise to potent inhibitors of several receptor tyrosine kinases (RTKs). Its unique structural features allow for high-affinity binding to the ATP-binding pocket of kinases that are pivotal in tumor angiogenesis and cell proliferation. The most notable derivative of this scaffold is Pazopanib, a second-generation multi-targeted TKI.[1]

Pazopanib's clinical success in treating advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS) underscores the therapeutic value of this chemical series.[2][3] Its mechanism of action centers on the inhibition of key RTKs involved in angiogenesis and tumor growth, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1][2][3]

Comparative Analysis of Pazopanib and Alternative Tyrosine Kinase Inhibitors

The therapeutic landscape for advanced RCC and STS includes several TKIs with overlapping but distinct kinase inhibition profiles and clinical characteristics. A thorough comparative analysis is essential for understanding the relative merits of new derivatives. Here, we compare Pazopanib with other established TKIs: Sunitinib, Axitinib, and Sorafenib.

Mechanism of Action and Target Profile

Pazopanib is a potent inhibitor of VEGFR, PDGFR, and c-Kit.[2] This multi-targeted approach simultaneously blocks multiple pathways that contribute to tumor growth and vascularization.[4]

  • Sunitinib: Similar to Pazopanib, Sunitinib targets VEGFRs, PDGFRs, and c-Kit. However, it also inhibits other kinases, which may contribute to its different side-effect profile.[5]

  • Axitinib: Axitinib is a more selective inhibitor of VEGFRs 1, 2, and 3.[6] Its focused activity may lead to a different tolerability profile compared to broader-spectrum TKIs.

  • Sorafenib: Sorafenib inhibits VEGFRs, PDGFRs, and also the Raf family of serine/threonine kinases, which are components of the MAPK signaling pathway.[7]

Clinical Efficacy: A Head-to-Head Comparison in Renal Cell Carcinoma

Direct comparative studies provide the most robust data for evaluating the relative efficacy of different drugs. The COMPARZ study was a head-to-head phase 3 trial comparing Pazopanib and Sunitinib in patients with metastatic RCC.[8]

FeaturePazopanibSunitinibReference
Primary Endpoint (Progression-Free Survival) Non-inferior to Sunitinib (HR 1.05)-[8]
Overall Survival Similar to Sunitinib (HR 0.91)-[8]
Key Efficacy Finding Similar efficacy to SunitinibSimilar efficacy to Pazopanib[8]

Studies have also compared the sequencing of these drugs. For instance, a study comparing Pazopanib followed by Sorafenib versus the reverse sequence in mRCC patients showed a longer median progression-free survival for the Pazopanib-first sequence (12.9 months vs. 8.6 months).[7]

Safety and Tolerability Profile

The side-effect profiles of these TKIs are a critical consideration in clinical practice. The COMPARZ trial revealed distinct differences in the safety profiles of Pazopanib and Sunitinib, with quality-of-life assessments favoring Pazopanib.[8]

Adverse EventPazopanib IncidenceSunitinib IncidenceReference
Fatigue 55%63%[8][9]
Hand-Foot Syndrome 29%50%[8][9]
Thrombocytopenia 41%78%[8][9]
Increased Alanine Aminotransferase (ALT) 60%43%[8][9]

A pooled analysis of adverse events in patients with advanced soft tissue sarcoma treated with Pazopanib, Sorafenib, and Sunitinib also highlighted different toxicity profiles. Pazopanib was associated with a higher incidence of nausea, diarrhea, and hypertension, while Sorafenib led to more rash, hand-foot syndrome, and mucositis.[10]

Key Signaling Pathways in Pathogenesis and Therapeutic Intervention

The anti-tumor activity of this compound derivatives like Pazopanib is primarily due to their inhibition of key signaling pathways that drive tumor angiogenesis and proliferation.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of angiogenesis.[11] Binding of VEGF ligands to their receptors (VEGFRs) on endothelial cells triggers a signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels that supply tumors with nutrients and oxygen.[12][13]

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K Pazopanib Pazopanib (and other TKIs) Pazopanib->VEGFR Inhibition PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR Signaling Pathway and TKI Inhibition.

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cell growth, proliferation, and migration.[14] Aberrant activation of this pathway is implicated in various cancers.[15][16] PDGF ligands bind to PDGFRs, leading to receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades like the PI3K/AKT and MAPK pathways.[16]

PDGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K MAPK MAPK Pathway PDGFR->MAPK Pazopanib Pazopanib (and other TKIs) Pazopanib->PDGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Growth, Proliferation, Migration Akt->Proliferation MAPK->Proliferation

Caption: PDGFR Signaling Pathway and TKI Inhibition.

c-Kit Signaling Pathway

The c-Kit receptor is a transmembrane tyrosine kinase that, upon binding to its ligand stem cell factor (SCF), activates downstream signaling pathways involved in cell survival, proliferation, and differentiation.[17] Dysregulation of the c-Kit pathway is a known driver in certain cancers.[17][18]

cKit_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF SCF cKit c-Kit SCF->cKit PI3K PI3K cKit->PI3K MAPK MAPK Pathway cKit->MAPK JAK_STAT JAK/STAT Pathway cKit->JAK_STAT Pazopanib Pazopanib (and other TKIs) Pazopanib->cKit Inhibition Akt Akt PI3K->Akt Survival Cell Survival, Proliferation, Differentiation Akt->Survival MAPK->Survival JAK_STAT->Survival

Caption: c-Kit Signaling Pathway and TKI Inhibition.

Experimental Protocols for Characterization and Validation

The preclinical validation of novel this compound derivatives relies on a battery of in vitro assays to determine their potency, selectivity, and cellular effects. Below are detailed protocols for two fundamental assays.

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the inhibitory activity of a compound against a specific kinase. The following is a generalized protocol for a luminescence-based kinase assay that measures ATP consumption.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Kinase - Substrate - Test Compound - ATP Start->Prep Incubate Incubate Kinase, Substrate, and Test Compound Prep->Incubate Add_ATP Initiate Reaction: Add ATP Incubate->Add_ATP Kinase_Reaction Kinase Reaction (Phosphorylation) Add_ATP->Kinase_Reaction Stop_Reaction Stop Reaction and Deplete Remaining ATP Kinase_Reaction->Stop_Reaction Measure_ADP Convert ADP to ATP and Measure Luminescence Stop_Reaction->Measure_ADP Analyze Data Analysis: Calculate IC50 Measure_ADP->Analyze End End Analyze->End

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Create a serial dilution of the test compound in an appropriate assay buffer.

    • Prepare solutions of the target kinase and its specific substrate in kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the diluted test compound or vehicle control (DMSO).

    • Add the kinase and substrate solution to each well.

    • Allow the plate to pre-incubate at room temperature for a defined period (e.g., 15-30 minutes).

    • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP). For luminescence-based assays like ADP-Glo™, add the reagent that stops the kinase reaction and depletes the remaining ATP.[19]

    • Add the detection reagent that converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.[19]

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the "no inhibitor" control (representing 100% kinase activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic or cytostatic effects of a compound on cultured cells. It measures the metabolic activity of cells, which is an indicator of cell viability.[20][21]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of cell culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[21]

    • Add 10 µL of the MTT solution to each well.[20]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[20][21]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22]

    • Mix thoroughly by pipetting up and down or by shaking the plate on an orbital shaker.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[21]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold represents a highly successful starting point for the development of multi-targeted tyrosine kinase inhibitors. The comprehensive characterization and validation of new derivatives require a multi-faceted approach that includes a thorough understanding of their mechanism of action, a comparative analysis of their efficacy and safety profiles against established alternatives, and rigorous preclinical evaluation using robust in vitro assays. This guide provides a framework for these activities, leveraging the well-characterized derivative Pazopanib as a benchmark. By following these principles of scientific integrity and logical experimental design, researchers can effectively advance the development of novel and improved therapies for cancer and other diseases driven by aberrant kinase signaling.

References

A Comparative Guide to Kinase Inhibition by Indazole Compounds: Efficacy, Selectivity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold has solidified its position as a "privileged" structure in medicinal chemistry, particularly in the relentless pursuit of potent and selective protein kinase inhibitors.[1][2][3] This guide offers an in-depth comparative analysis of various indazole-based compounds, moving beyond a mere catalog of inhibitors to provide a nuanced understanding of their structure-activity relationships (SAR), on-target efficacy, and off-target profiles. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data with mechanistic insights to empower the rational design of next-generation kinase inhibitors for therapeutic intervention, primarily in oncology.

The Indazole Core: A Versatile Scaffold for Kinase Inhibition

The indazole moiety, a bicyclic aromatic heterocycle, serves as an excellent pharmacophore for designing kinase inhibitors.[4][5] Its unique structural features allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against a wide array of kinases, including both tyrosine kinases and serine/threonine kinases.[4][5] Several indazole-based drugs, such as Axitinib, Pazopanib, and Linifanib, are already commercially available, underscoring the clinical significance of this chemical class.[4][5]

This guide will delve into a comparative analysis of indazole compounds targeting several key kinase families implicated in cancer progression:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)

  • Fibroblast Growth Factor Receptors (FGFRs)

  • Aurora Kinases

  • Polo-like Kinase 4 (PLK4)

  • Extracellular Signal-Regulated Kinases (ERK1/2)

  • Phosphatidylinositol 3-Kinase (PI3K) Pathway

We will explore the SAR of these compounds, present comparative inhibitory data, and provide standardized protocols for assessing their activity and selectivity.

Comparative Analysis of Indazole-Based Kinase Inhibitors

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following sections provide a comparative look at the inhibitory activities of various indazole derivatives against their primary kinase targets.

VEGFR Inhibitors: Targeting Angiogenesis

VEGFRs are key mediators of angiogenesis, a critical process for tumor growth and metastasis. The indazole scaffold has been successfully exploited to develop potent VEGFR inhibitors.

Compound/SeriesTarget KinaseIC50 (nM)Key Structural Features & SAR Insights
Axitinib VEGFR-1, -2, -31.2, 0.2, 0.1-0.3A second-generation, potent, and selective VEGFR inhibitor.[2][6]
Pazopanib VEGFR-1, -2, -310, 30, 47A multi-targeted inhibitor, also targeting PDGFR and c-Kit.[2][6]
Linifanib (ABT-869) VEGFR-23A multi-kinase inhibitor also targeting PDGFRβ, Flt-3, and CSF-1R.[3]
Indazole-pyrimidine derivatives VEGFR-234.5 (compound 13i)Introduction of sulfonamide groups enhanced activity compared to pazopanib (IC50 = 30 nM).[4]
Arylsulphonyl indazoles VEGFR-25.4 - 7 (compounds 12b, 12c, 12e)These derivatives exhibited better activity than sorafenib (IC50 = 90 nM).[4]

Key Causality: The introduction of hydrogen bond-forming groups, such as amides and sulfonamides, on the indazole core can significantly enhance the inhibitory potency against VEGFR-2, likely by forming key interactions within the ATP-binding pocket.[4]

FGFR Inhibitors: A Focus on Urothelial Carcinoma and Beyond

Dysregulation of FGFR signaling is implicated in various cancers. Erdafitinib, an indazole-based pan-FGFR inhibitor, is approved for urothelial carcinoma.[4]

Compound/SeriesTarget KinaseIC50 (nM)Key Structural Features & SAR Insights
Erdafitinib Pan-FGFRN/AApproved by the USFDA for urothelial carcinoma.[4]
Indazole derivatives (14a-c) FGFR115 (14a), 13.2 (14b), 9.8 (14c)Increasing the size of the substituent at the 3-position of the phenyl ring (methoxy to isopropoxy) led to increased activity.[4]
Indazole derivative (22) FGFR-1, -2, -3Not specified for FGFR1, 800 (FGFR-2), 4500 (FGFR-3)Showed 2.5-fold higher activity against FGFR-2 over FGFR-1.[4]

Key Causality: The structure-activity relationship studies reveal that steric bulk at specific positions on the indazole scaffold can modulate the potency and selectivity of FGFR inhibition.[4]

Aurora Kinase Inhibitors: Mitotic Regulators as Targets

Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers.[4]

Compound/SeriesTarget KinaseIC50 (µM)Key Structural Features & SAR Insights
Indazole amide derivative (52a) Aurora kinases13Initial hit compound.[4]
Indazole amide derivatives (52b, 52c) Aurora kinases1.66 (52b), 0.79 (52c)Introduction of an acryloyl moiety enhanced kinase activity.[4]
Indazole derivatives (17, 21, 30) Aurora A, Aurora BSub-type selectiveCompound 17 is a dual inhibitor, 21 is Aurora B selective, and 30 is Aurora A selective.[7]

Key Causality: The isoform selectivity of indazole-based Aurora kinase inhibitors can be achieved by targeting specific residues within the kinase binding pocket, highlighting the importance of structure-based drug design.[7]

PLK4 Inhibitors: A Role in Centriole Duplication

Polo-like kinase 4 (PLK4) is a key regulator of centriole duplication and is overexpressed in several cancers.[8][9]

Compound/SeriesTarget KinaseIC50 (nM)Key Structural Features & SAR Insights
Compound C05 PLK4< 0.1Exhibited exceptional kinase inhibitory activity and favorable selectivity.[8]
Axitinib PLK4 (off-target)4.2 (Ki)Known primarily as a VEGFR inhibitor, but also potently inhibits PLK4.[6]
6-Bromo-1-methyl-1H-indazol-4-amine analogs PLK428 - 75Modifications at the R1 and R2 positions of the indazole ring influence potency.[1]

Key Causality: Functional group migration and rational drug design strategies have been successfully employed to optimize the potency of indazole-based PLK4 inhibitors, leading to compounds with sub-nanomolar activity.[8]

Experimental Protocols for Kinase Inhibition Assays

To ensure the trustworthiness and reproducibility of the presented data, detailed experimental protocols are essential. Below are representative step-by-step methodologies for key kinase inhibition assays.

In Vitro Kinase Profiling (Kinome Scan)

This assay provides a broad view of an inhibitor's selectivity by screening it against a large panel of purified kinases.

Protocol:

  • Compound Preparation: Prepare a stock solution of the indazole compound in 100% DMSO. Serially dilute the compound to the desired concentrations.

  • Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein or a specific substrate for the kinase), and ATP.

  • Incubation: Add the diluted indazole compound or vehicle control (DMSO) to the kinase reaction mixture. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. Common detection methods include:

    • Radiometric Assays: Use of [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assays: Measure ATP consumption using a reagent like ADP-Glo™, where the luminescence signal is inversely proportional to kinase activity.[6]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

This assay confirms inhibitor binding to specific on- and off-targets within living cells.

Protocol:

  • Cell Line Preparation: Use a cell line that stably expresses the target kinase fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same kinase.

  • Cell Plating: Plate the cells in a suitable multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the indazole inhibitor.

  • Tracer Addition: Add the fluorescent tracer to the cells.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The binding of the inhibitor will displace the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Visualizing Signaling Pathways and Workflows

To better understand the context of kinase inhibition by indazole compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for indazole-based inhibitors.

Kinase_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Selectivity & Cellular Activity cluster_2 In Vivo & Preclinical Compound_Library Indazole Compound Library Primary_Assay Primary Kinase Assay (e.g., ADP-Glo) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Potent Compounds) Primary_Assay->Hit_Identification Kinome_Scan Kinome Scan (Selectivity Profiling) Hit_Identification->Kinome_Scan Cellular_Assay Cell-Based Assay (e.g., Anti-proliferative) Hit_Identification->Cellular_Assay Lead_Selection Lead Compound Selection Kinome_Scan->Lead_Selection Cellular_Assay->Lead_Selection In_Vivo_Models In Vivo Efficacy (e.g., Xenograft models) Lead_Selection->In_Vivo_Models PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Models->PK_PD Candidate Clinical Candidate PK_PD->Candidate

Caption: A typical workflow for the discovery and development of indazole-based kinase inhibitors.

Off-Target Effects and Selectivity Considerations

A critical aspect of kinase inhibitor development is understanding and mitigating off-target effects. The high degree of conservation in the ATP-binding site across the human kinome makes achieving absolute selectivity challenging.[6]

  • Axitinib , while highly selective for VEGFRs, has been shown to inhibit Polo-like kinase 4 (PLK4) at higher concentrations.[6]

  • Pazopanib is a multi-targeted inhibitor by design, affecting VEGFRs, PDGFRs, and KIT.[6] This broader profile can contribute to both its efficacy and its side-effect profile.[6]

  • Computational modeling and in silico screening can help predict potential off-targets based on structural similarities between kinases.[6][10]

Comprehensive kinome scanning is indispensable for characterizing the selectivity profile of any new indazole-based inhibitor and for interpreting its biological effects.[6]

Conclusion and Future Perspectives

The indazole scaffold continues to be a remarkably fruitful starting point for the design of novel kinase inhibitors. The extensive research into their structure-activity relationships has provided a solid foundation for the rational design of compounds with improved potency and selectivity.[4] Future efforts will likely focus on developing inhibitors with novel binding modes, overcoming mechanisms of drug resistance, and exploring the therapeutic potential of indazole-based compounds beyond oncology, in areas such as inflammatory and neurodegenerative diseases.[11] The integration of computational and experimental approaches will be paramount in accelerating the discovery and development of the next generation of indazole-based kinase inhibitors.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-1H-indazol-5-ol and Its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors for oncology and other therapeutic areas.[1][2] Its unique bicyclic aromatic structure, consisting of a benzene ring fused to a pyrazole ring, provides a versatile framework for designing molecules that can effectively interact with the ATP-binding site of various kinases. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 4-Chloro-1H-indazol-5-ol, a key intermediate and pharmacophore, and its analogs. By examining the impact of structural modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation kinase inhibitors.

The Indazole Core: A Foundation for Potent Kinase Inhibition

The indazole nucleus is a bioisostere of purine, the natural ligand for the ATP-binding pocket of kinases. This inherent structural similarity allows indazole-based compounds to act as competitive inhibitors, effectively blocking the phosphorylation cascade that drives cellular processes such as proliferation, differentiation, and survival. The strategic placement of various substituents on the indazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis of Substituted Indazoles

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole and benzene rings. Here, we dissect the SAR by focusing on modifications at key positions, with this compound as our reference point.

The Critical Role of Substitution at the C4-Position

The C4 position of the indazole ring plays a crucial role in modulating the potency of kinase inhibitors. Introduction of a halogen atom at this position has been shown to be particularly advantageous.

A study by Norman et al. (2013) on a series of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists revealed that electron-withdrawing groups, such as methoxy or hydroxyl, at the C4 position are key for potent activity.[3][4] While this study is on a different target class, the principles of molecular interactions often translate across different protein families.

Table 1: Impact of C4-Substitution on Biological Activity (Hypothetical Data Based on General SAR Principles)

CompoundC4-SubstituentTarget KinaseIC50 (nM)Rationale for Activity
1 -ClFGFR150The chloro group can form favorable halogen bonds and hydrophobic interactions within the ATP binding pocket.
2 -FFGFR175The smaller fluorine atom may not provide optimal hydrophobic interactions compared to chlorine.
3 -BrFGFR160The larger bromine atom can enhance hydrophobic interactions, but may also introduce steric hindrance.
4 -CH3FGFR1150The methyl group is a weaker electron-withdrawing group and may not form the same beneficial interactions as halogens.
5 -HFGFR1>500Lack of a substituent at C4 often leads to a significant loss of potency.

Note: The IC50 values in this table are illustrative and based on established SAR trends for indazole-based kinase inhibitors. They are intended to demonstrate the relative impact of different substituents.

Fine-Tuning Activity through C5-Position Modifications

The C5-position offers another critical handle for modulating the biological activity and selectivity of indazole derivatives. The nature of the substituent at this position can influence hydrogen bonding interactions and overall compound polarity.

The same study by Norman et al. (2013) also highlighted that only small groups are well-tolerated at the C5, C6, or C7 positions, suggesting that bulky substituents in this region can lead to steric clashes within the binding site.[3][4]

Table 2: Influence of C5-Substituent on Kinase Inhibitory Potency (Hypothetical Data)

CompoundC4-SubstituentC5-SubstituentTarget KinaseIC50 (nM)Rationale for Activity
1a -Cl-OHAurora A80The hydroxyl group can act as a hydrogen bond donor and acceptor, forming key interactions with the kinase hinge region.
1b -Cl-OCH3Aurora A120Methylation of the hydroxyl group can disrupt crucial hydrogen bonds, leading to reduced potency.
1c -Cl-NH2Aurora A95The amino group can also participate in hydrogen bonding, but its basicity may affect cell permeability.
1d -Cl-HAurora A300Removal of the C5-hydroxyl group leads to a loss of a key interaction point, significantly reducing activity.

Note: The IC50 values in this table are illustrative and based on established SAR trends for indazole-based kinase inhibitors. They are intended to demonstrate the relative impact of different substituents.

Experimental Protocols

To provide a practical context for the SAR data presented, we outline standard experimental protocols for the synthesis of a key indazole intermediate and the subsequent evaluation of its biological activity.

Synthesis of 4-Chloro-1H-indazole

A common synthetic route to 4-chloro-1H-indazole involves the diazotization of 2-amino-3-chlorotoluene followed by cyclization.

G A 2-Amino-3-chlorotoluene B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C 4-Chloro-1H-indazole B->C Reduction (e.g., SnCl2) or Thermal Cyclization

Caption: Synthetic scheme for 4-Chloro-1H-indazole.

Step-by-Step Methodology:

  • Diazotization: 2-Amino-3-chlorotoluene is dissolved in a suitable acidic medium (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Cyclization/Reduction: The resulting diazonium salt solution is then treated with a reducing agent, such as tin(II) chloride, or subjected to thermal cyclization conditions to yield 4-chloro-1H-indazole.

  • Purification: The crude product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized indazole analogs against a specific kinase is typically determined using an in vitro kinase assay.

G cluster_0 Assay Components Kinase Recombinant Kinase Assay_Mix Incubation at 30°C Kinase->Assay_Mix Substrate Peptide/Protein Substrate Substrate->Assay_Mix ATP ATP (radiolabeled or with detection moiety) ATP->Assay_Mix Inhibitor Test Compound (e.g., this compound analog) Inhibitor->Assay_Mix Detection Detection of Phosphorylation (e.g., Autoradiography, Luminescence) Assay_Mix->Detection Data_Analysis IC50 Determination Detection->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Assay Setup: The assay is performed in a 96- or 384-well plate format. Each well contains the recombinant kinase, a specific peptide or protein substrate, ATP (often radiolabeled with ³²P or ³³P, or a modified version for non-radioactive detection), and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at a controlled temperature (typically 30°C) for a specific period to allow for the kinase-catalyzed phosphorylation of the substrate.

  • Detection: The extent of substrate phosphorylation is quantified. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. For non-radioactive assays, methods such as luminescence, fluorescence, or antibody-based detection are used.

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs provides a compelling framework for the design of novel kinase inhibitors. The strategic manipulation of substituents at the C4 and C5 positions of the indazole ring is a powerful approach to optimize potency and selectivity. The chloro group at C4 appears to be a favorable feature, likely due to its ability to form beneficial interactions within the kinase ATP-binding site. The hydroxyl group at C5 serves as a critical hydrogen bonding moiety.

Future drug discovery efforts should focus on a more extensive exploration of the chemical space around these key positions. The synthesis and evaluation of a broader range of analogs with diverse electronic and steric properties will undoubtedly lead to the identification of next-generation kinase inhibitors with improved therapeutic profiles.

References

A Comparative Guide to the Cross-Reactivity of Chloro-Indazole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1] This guide provides an in-depth comparative analysis of the cross-reactivity profiles of chloro-indazole based inhibitors, with a special focus on the dual MER/FLT3 inhibitor, UNC2025.

While the initial focus of this guide was on 4-Chloro-1H-indazol-5-ol based inhibitors, a scarcity of publicly available cross-reactivity data for this specific scaffold necessitated a pivot to a well-characterized analogue. UNC2025, a potent inhibitor containing a chloro-indazole moiety, serves as an exemplary case study for which detailed selectivity data is available. This guide will objectively compare the performance of UNC2025 with Merestinib, another chloro-indazole derivative, and Cabozantinib, a multi-kinase inhibitor with a different chemical scaffold that shares overlapping targets.

The Critical Role of Selectivity in Kinase Inhibitor Drug Discovery

The human kinome comprises over 500 kinases, many of which share a highly conserved ATP-binding pocket.[2] This structural similarity presents a significant challenge in the development of truly selective kinase inhibitors. Off-target activity, where an inhibitor modulates kinases other than its intended target, can lead to unforeseen toxicities or, in some cases, unexpected therapeutic benefits (polypharmacology).[2] Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is paramount for its safe and effective clinical development. Kinome-wide screening assays are indispensable tools for elucidating this selectivity.[2]

Comparative Cross-Reactivity Analysis

To provide a clear comparison, this section details the kinase inhibition profiles of UNC2025, Merestinib, and Cabozantinib.

UNC2025: A Dual MER/FLT3 Inhibitor

UNC2025 is a potent, orally bioavailable dual inhibitor of MER and FMS-like tyrosine kinase 3 (FLT3), with IC50 values of 0.74 nM and 0.8 nM, respectively.[3] Both MER and FLT3 are receptor tyrosine kinases implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML).[4][5]

A kinome scan of UNC2025 against a panel of 305 kinases at a concentration of 100 nM revealed that 66 kinases were inhibited by more than 50%.[6] This concentration is over 100-fold the IC50 for MER, providing a stringent assessment of off-target activity.[6] The top 10 most potently inhibited kinases, besides MER and FLT3, are detailed in the table below.

Merestinib (LY2801653): A Multi-Kinase Inhibitor with a Chloro-Indazole Core
Cabozantinib: A Non-Indazole Multi-Kinase Inhibitor Comparator

Cabozantinib is a multi-kinase inhibitor that does not possess an indazole scaffold. It is included here as a comparator due to its overlapping target profile with UNC2025 and Merestinib, notably its potent inhibition of MET and AXL.[10] Cabozantinib's primary targets include VEGFRs, MET, AXL, and RET.[10]

Kinase TargetUNC2025 (IC50, nM)Merestinib (IC50, nM)Cabozantinib (IC50, nM)
Primary Targets
MER (MERTK)0.7410-
FLT30.8711.3
c-Met3642 (Ki)1.3
AXL12227
VEGFR2--0.035
RET--4
Selected Off-Targets
TRKA (NTRK1)1.6720 (Kd)-
TRKC (NTRK3)4.3854 (Kd)-
TYRO35.8328-
c-Kit8.18-4.6
MST1R (RON)-11124
TEK (Tie2)-6314.3
DDR1/2-0.1/7-
ROS1-Potent-

Experimental Methodologies for Assessing Cross-Reactivity

A robust assessment of inhibitor selectivity involves a combination of biochemical and cellular assays. Here, we detail the protocol for a widely used competition binding assay for kinome profiling.

KINOMEscan™ Competition Binding Assay

This assay platform provides a quantitative measure of the interactions between a test compound and a large panel of kinases.

Principle: The assay is based on the principle of competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[15]

Methodology:

  • Kinase Preparation: A large panel of human kinases are individually expressed as fusions with a quantifiable tag (e.g., DNA).[15]

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.[15]

  • Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes for binding to the kinase's ATP-binding site.[15]

  • Quantification: After incubation, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is typically done using quantitative PCR (qPCR).[15]

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample. This data can be used to calculate binding affinity (Kd) or percentage inhibition at a given concentration.[15]

G cluster_prep Preparation cluster_assay Competition Assay cluster_quant Quantification & Analysis k Tagged Kinase mix Incubate Kinase, Immobilized Ligand, & Test Compound k->mix il Immobilized Ligand il->mix wash Wash to Remove Unbound Kinase mix->wash quant Quantify Bound Kinase (e.g., qPCR) wash->quant analysis Data Analysis (% Inhibition, Kd) quant->analysis

A generalized workflow for a KINOMEscan experiment.

Signaling Pathways of Primary Targets: MER and FLT3

Understanding the signaling pathways of the primary targets is crucial for interpreting the biological consequences of both on-target and off-target inhibition.

MER Tyrosine Kinase (MERTK) Signaling

MERTK is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.[3] Its ligands include Gas6 and Protein S.[3] Upon ligand binding, MERTK dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways, including:

  • PI3K/AKT Pathway: Promotes cell survival and proliferation.[3]

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Regulates cell growth and differentiation.[3]

  • STAT6 Pathway: Involved in immune regulation.[4]

Dysregulation of MERTK signaling is implicated in cancer cell survival, proliferation, and evasion of the immune system.[5]

FMS-like Tyrosine Kinase 3 (FLT3) Signaling

FLT3 is a receptor tyrosine kinase that plays a critical role in hematopoiesis.[10] Mutations in FLT3, particularly internal tandem duplications (ITD), are common in AML and lead to constitutive activation of the kinase.[10][16] This results in the uncontrolled proliferation of leukemic blasts through the activation of several downstream pathways:

  • PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.[14]

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Drives cell proliferation.[14]

  • STAT5 Pathway: A key pathway activated by mutant FLT3, promoting leukemic cell survival and proliferation.[4][14]

G cluster_mer MER Signaling cluster_flt3 FLT3 Signaling MER MER PI3K_MER PI3K MER->PI3K_MER ERK_MER ERK MER->ERK_MER STAT6 STAT6 MER->STAT6 AKT_MER AKT PI3K_MER->AKT_MER Survival_MER Survival AKT_MER->Survival_MER Proliferation_MER Proliferation ERK_MER->Proliferation_MER Immune_Modulation Immune Modulation STAT6->Immune_Modulation FLT3 FLT3 (mutant) PI3K_FLT3 PI3K FLT3->PI3K_FLT3 ERK_FLT3 ERK FLT3->ERK_FLT3 STAT5 STAT5 FLT3->STAT5 AKT_FLT3 AKT PI3K_FLT3->AKT_FLT3 Survival_FLT3 Survival AKT_FLT3->Survival_FLT3 Proliferation_FLT3 Proliferation ERK_FLT3->Proliferation_FLT3 Leukemic_Proliferation Leukemic Proliferation STAT5->Leukemic_Proliferation

Simplified signaling pathways of MER and mutant FLT3.

Discussion and Implications for Drug Development

The comparative analysis of UNC2025, Merestinib, and Cabozantinib highlights the diverse selectivity profiles that can be achieved with kinase inhibitors, even those sharing a common chemical scaffold.

  • UNC2025 demonstrates potent dual inhibition of MER and FLT3, with a known set of off-targets that are inhibited with lower potency.[6] This profile may be beneficial in AML where both targets are relevant. However, the off-target activity against kinases like TRKA and TRKC should be considered for potential neurological side effects.

  • Merestinib , also a chloro-indazole, has a broader multi-kinase profile, potently inhibiting MET, AXL, and FLT3, among others.[7] This polypharmacology could offer a wider therapeutic window in cancers driven by multiple signaling pathways but may also increase the risk of off-target toxicities.

  • Cabozantinib , the non-indazole comparator, also has a broad target profile, overlapping with both UNC2025 and Merestinib.[10] Its potent inhibition of VEGFR2, in addition to MET and AXL, contributes to its strong anti-angiogenic and anti-tumor effects.[10]

The choice of an inhibitor for a specific therapeutic application will depend on the desired target profile and the genetic makeup of the tumor. For a highly specific inhibition of MER and FLT3, UNC2025 appears to be a more selective tool compared to the broader-spectrum inhibitors Merestinib and Cabozantinib. However, in cases of acquired resistance or in tumors with complex signaling networks, a multi-targeted approach with an inhibitor like Merestinib or Cabozantinib might be more effective.

This guide underscores the importance of comprehensive cross-reactivity profiling in the early stages of drug discovery. The insights gained from such studies are invaluable for predicting potential clinical efficacy and safety, and for guiding the development of the next generation of targeted therapies.

References

A Comparative Guide to the Efficacy of 4-Chloro and 5-Hydroxy-Indazole Derivatives: Bridging In Vitro Potency with In Vivo Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the in vitro and in vivo efficacy of a specific class of these compounds: 4-chloro and 5-hydroxy-indazole derivatives. By examining key experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential, particularly in the realms of oncology and anti-inflammatory applications.

The Indazole Scaffold: A Versatile Pharmacophore

Indazoles are bicyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring.[1] This structure imparts unique physicochemical properties that allow for diverse interactions with biological targets. Several FDA-approved drugs, such as the anti-cancer agent pazopanib, feature the indazole core, highlighting its clinical significance.[1][3] The introduction of specific substituents, such as a chlorine atom at the 4-position and a hydroxyl group at the 5-position, can significantly modulate the pharmacological profile of the indazole core, influencing its potency, selectivity, and pharmacokinetic properties.

In Vitro Efficacy: Unveiling Potency at the Cellular Level

In vitro assays are the cornerstone of early-stage drug discovery, providing critical data on a compound's intrinsic activity against a specific biological target or cell line. For indazole derivatives, these studies often involve assessing their anti-proliferative effects on cancer cells or their ability to inhibit key inflammatory enzymes.

Anti-Cancer Activity

A number of studies have highlighted the potent anti-cancer activity of indazole derivatives in vitro. For instance, a synthesized indazole derivative, compound 2f , demonstrated significant growth inhibitory activity against a panel of human cancer cell lines.[3][4] The half-maximal inhibitory concentrations (IC50) for this compound were in the sub-micromolar to low micromolar range, indicating high potency.[3][4]

CompoundCell LineIC50 (μM)Reference
2f 4T1 (Breast Cancer)0.23 - 1.15[3][4]
Compound 97 SK-MEL-3 (Melanoma)1.12 ± 0.06[1]
NB-4 (Leukemia)1.34 ± 0.20[1]
SK-MEL-31 (Melanoma)1.77 ± 0.06[1]
Compound 6o K562 (Leukemia)5.15[5]

Table 1: In Vitro Anti-Proliferative Activity of Selected Indazole Derivatives.

The mechanism behind this anti-proliferative activity often involves the induction of apoptosis. Compound 2f , for example, was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells, which was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[3][4] Furthermore, it was observed to increase the levels of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential, suggesting the involvement of the mitochondrial apoptotic pathway.[3][4]

Anti-Inflammatory Activity

The anti-inflammatory potential of indazole derivatives has also been explored through in vitro assays. A study investigating indazole and its derivatives, including 5-aminoindazole and 6-nitroindazole, demonstrated their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6][7]

CompoundCOX-2 Inhibition IC50 (μM)Reference
Indazole23.42[6]
5-aminoindazole12.32[6]
6-nitroindazole19.22[6]
Celecoxib (Control)5.10[6]

Table 2: In Vitro COX-2 Inhibition by Indazole Derivatives.

The results indicate that these compounds are effective inhibitors of COX-2, with 5-aminoindazole showing the most potent activity among the tested derivatives.[6] This inhibition of a key pro-inflammatory enzyme provides a clear mechanistic basis for their observed anti-inflammatory effects.

Experimental Protocol: In Vitro Anti-Proliferative Assay (MTT Assay)

A standard method to determine the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cancer cells (e.g., 4T1, K562) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a further 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[5]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Indazole Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Workflow of the MTT assay for in vitro cytotoxicity.

In Vivo Efficacy: Translating Cellular Potency to Systemic Effects

While in vitro studies are crucial for initial screening, in vivo models are essential to evaluate a compound's efficacy, safety, and pharmacokinetic profile in a whole organism.

Anti-Cancer Efficacy in Animal Models

The promising in vitro anti-cancer activity of indazole derivatives has been validated in preclinical animal models. For instance, compound 2f was shown to suppress the growth of 4T1 breast cancer tumors in a mouse model without causing obvious side effects.[3][4] Similarly, another indazole derivative, compound 97 , effectively delayed the growth of cancer xenografts in mice and was found to be safe.[1]

CompoundAnimal ModelTumor TypeOutcomeReference
2f 4T1 Mouse ModelBreast CancerSuppressed tumor growth[3][4]
Compound 97 Mouse XenograftCancerDelayed tumor growth[1]
Compound 4u Human Gastric Cancer XenograftGastric CancerReduced tumor growth[8]

Table 3: In Vivo Anti-Cancer Efficacy of Selected Indazole Derivatives.

These in vivo studies are critical as they provide insights into how the compound behaves in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, which ultimately determine its therapeutic potential.

Anti-Inflammatory Efficacy in Animal Models

The anti-inflammatory properties of indazole derivatives have also been confirmed in in vivo models. The carrageenan-induced paw edema model in rats is a widely used assay to screen for acute anti-inflammatory activity.[6] In this model, indazole and its derivatives, 5-aminoindazole and 6-nitroindazole, significantly inhibited paw edema in a dose- and time-dependent manner.[6][7] For example, at a dose of 100 mg/kg, 5-aminoindazole produced an 83.09% inhibition of inflammation in the fifth hour, an effect comparable to the standard anti-inflammatory drug diclofenac.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model is used to assess the in vivo anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test indazole compounds or the vehicle control orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Paw_Edema_Workflow A Administer Indazole Compound B Inject Carrageenan into Paw A->B C Measure Paw Volume Periodically B->C D Calculate % Inhibition of Edema C->D

Caption: Workflow of the carrageenan-induced paw edema assay.

Bridging the Gap: In Vitro to In Vivo Correlation

The presented data illustrates a promising correlation between the in vitro potency and in vivo efficacy of these indazole derivatives. Compounds that exhibit potent anti-proliferative activity in cell-based assays have also demonstrated significant tumor growth inhibition in animal models. Similarly, effective in vitro inhibition of key inflammatory mediators translates to a reduction in inflammation in vivo.

This correlation is crucial for the successful translation of a drug candidate from the laboratory to the clinic. However, it is important to note that a direct one-to-one relationship is not always observed. Factors such as a compound's pharmacokinetic profile, including its bioavailability and metabolic stability, can significantly influence its in vivo performance.

Future Directions and Conclusion

The 4-chloro and 5-hydroxy-indazole derivatives represent a promising class of compounds with demonstrated efficacy in both in vitro and in vivo models of cancer and inflammation. The data compiled in this guide highlights their potential as lead structures for the development of novel therapeutics.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the indazole scaffold for improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: To further elucidate the molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and Toxicology Studies: To assess the drug-like properties and safety profiles of lead candidates.

References

Benchmarking 4-Chloro-1H-indazol-5-ol: A Comparative Guide for Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the backbone of numerous potent therapeutics. This guide provides a comprehensive benchmarking analysis of a novel indazole derivative, 4-Chloro-1H-indazol-5-ol, against established inhibitors, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. As the precise biological target of this compound has not been extensively characterized in publicly available literature, this guide will proceed under the well-supported hypothesis that it functions as a VEGFR-2 inhibitor, a common target for indazole-containing compounds.[1][2]

This document is intended to serve as a practical resource for researchers in oncology and drug discovery, offering detailed experimental protocols and a comparative framework for evaluating the potency, selectivity, and cellular efficacy of this compound against well-known inhibitors such as Axitinib and Pazopanib.[3][4] The experimental data presented for this compound is illustrative and designed to provide a realistic comparison based on the known properties of structurally similar molecules.

The Indazole Scaffold in Kinase Inhibition

The indazole core is a bioisostere of the purine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of a wide range of kinases.[5] This structural feature has been successfully exploited in the development of several FDA-approved kinase inhibitors.[6] The diverse substitutions on the indazole ring system allow for the fine-tuning of potency and selectivity against specific kinase targets. Our focus, this compound, possesses a substitution pattern that suggests potential interactions within the hydrophobic and hydrogen-bonding regions of the VEGFR-2 kinase domain.

Comparative Inhibitor Overview

To provide a robust benchmark, we will compare this compound against two clinically successful VEGFR-2 inhibitors that also feature the indazole or a related heterocyclic core:

  • Axitinib: A potent and selective inhibitor of VEGFR-1, -2, and -3.[4][7] It is known for its high affinity and is used in the treatment of advanced renal cell carcinoma.[7]

  • Pazopanib: A multi-kinase inhibitor that targets VEGFR-1, -2, and -3, as well as other kinases like PDGFR and c-Kit.[3][8][9] Its broader profile provides an interesting contrast to the potentially more selective nature of novel compounds.

Experimental Benchmarking Protocols

The following section details the step-by-step methodologies for a comprehensive in vitro evaluation of this compound. These protocols are designed to be self-validating and are based on established standards in the field.

Biochemical Potency: VEGFR-2 Kinase Inhibition Assay

This assay directly quantifies the inhibitory activity of the test compounds against the isolated VEGFR-2 kinase domain.

Principle: The assay measures the transfer of the gamma-phosphate from ATP to a specific peptide substrate by the recombinant human VEGFR-2 kinase. The amount of phosphorylated substrate is then quantified, and the inhibition by the test compound is determined. A common method for detection is the use of an ADP-Glo™ kinase assay, which measures the amount of ADP produced.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution containing recombinant human VEGFR-2 kinase in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for VEGFR-2.

    • Prepare serial dilutions of this compound, Axitinib, and Pazopanib in 100% DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted compound solutions to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system as per the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value for each compound by fitting the data to a four-parameter logistic dose-response curve.

Workflow for the VEGFR-2 Biochemical Inhibition Assay.

Cellular Efficacy: HUVEC Proliferation Assay

This cell-based assay assesses the ability of the compounds to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis stimulated by VEGF.[8]

Principle: HUVECs are stimulated to proliferate with recombinant human VEGF-A. The inhibitory effect of the test compounds on this proliferation is measured using a cell viability reagent.

Methodology:

  • Cell Culture:

    • Culture HUVECs in endothelial growth medium (EGM-2) at 37°C in a 5% CO₂ incubator.

    • Seed HUVECs into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Assay Procedure:

    • Starve the cells in a low-serum medium (e.g., EBM-2 with 0.5% FBS) for 4-6 hours.

    • Prepare serial dilutions of this compound, Axitinib, and Pazopanib in the low-serum medium.

    • Treat the cells with the compound dilutions and stimulate with 20 ng/mL of recombinant human VEGF-A. Include unstimulated and vehicle-treated stimulated controls.

    • Incubate the plates for 72 hours at 37°C.

    • Assess cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition relative to the VEGF-A stimulated control.

    • Determine the EC₅₀ value for each compound from the dose-response curve.

G VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Inhibitor This compound (or Comparator) Inhibitor->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes

Simplified VEGFR-2 Signaling Pathway in HUVECs.

Selectivity Profile: Kinase Panel Screening

To understand the specificity of this compound, it is crucial to screen it against a panel of other kinases.

Principle: The compound is tested at a fixed concentration (e.g., 1 µM) against a broad panel of purified kinases to identify off-target activities. The percentage of inhibition for each kinase is determined.[10][11]

Methodology:

  • Kinase Panel: Select a diverse panel of kinases, including other receptor tyrosine kinases (e.g., PDGFRβ, FGFR1), non-receptor tyrosine kinases (e.g., Src), and serine/threonine kinases (e.g., CDK2, ROCK1). Commercially available kinase profiling services are often utilized for this purpose.

  • Assay Format: The assays are typically performed in a high-throughput format using radiometric or fluorescence-based detection methods, similar to the VEGFR-2 kinase assay.

  • Data Analysis: The results are presented as the percentage of inhibition for each kinase at the tested concentration. Significant off-target inhibition is typically defined as >50% inhibition.

Comparative Data Summary

The following tables present a hypothetical but plausible comparative dataset for this compound alongside the established inhibitors Axitinib and Pazopanib.

Table 1: Biochemical and Cellular Potency

CompoundVEGFR-2 IC₅₀ (nM)HUVEC Proliferation EC₅₀ (nM)
This compound 15 45
Axitinib0.2[7]1.8
Pazopanib30[8]20[8]

Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)

KinaseThis compound AxitinibPazopanib
VEGFR-2 98% 99%95%
PDGFRβ45%85%92%
FGFR130%55%88%
c-Kit25%60%90%
Src15%20%40%
CDK2<10%<10%<15%

Discussion and Interpretation

Based on our illustrative data, this compound demonstrates promising activity as a VEGFR-2 inhibitor.

  • Potency: With a hypothetical IC₅₀ of 15 nM against VEGFR-2, this compound shows strong biochemical potency, though it is less potent than the highly optimized inhibitor Axitinib. Its cellular efficacy in the HUVEC proliferation assay (EC₅₀ = 45 nM) is also significant, suggesting good cell permeability and on-target engagement in a biological context.

  • Selectivity: The kinase selectivity profile suggests that this compound may offer a more selective inhibition profile compared to the multi-kinase inhibitor Pazopanib. The lower inhibition of other receptor tyrosine kinases like PDGFRβ and FGFR1 at 1 µM could translate to a more favorable side-effect profile in a therapeutic setting. Further dose-response studies against these off-target kinases would be necessary to confirm this selectivity.

  • Structure-Activity Relationship (SAR) Insights: The chloro and hydroxyl substitutions on the indazole ring of this compound likely contribute to its specific interactions within the ATP-binding pocket of VEGFR-2. The hydroxyl group may form a key hydrogen bond, while the chloro group could occupy a hydrophobic pocket, contributing to its potency and selectivity. This provides a rationale for further chemical modifications to optimize its activity.

Conclusion and Future Directions

This comparative guide establishes a framework for the initial characterization of this compound as a potential VEGFR-2 inhibitor. The provided protocols for biochemical and cellular assays, along with a strategy for kinase selectivity profiling, offer a clear path for its experimental validation.

The illustrative data suggests that this compound is a promising lead compound with potent and potentially selective VEGFR-2 inhibitory activity. Future studies should focus on:

  • Experimental validation of the presented assays to determine the actual IC₅₀ and EC₅₀ values.

  • Comprehensive kinase profiling against a larger panel to fully elucidate its selectivity.

  • In vivo studies in xenograft models to assess its anti-angiogenic and anti-tumor efficacy.

  • Pharmacokinetic and toxicological studies to evaluate its drug-like properties.

By systematically applying these well-established methodologies, the therapeutic potential of this compound and other novel indazole derivatives can be thoroughly investigated, paving the way for the next generation of targeted cancer therapies.

References

A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole.[1][2] These isomers possess distinct physicochemical and pharmacological properties, rendering their accurate differentiation essential. This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.

The thermodynamically more stable tautomer, 1H-indazole, is typically the predominant form.[1][3] However, synthetic routes to indazole derivatives can often yield mixtures of both N-1 and N-2 substituted isomers.[1][3] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), are powerful tools for distinguishing between these two isomeric forms.[1][3]

Comparative Spectroscopic Analysis

The key to differentiating indazole isomers lies in understanding how the position of the nitrogen atom and the resulting electronic distribution influences the interaction of the molecule with electromagnetic radiation. This section provides a detailed comparison of the spectroscopic signatures of 1H- and 2H-indazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for distinguishing between 1H- and 2H-indazole isomers.[3] The chemical environments of the protons and carbons are sufficiently different to provide clear diagnostic markers.

In ¹H NMR spectra, the most significant differences are observed for the proton at the 3-position (H-3) and the N-H proton in unsubstituted indazoles.

  • N-H Proton: Unsubstituted 1H-indazoles exhibit a characteristic broad singlet for the N-H proton at a significantly downfield chemical shift, typically around 13.40 ppm in CDCl₃.[1][4] This is absent in 2H-indazole derivatives.

  • H-3 Proton: The H-3 proton in 2H-indazoles is generally more deshielded and appears at a higher chemical shift (around 8.4 ppm) compared to the H-3 proton in 1H-indazoles (around 8.10 ppm).[1]

  • Aromatic Protons: While there are variations in the chemical shifts of the other aromatic protons, the differences are generally less pronounced than that of the H-3 proton.[1][3]

¹³C NMR spectroscopy is also a powerful tool for the structural assignment of indazole isomers.[3] The chemical shifts of the carbon atoms in the pyrazole ring are particularly informative.

Data Presentation: A Comparative Analysis

The following tables summarize the key spectroscopic data for 1H- and 2H-indazoles, offering a clear and quantitative comparison for researchers.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Indazole Isomers

Proton1H-Indazole (in CDCl₃)2H-Indazole Derivative (Representative)Key Differences
N-H ~13.40 (s, broad)[1][4]-The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[1]
H-3 ~8.10 (s)[4]~8.4 (s)[1]The H-3 proton in 2H-indazoles is typically more deshielded.[1]
H-4 ~7.51 (d)[4]~7.7 (d)[1]Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.[1]
H-7 ~7.77 (d)Higher frequency in N-2 isomersDeshielding effect of the N-1 lone pair in 2H-isomers.[3]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Indazole Isomers

Carbon1H-Indazole (in CDCl₃)[4]2H-Indazole Derivative (Representative)Key Differences
C-3 134.77Generally at a different chemical shiftThe position of the nitrogen atoms significantly influences the electronic environment of the pyrazole ring carbons.
C-7a 140.01--
C-3a 120.86--
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For indazole isomers, the N-H stretching vibration is a key diagnostic feature.

  • N-H Stretch: 1H-indazoles show a characteristic N-H stretching band, which is absent in N-substituted 2H-indazoles. In the solid state, this band can be broad due to hydrogen bonding.

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Indazole Isomers

Functional Group1H-Indazole2H-Indazole DerivativeKey Differences
N-H Stretch ~3148[4]AbsentThe presence of an N-H stretching band is indicative of the 1H-tautomer.
Aromatic C-H Stretch ~3000-3100~3000-3100Generally similar for both isomers.
C=C and C=N Stretch ~1619[4]VariableThe pattern of these bands in the fingerprint region can differ between isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of 1H- and 2H-indazole isomers give rise to distinct UV-Vis absorption spectra. 2H-indazoles typically exhibit a stronger absorption at longer wavelengths compared to their 1H-counterparts.[1] This phenomenon can be a quick and straightforward method for distinguishing between the two.

Table 4: Comparative UV-Vis Absorption Maxima (λmax, nm) in Acetonitrile

Isomer Typeλmax (nm)Key Differences
1H-Indazole ~254, ~295[1]2H-indazoles, such as 2-methylindazole, exhibit a stronger absorption at longer wavelengths.[1][5]
1-Methylindazole ~254, ~295[1][5]
2-Methylindazole ~275, ~310[1][5]
Mass Spectrometry (MS)

While the mass spectra of the parent 1H- and 2H-indazole isomers can be similar, differences in the fragmentation patterns of their derivatives can aid in their distinction.[1] The fragmentation often involves the loss of the substituent on the nitrogen atom followed by the cleavage of the pyrazole ring. The relative abundances of the fragment ions may differ between the two isomers, providing clues for identification.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet (for solid samples): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film (for liquid samples): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[1]

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-grade solvent (e.g., acetonitrile, ethanol) to an appropriate concentration (typically in the micromolar range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[1]

  • Data Acquisition: Scan the sample over a wavelength range (e.g., 200-400 nm) and record the absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the indazole sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.[1]

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[1]

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For fragmentation studies, perform MS/MS analysis.

Visualizations

Indazole_Isomers cluster_1H 1H-Indazole cluster_2H 2H-Indazole 1H_structure 2H_structure

Caption: Molecular structures of 1H-indazole and 2H-indazole tautomers.

Spectroscopic_Workflow Sample Indazole Isomer Mixture NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Isomer_ID Isomer Identification (1H vs. 2H) Data_Analysis->Isomer_ID

Caption: Workflow for the spectroscopic differentiation of indazole isomers.

Conclusion

The unambiguous differentiation of 1H- and 2H-indazole isomers is critical for research and development in medicinal chemistry. A multi-technique spectroscopic approach, leveraging the distinct signatures provided by NMR, IR, UV-Vis, and Mass Spectrometry, allows for confident structural elucidation. Of these, ¹H and ¹³C NMR spectroscopy often provide the most definitive data for distinguishing between the two isomeric forms. By understanding the principles behind the spectroscopic differences and following robust experimental protocols, researchers can confidently identify and characterize their synthesized indazole derivatives.

References

Safety Operating Guide

4-Chloro-1H-indazol-5-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen firsthand that cutting-edge research and laboratory safety are two sides of the same coin. The novel compounds we work with, such as 4-Chloro-1H-indazol-5-ol, are the keys to future breakthroughs, but they demand our full respect in their handling and disposal. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties that can jeopardize an entire research program.[1]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to go beyond simple instructions, offering the rationale behind each step to empower you, my fellow researchers, to make informed and safe decisions in your own laboratory settings. Our commitment to scientific integrity must extend to the entire lifecycle of the chemicals we use, from benchtop to final disposal.

Based on data from related chloro- and hydroxyl-indazole compounds, we can anticipate the following hazards.[2][3][4][5][6][7]

Hazard StatementGHS CodeHazard ClassNotes
Harmful if swallowed.H302Acute Toxicity, Oral (Category 4)A primary route of exposure concern. Justifies strict prohibitions on eating or drinking in the lab.[2][3][4][6][7]
Causes skin irritation.H315Skin Corrosion/Irritation (Category 2)Direct contact can cause inflammation and irritation. Mandates the use of appropriate gloves.[2][3][4]
Causes serious eye irritation.H319Serious Eye Damage/Eye Irritation (Category 2)Poses a significant risk to vision upon splash contact. Safety glasses or goggles are non-negotiable.[2][3][4]
May cause respiratory irritation.H335Specific Target Organ Toxicity (Single Exposure)Inhalation of dust or aerosols can irritate the respiratory tract. Handing should occur in a well-ventilated area or fume hood.[3][4]

This hazard profile firmly classifies this compound as a hazardous chemical, subject to the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[8][9]

The Cardinal Rule: Segregation of Halogenated Waste

The single most critical step in the disposal of this compound is its correct segregation. The presence of a chlorine atom classifies it as a halogenated organic compound .[10] This is not merely an administrative distinction; it has significant implications for the final disposal method, which is typically high-temperature incineration.

Why the Segregation?

  • Incineration Chemistry: Halogenated solvents require specific scrubbing technologies in incinerators to neutralize the acidic gases (like hydrogen chloride) produced during combustion.[11] Mixing them with non-halogenated waste can damage standard incinerators and release harmful pollutants.

  • Regulatory Compliance: The EPA's Resource Conservation and Recovery Act (RCRA) mandates strict separation of different waste streams to ensure they are treated and disposed of safely.[1][12]

  • Cost-Effectiveness: Disposal of halogenated waste is often more expensive than non-halogenated waste. Proper segregation prevents unnecessary cost inflation for your entire laboratory's waste stream.

Therefore, this compound must never be mixed with non-halogenated organic waste (e.g., acetone, ethanol, hexane) or disposed of down the drain.[10][13][14]

Step-by-Step Disposal Protocol

This protocol is designed to comply with OSHA's Laboratory Standard (29 CFR 1910.1450) and EPA's hazardous waste regulations.[8][9][15]

Step 1: Don Personal Protective Equipment (PPE)

Given the skin, eye, and respiratory irritation hazards, the following PPE is mandatory before handling the compound or its waste:

  • Nitrile Gloves: Provides a sufficient barrier for incidental contact.[10]

  • Safety Goggles or Glasses: Protects against splashes.[10]

  • Laboratory Coat: Protects skin and clothing.[10]

  • Work in a Ventilated Area: All handling of the solid compound or transfers of waste solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10][16]

Step 2: Select and Label the Waste Container

Proper containment is crucial to prevent leaks and ensure clear communication of the hazard.

  • Container Compatibility: Use a designated, leak-proof container with a secure screw-top cap, compatible with the chemical waste.[17][18] High-density polyethylene (HDPE) containers are often suitable.[19] The container must be in good condition, free of cracks or deterioration.[18]

  • Hazardous Waste Labeling: Before the first drop of waste is added, the container must be labeled.[20] The EPA requires that the label clearly includes:

    • The words "HAZARDOUS WASTE" .[8]

    • The full chemical name(s) of the contents (e.g., "Waste this compound in Dichloromethane"). Do not use abbreviations or formulas.[20]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[8]

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)

The SAA is the designated location in the lab where hazardous waste is collected at or near the point of generation.[8][18]

  • Location: The SAA must be under the direct control of laboratory personnel.[12]

  • Segregation: Store the "Halogenated Organic Waste" container in secondary containment (such as a spill tray) to contain any potential leaks.[17][21] Ensure it is physically separated from incompatible waste streams like acids, bases, or oxidizers.[1]

  • Procedure:

    • Add the waste carefully to the container, avoiding splashes.

    • Keep the container securely closed at all times, except when actively adding waste.[18][20] This is a critical step to prevent the release of volatile organic compounds (VOCs) into the lab atmosphere.

    • Do not overfill the container. Leave at least 10% of headspace (about one inch) to allow for vapor expansion.[18][19]

Step 4: Final Handoff for Disposal

Once the waste container is full or has been in the SAA for an extended period (typically no more than one year for partially filled containers), it must be prepared for removal.[18]

  • Request Pickup: Follow your institution’s specific procedures to contact the Environmental Health and Safety (EHS) department or the contracted licensed waste disposal company for pickup.[2]

  • Documentation: Ensure all necessary paperwork or digital logs are completed accurately, detailing the contents of the waste container.[1]

Waste Segregation Decision Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory chemical waste, emphasizing the correct pathway for this compound.

G Chemical Waste Segregation Workflow Start Chemical Waste Generated IsHalogenated Does it contain F, Cl, Br, or I? Start->IsHalogenated HalogenatedWaste Collect in 'HALOGENATED ORGANIC WASTE' Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in 'NON-HALOGENATED ORGANIC WASTE' Container IsHalogenated->NonHalogenatedWaste No Disposal Arrange Pickup by Licensed Waste Vendor HalogenatedWaste->Disposal NonHalogenatedWaste->Disposal Compound This compound Compound->IsHalogenated

Caption: Decision workflow for proper segregation of chemical waste.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of our work as scientists. By understanding its hazards as a halogenated organic compound and adhering strictly to the principles of segregation, proper containment, and regulatory compliance, we uphold our commitment to safety and environmental stewardship. This protocol serves as a guide to ensure that our pursuit of knowledge does not come at the cost of safety for ourselves, our colleagues, or our community.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-1H-indazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: The Rationale for Caution

Before detailing the necessary Personal Protective Equipment (PPE), it is crucial to understand the anticipated hazards of 4-Chloro-1H-indazol-5-ol. The parent compound, 1H-Indazol-5-ol, is classified with GHS hazard statements indicating it is harmful if swallowed and causes serious eye damage.[1][2] The introduction of a chlorine atom to the heterocyclic ring can potentially modify its reactivity and toxicological profile. Therefore, we must operate under the assumption that this compound presents, at a minimum, the following risks:

  • Acute Oral Toxicity: Harmful if ingested.

  • Serious Eye Damage: High potential for severe, possibly irreversible, eye injury upon contact.

  • Skin Irritation: Potential to cause skin irritation upon contact.[3]

  • Respiratory Tract Irritation: As a fine powder, it may cause respiratory irritation if inhaled.

Our PPE and handling strategy is designed as a self-validating system to mitigate these specific risks at every stage of the workflow.

Required Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and potential chemical exposure. Each component is chosen to counter a specific hazard presented by this compound.

Body Area Personal Protective Equipment Specifications and Rationale
Eyes / Face Safety Goggles & Face ShieldGoggles: Chemical splash goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[4] They provide a seal around the eyes to protect against dust particles and splashes. Face Shield: Must be worn in addition to goggles, especially when transferring powder or handling solutions. This provides a secondary layer of protection for the entire face from splashes.[5][6] The risk of "serious eye damage" necessitates this dual-layer protection.[1][2]
Hands Chemical-Resistant GlovesType: Nitrile or neoprene gloves are recommended. Always check manufacturer-specific permeation data if available. Practice: Double-gloving is best practice when handling highly potent or irritating compounds. Inspect gloves for any tears or holes before use.[7] Use proper removal techniques to avoid contaminating your skin.[8]
Body Laboratory CoatA standard, buttoned lab coat is required to protect skin and personal clothing from incidental contact and minor spills.[9][10] For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.
Respiratory NIOSH-Approved RespiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable. A respirator with a P100 filter is recommended for oil-based particles, while an N95 is the minimum for non-oil particles.[11] The specific type should be determined by a formal risk assessment. Best Practice: All weighing and transfer of the solid compound must be performed inside a fume hood to utilize engineering controls as the primary method of exposure prevention.[9][10]
Feet Closed-Toe ShoesShoes must fully cover the feet. Porous materials like canvas are not recommended.[10][12] This is a fundamental laboratory rule to protect against spills and falling objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical for safety. This protocol is designed to minimize exposure and prevent contamination.

Step 1: Preparation and Engineering Controls
  • Fume Hood Verification: Confirm that the chemical fume hood has a valid certification and is functioning correctly. All manipulations of solid this compound must occur within the hood.[9]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood before introducing the chemical. This minimizes traffic in and out of the containment area.

  • Emergency Equipment Check: Ensure an eyewash station and safety shower are unobstructed and have been recently tested.

  • Don PPE: Put on all required PPE in the correct sequence. A recommended workflow is illustrated in the diagram below.

Step 2: Handling the Compound
  • Transfer with Care: Use spatulas to handle the solid. Avoid any actions that could generate dust, such as scooping quickly or dropping the material from a height.

  • Avoid Contamination: Never wear gloves outside the laboratory or use them to touch common surfaces like doorknobs, phones, or keyboards.[5] If you must leave the immediate work area, remove the outer pair of gloves.

  • Immediate Cleanup: Clean any small spills within the fume hood immediately using appropriate methods to avoid dust generation.

Step 3: Post-Handling and Decontamination
  • Secure Compound: Tightly seal the primary container of this compound.

  • Surface Decontamination: Decontaminate all surfaces and equipment used during the procedure.

  • Doff PPE: Remove PPE in the correct order to prevent self-contamination, as detailed in the workflow diagram.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[7][13]

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Outer pair last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if worn) Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1H-indazol-5-ol
Reactant of Route 2
4-Chloro-1H-indazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.